Product packaging for Lysolipin I(Cat. No.:CAS No. 59113-57-4)

Lysolipin I

Cat. No.: B1675797
CAS No.: 59113-57-4
M. Wt: 598.0 g/mol
InChI Key: NEOMIZJYHXSRLV-MVHMQXOSSA-N
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Description

Lysolipin I has been reported in Streptomyces tendae and Streptomyces violaceusniger with data available.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H24ClNO11 B1675797 Lysolipin I CAS No. 59113-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7R,8R,12S,13R)-22-chloro-3,8,28-trihydroxy-7,12,21-trimethoxy-6-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2,4(9),10,17,20(25),21,23,27-nonaene-5,26-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24ClNO11/c1-31-28(36)14-10(19(33)29(31)39-4)7-11-13(20(14)34)15-16-25(22(11)37-2)40-8-41-26(16)27-17(21(15)35)18(32)9-5-6-12(30)24(38-3)23(9)42-27/h5-7,19,22,25,29,33-35H,8H2,1-4H3/t19-,22+,25-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOMIZJYHXSRLV-MVHMQXOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(C2=C(C1=O)C(=C3C(=C2)C(C4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@@H](C2=C(C1=O)C(=C3C(=C2)[C@@H]([C@H]4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24ClNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207855
Record name Lysolipin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59113-57-4
Record name Lysolipin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059113574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lysolipin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Isolation of Lysolipin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Potent Xanthone Antibiotic from Streptomyces

Abstract: This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Lysolipin I, a potent polycyclic xanthone antibiotic produced by Streptomyces species. It is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and antibiotic development. This document details the producing microorganisms, fermentation and extraction protocols, purification methodologies, and techniques for structural elucidation and biological activity assessment. All quantitative data is presented in structured tables, and key experimental workflows and biosynthetic regulatory pathways are visualized using Graphviz diagrams.

Introduction

This compound is a chlorinated, polycyclic xanthone natural product belonging to the polyketide class of antibiotics.[1] It was first isolated from Streptomyces violaceoniger Tü 96 in 1975.[1] The producing organism also produces an unstable precursor, Lysolipin X, which readily converts to the more stable and biologically active this compound.[1] this compound has also been isolated from Streptomyces tendae Tü 4042. It exhibits potent antibacterial activity against a range of Gram-positive and some Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported to be in the low nanomolar range.[2] Its mechanism of action is believed to be the inhibition of bacterial cell wall biosynthesis through interaction with lipid carriers for murein intermediates.[1]

The unique chemical structure and potent biological activity of this compound have made it a subject of interest for further investigation and development. This guide aims to consolidate the available technical information to facilitate further research and development efforts.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₉H₂₄ClNO₁₁[1]
Molecular Weight597.96 g/mol -
AppearanceDeeply yellow solid[1]
ClassPolyketide, Xanthone[2]
Table 2: Producing Microorganisms and Fermentation Conditions
OrganismFermentation MediumTemperatureShaking SpeedProduction LevelReference
Streptomyces violaceoniger Tü 96Not specified in detailNot specified in detailNot specified in detailNot specified[1]
Streptomyces tendae Tü 4042Not specified in detailNot specified in detailNot specified in detailLow[2]
Streptomyces albus J1074 (heterologous host)R5 medium (preculture), various production media (e.g., NL200, SGG, TDG)28°C180 rpm~50 mg/L (unoptimized)[2]
Table 3: Antibacterial Activity of this compound
Target OrganismMICReference
Gram-positive bacteria (e.g., Bacillus, Staphylococcus, Corynebacterium)< 10 nM[2]
Gram-negative bacteria (e.g., Proteus, Pseudomonas)< 10 nM[2]
Enterobacteriaceae (with compromised membrane)Inhibition at high dilution[1]

Experimental Protocols

Fermentation of Streptomyces for this compound Production

This protocol is based on the heterologous expression of the this compound biosynthetic gene cluster in Streptomyces albus.

3.1.1 Media Preparation

  • R5 Medium (Preculture): (Components per liter) 103 g sucrose, 0.25 g K₂SO₄, 10.12 g MgCl₂·6H₂O, 10 g glucose, 0.1 g casamino acids, 5 g yeast extract, 2.2 g agar, 5.73 g TES buffer. Adjust pH to 7.2.

  • Production Media (example: SGG medium): (Components per liter) 15 g glycerol, 15 g glucose, 15 g soy flour, 5 g NaCl, 2 g CaCO₃.

3.1.2 Fermentation Protocol

  • Inoculate a 500 mL flask containing 100 mL of R5 medium with a spore suspension or mycelial fragments of S. albus harboring the this compound gene cluster.

  • Incubate the preculture at 28°C with shaking at 180 rpm for 3 days.[2]

  • Transfer 10 mL of the preculture to a 500 mL flask containing 100 mL of production medium.

  • Incubate the production culture at 28°C with shaking at 180 rpm for 7 days.[2]

Extraction and Purification of this compound

3.2.1 Extraction

  • After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant.

  • Extract the supernatant with an equal volume of ethyl acetate.

  • Extract the mycelium with acetone or methanol.

  • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

3.2.2 Purification (General Protocol)

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% trifluoroacetic acid (TFA)

    • B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from a low to a high concentration of solvent B over a suitable time (e.g., 5% to 95% B over 40 minutes).

  • Detection: UV detector at a wavelength of 365 nm.[2]

  • Collect fractions corresponding to the this compound peak and confirm purity by analytical HPLC-MS.

Structural Elucidation

The structure of this compound was originally determined using a combination of spectroscopic techniques.

  • UV-Vis Spectroscopy: To identify the chromophore.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework. While the specific spectral data from the original publication is not readily accessible, modern high-resolution NMR instruments (e.g., 500 MHz or higher) would be used for complete structural assignment, including 2D NMR techniques like COSY, HSQC, and HMBC.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Determination of Minimum Inhibitory Concentration (MIC)

The following is a standard broth microdilution protocol that can be used to determine the MIC of this compound against bacterial strains like Staphylococcus aureus.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in CAMHB in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Mandatory Visualizations

Signaling Pathways and Biosynthesis Regulation

The biosynthesis of this compound is encoded by a large biosynthetic gene cluster (BGC) which also contains several regulatory genes (llpR1-llpRV) that control its expression.[2]

Lysolipin_Regulation cluster_regulatory Regulatory Genes cluster_biosynthetic Lysolipin Biosynthetic Genes llpRI llpRI (PadR-type) PKS Type II PKS (llpF, E, D) llpRI->PKS Repression llpRII llpRII (TenA family) llpRII->PKS Activation llpRIII llpRIII (TenA family) llpRIII->PKS Activation llpRIV llpRIV (SARP family) llpRIV->PKS Activation llpRV llpRV (DNA-binding) llpRV->PKS Regulation Cyclases Cyclases (llpCI-CIII) PKS->Cyclases Tailoring Tailoring Enzymes (Methyltransferases, Halogenase, etc.) Cyclases->Tailoring Lysolipin This compound Production Tailoring->Lysolipin

Caption: Regulatory cascade for this compound biosynthesis.

Experimental Workflow for Discovery and Isolation

The general workflow from the producing microorganism to the purified active compound is a multi-step process.

Lysolipin_Workflow cluster_culture Cultivation cluster_extraction Extraction & Purification cluster_analysis Characterization Streptomyces Streptomyces sp. Culture Fermentation Fermentation Streptomyces->Fermentation Extraction Solvent Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Reversed-Phase HPLC Crude_Extract->Purification Pure_Lysolipin Pure this compound Purification->Pure_Lysolipin Structure Structural Elucidation (NMR, MS) Pure_Lysolipin->Structure Activity Biological Activity Assay (MIC) Pure_Lysolipin->Activity

Caption: General workflow for this compound discovery and characterization.

Conclusion

This compound remains a promising antibiotic candidate due to its potent activity against clinically relevant bacteria. The elucidation of its biosynthetic gene cluster has opened avenues for genetic engineering to create novel derivatives with improved properties. This technical guide provides a foundational resource for researchers to build upon, facilitating further exploration of this compound and its potential as a therapeutic agent. Further research is warranted to develop optimized and scalable purification protocols and to fully characterize its pharmacological properties.

References

The Biosynthesis of Lysolipin I: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Lysolipin I, a potent polycyclic xanthone antibiotic produced by Streptomyces violaceoniger TÜ96 and Streptomyces tendae TÜ4042, exhibits significant antibacterial activity against a range of pathogens, including multidrug-resistant strains.[1][2] Its complex, highly oxidized structure originates from a type II polyketide synthase (PKS) pathway, followed by a remarkable series of tailoring reactions. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic architecture of its biosynthetic gene cluster (BGC), the key enzymatic steps, and quantitative production data. Furthermore, it supplies detailed experimental protocols for the genetic manipulation and analysis of lysolipin production, aimed at researchers in natural product discovery and drug development.

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a large, 42-43 kb biosynthetic gene cluster (BGC).[2][3] This cluster, referred to as the llp cluster, was fully sequenced from S. tendae Tü 4042 and contains 42 identified genes.[1][4] These genes encode all the requisite machinery for producing the complex lysolipin scaffold, including a minimal type II PKS, cyclases, and an extensive collection of tailoring enzymes, particularly oxidoreductases, which contribute to its status as one of the most highly modified aromatic polyketides.[1][5] The BGC also contains genes for regulation and self-resistance.[1]

The heterologous expression of the entire BGC, contained on cosmid 4H04, in the host Streptomyces albus J1074 resulted in stable production of this compound, confirming the completeness of the cloned gene set.[1][3]

BGC_Organization cluster_reg Regulatory Genes cluster_pks Type II PKS & Cyclases cluster_tailor Tailoring Enzymes cluster_other Other Functions llpRI llpRI (Repressor) llpRII_RV llpRII-RV llpD llpD (KSβ) llpRI->llpD llpE llpE (CLF/KSα) llpF llpF (ACP) llpCI_CIII llpCI-CIII (Cyclases) llpA llpA (Amidotransferase) llpCI_CIII->llpA llpH llpH (Halogenase) llpMI_MVI llpMI-MVI (Methyltransferases) llpOI_OVIII llpOI-OVIII (Oxidoreductases) llpN llpN (Transporter) llpOI_OVIII->llpN llpG llpG (Glycosyltransferase)

Figure 1: Organization of the this compound Biosynthetic Gene Cluster.

The this compound Biosynthetic Pathway

The construction of this compound is a multi-stage process, initiated by a specialized starter unit and proceeding through polyketide chain synthesis, cyclization, and extensive tailoring.

  • Starter Unit Formation: Unlike typical type II PKS pathways that start with acetate, lysolipin biosynthesis is primed by a malonate-derived starter unit.[6] The amidotransferase LlpA is proposed to be responsible for generating this malonamate starter unit, a key step that dictates the initial chemistry of the backbone.[4][6]

  • Polyketide Chain Assembly: The core of the molecule is assembled by the minimal type II PKS, which consists of three dissociated enzymes: the ketosynthase subunits KSa and KSβ (LlpE and LlpD, respectively) and the acyl carrier protein (ACP), LlpF.[1][7] This enzymatic complex iteratively catalyzes the condensation of 12 malonyl-CoA extender units to the malonamate starter, creating a linear tridecaketide intermediate anchored to the LlpF ACP.[7]

  • Cyclization and Aromatization: Following chain assembly, the nascent polyketide chain is subjected to a series of intramolecular aldol condensations, catalyzed by the cyclases LlpCI-CIII.[1][4] These reactions fold the linear chain into a polycyclic aromatic intermediate, which forms the foundational ring structure of the xanthone core.

  • Post-PKS Tailoring Reactions: The aromatic intermediate undergoes a battery of modifications, which are responsible for the significant chemical complexity and bioactivity of this compound. This is one of the most heavily oxidized polyketides known.[5] Key tailoring steps include:

    • Oxidations: At least 15 genes in the cluster encode enzymes for redox modifications (llpOI-OVIII, ZI-ZIV, U, L, and S), highlighting the extensive oxidative tailoring required.[1][4] These enzymes, including putative monooxygenases and hydroxylases, are crucial for forming the xanthone moiety and decorating the scaffold.

    • Methylation: Six methyltransferases (llpMI-MVI) are encoded in the BGC, responsible for adding methyl groups at specific positions.[1]

    • Halogenation: A dedicated halogenase, LlpH, chlorinates the xanthone structure, a feature often critical for the bioactivity of natural products.[3]

Biosynthesis_Pathway cluster_precursors Primary Metabolism cluster_pks_engine PKS Core Synthesis cluster_tailoring Post-PKS Tailoring cluster_product Final Product malonyl_coa Malonyl-CoA (x12) linear_pk Linear Tridecaketide malonyl_coa->linear_pk LlpD, E, F (PKS) starter_precursor Glutamine + Malonyl-CoA starter_unit Malonamate Starter Unit starter_precursor->starter_unit LlpA (Amidotransferase) starter_unit->linear_pk cyclized_pk Polycyclic Intermediate linear_pk->cyclized_pk LlpCI-CIII (Cyclases) oxidized_intermediate Oxidized Intermediates cyclized_pk->oxidized_intermediate LlpO-family (Oxidoreductases) methylated_intermediate Methylated Intermediates oxidized_intermediate->methylated_intermediate LlpM-family (Methyltransferases) chlorinated_intermediate Chlorinated Intermediate methylated_intermediate->chlorinated_intermediate LlpH (Halogenase) lysolipin_I This compound chlorinated_intermediate->lysolipin_I Further modifications

Figure 2: Proposed Biosynthetic Pathway of this compound.

Quantitative Data Summary

The production of this compound is tightly regulated, and yields can be substantially improved through genetic engineering. The compound's potent bioactivity is reflected in its low minimum inhibitory concentrations (MICs).

Table 1: Production Yields of this compound and Derivatives

Strain / Condition Genetic Background Production Yield Reference
S. albus J1074 Heterologous host with llp BGC (cosmid 4H04) 50 mg/L (non-optimized) [2]
S. tendae Tü 4042 Wild-type producer with llpRI inactivation ~500 mg/L (>300% increase) [2]

| S. albus 4H04∆llpRI | Heterologous host with repressor knockout | 3-fold increase vs. parent |[5] |

Table 2: Antibacterial Activity (MIC) of this compound

Target Organism MIC Notes Reference
Gram-positive bacteria (e.g., Bacillus, Staphylococcus) < 10 nM Extraordinarily potent activity [2]
Gram-negative bacteria (e.g., Proteus, Pseudomonas) < 10 nM Extraordinarily potent activity [2]
Gram-positive & Gram-negative bacteria 0.001 µg/mL General potent activity [8]
Xanthomonas citri subsp. citri 0.4 - 0.8 µg/mL Activity against plant pathogen [8]

| E. coli, Salmonella typhimurium | Resistant | Susceptible in permeation-enhanced strains |[2] |

Key Experimental Methodologies

Protocol 1: Gene Inactivation via PCR-Targeted λ-Red Recombination

This protocol describes the inactivation of a target gene (e.g., the repressor llpRI) within the lysolipin BGC on its cosmid vector, prior to introduction into a Streptomyces host.

Materials:

  • E. coli BW25113/pIJ790 (contains λ-Red recombination machinery)

  • Cosmid 4H04 (containing the llp BGC)

  • Template plasmid for resistance cassette (e.g., pIJ773 for apramycin)

  • Gene-specific primers with 39-nt homology arms

  • Electroporator and cuvettes

  • Appropriate antibiotics and culture media

Procedure:

  • Primer Design: Design forward and reverse primers. Each primer should contain a 39-nucleotide 5' extension homologous to the regions flanking the gene to be deleted and a 3' region for amplifying a desired antibiotic resistance cassette.

  • PCR Amplification of Cassette: Perform PCR using the designed primers and a template plasmid to amplify the resistance cassette flanked by the homology arms. Purify the PCR product.

  • Preparation of Electrocompetent Cells: Grow E. coli BW25113/pIJ790 harboring the target cosmid 4H04 at 30°C to an OD600 of 0.4-0.6. Induce the λ-Red system by adding L-arabinose and incubating at 37°C for 45-60 minutes. Prepare electrocompetent cells by washing with ice-cold sterile 10% glycerol.

  • Electroporation: Electroporate the purified PCR product (~100-500 ng) into the prepared electrocompetent cells.

  • Selection and Verification: Plate the transformed cells on LB agar containing the appropriate antibiotics to select for both the cosmid and the newly integrated resistance cassette. Screen colonies by PCR using primers flanking the target gene to confirm successful replacement.

Gene_Knockout_Workflow start Start: Design Primers pcr PCR Amplify Resistance Cassette start->pcr electroporation Electroporate PCR Product pcr->electroporation prepare_ecoli Prepare Electrocompetent E. coli + Cosmid prepare_ecoli->electroporation selection Select on Antibiotic Media electroporation->selection verification Verify Knockout by PCR selection->verification finish Finish: Recombinant Cosmid verification->finish

Figure 3: Workflow for λ-Red Mediated Gene Inactivation.
Protocol 2: Heterologous Expression in Streptomyces albus

This protocol details the transfer of the recombinant cosmid from E. coli to S. albus for heterologous production of lysolipin or its derivatives.

Materials:

  • E. coli ET12567/pUZ8002 (methylation-deficient, contains helper plasmid for conjugation)

  • S. albus J1074 spores

  • Recombinant cosmid (e.g., 4H04ΔllpRI)

  • ISP4, MS, and R5 media

  • Nalidixic acid, apramycin (or other relevant antibiotics)

Procedure:

  • Cosmid Transfer to Donor E. coli: Transform the recombinant cosmid into the non-methylating E. coli strain ET12567/pUZ8002.

  • Preparation of S. albus Spores: Grow S. albus J1074 on ISP4 agar until fully sporulated. Harvest spores and store as a glycerol stock.

  • Conjugation: a. Grow the E. coli donor strain to mid-log phase in LB with appropriate antibiotics. Wash and resuspend the cells in antibiotic-free LB. b. Heat-shock S. albus spores at 50°C for 10 minutes. c. Mix the E. coli donor cells and S. albus spores. Plate the mixture onto dry MS agar plates. Incubate at 28-30°C for 16-20 hours.

  • Selection of Exconjugants: Overlay the plates with a solution of nalidixic acid (to counter-select E. coli) and the antibiotic corresponding to the resistance marker on the cosmid (e.g., apramycin). Continue incubation until Streptomyces colonies appear.

  • Production Cultivation: Inoculate positive exconjugants into a suitable seed medium (e.g., TSB), followed by transfer to a production medium (e.g., R5).[2] Ferment for 5-7 days at 28°C.

Heterologous_Expression_Workflow start Start: Recombinant Cosmid transform_ecoli Transform into Donor E. coli ET12567/pUZ8002 start->transform_ecoli conjugation Mix E. coli and Spores Plate on MS Agar transform_ecoli->conjugation prepare_spores Prepare S. albus Spores prepare_spores->conjugation selection Overlay with Antibiotics to Select Exconjugants conjugation->selection fermentation Inoculate Exconjugant for Fermentation selection->fermentation analysis Analyze Supernatant/Mycelia fermentation->analysis finish Finish: Lysolipin Production analysis->finish

Figure 4: Workflow for Heterologous Expression in S. albus.
Protocol 3: Extraction and HPLC-MS Analysis of this compound

This protocol provides a general method for extracting and analyzing this compound from fermentation cultures.

Materials:

  • Ethyl acetate, Methanol (HPLC grade)

  • Centrifuge and tubes

  • Rotary evaporator

  • HPLC-MS system with a C18 column

  • Acetonitrile, water, formic acid (LC-MS grade)

Procedure:

  • Extraction: a. Centrifuge the fermentation broth (e.g., 50 mL) to separate the supernatant and mycelia. b. Extract the supernatant three times with an equal volume of ethyl acetate. c. Combine the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Sample Preparation: Re-dissolve the dried crude extract in a known volume of methanol (e.g., 1 mL) for analysis. Filter the sample through a 0.22 µm syringe filter.

  • HPLC-MS Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). For example, a linear gradient from 10% B to 100% B over 20 minutes. c. Flow Rate: 1.0 mL/min. d. Detection: Monitor at 365 nm for the characteristic lysolipin chromophore.[2] e. Mass Spectrometry: Use an ESI source in positive ion mode to detect the [M+H]⁺ ion of this compound (C₂₉H₂₄ClNO₁₁).

HPLC_Workflow start Start: Fermentation Broth extraction Liquid-Liquid Extraction with Ethyl Acetate start->extraction evaporation Evaporate Organic Phase to Dryness extraction->evaporation resuspend Re-dissolve Extract in Methanol evaporation->resuspend filtration Filter Sample (0.22 µm) resuspend->filtration injection Inject onto HPLC-MS filtration->injection analysis Data Analysis (UV and MS Spectra) injection->analysis finish Finish: Compound ID analysis->finish

Figure 5: Workflow for Extraction and HPLC-MS Analysis.

References

Preliminary Studies on the Antitumor Potential of Lysolipin I: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysolipin I, a polycyclic xanthone antibiotic produced by Streptomyces species, is recognized for its potent antibacterial properties.[1][2] While its primary area of investigation has been in combating multidrug-resistant pathogens, its inherent cytotoxicity suggests a potential, yet largely unexplored, avenue for anticancer applications.[1] This technical guide provides a comprehensive framework for the preliminary investigation of this compound as an antitumor agent. Due to the limited publicly available data on the specific anticancer effects of this compound, this document outlines the standard experimental methodologies, data presentation formats, and theoretical signaling pathways that would be integral to a thorough preliminary study. The protocols and data tables presented herein are illustrative and serve as a template for future research in this promising area.

Introduction to this compound

This compound is a structurally complex aromatic polyketide.[1] Its biosynthesis is encoded by a large gene cluster, which has been the subject of genetic engineering to produce derivatives with altered bioactivities.[1][3][4] Notably, efforts have been made to generate derivatives with less cytotoxicity, indicating that the parent compound possesses significant cell-killing capabilities that may be harnessed for therapeutic purposes against cancer.[1] The xanthone chemical scaffold, to which this compound belongs, is found in numerous natural products exhibiting a range of biological activities, including significant antineoplastic effects against various cancer cells at nanomolar concentrations.[5][6]

Quantitative Analysis of Cytotoxicity

A crucial first step in evaluating the antitumor potential of this compound is to determine its cytotoxic effects against a panel of human cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Illustrative IC50 Values of a Hypothetical Antitumor Compound against Various Human Cancer Cell Lines. This table serves as a template for how the cytotoxic activity of this compound would be presented.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast AdenocarcinomaData not available
MDA-MB-231Breast AdenocarcinomaData not available
HCT-116Colon CarcinomaData not available
A549Lung AdenocarcinomaData not available
HepG2Hepatocellular CarcinomaData not available
PC-3Prostate CarcinomaData not available
K562Chronic Myelogenous LeukemiaData not available
U87MGGlioblastomaData not available

Detailed Experimental Protocols

The following are standard protocols that would be employed to assess the antitumor potential of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

In Vivo Tumor Xenograft Model

This animal model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal or intravenous injection) at various doses and a vehicle control on a predetermined schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Visualization of Methodologies and Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate typical workflows and hypothetical signaling pathways that could be investigated in relation to this compound's antitumor activity.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Cancer Cell Lines (MCF-7, HCT-116, etc.) Cytotoxicity Cytotoxicity Assay (MTT) Cell_Lines->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Cycle Cell Cycle Analysis (PI Staining) IC50->Apoptosis IC50->Cell_Cycle Xenograft Tumor Xenograft Model (Nude Mice) IC50->Xenograft Inform Dosage Treatment This compound Treatment Xenograft->Treatment Tumor_Growth Monitor Tumor Growth & Body Weight Treatment->Tumor_Growth Efficacy Evaluate Efficacy Tumor_Growth->Efficacy

Caption: General workflow for the preliminary antitumor evaluation of a compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lysolipin_I This compound Receptor Growth Factor Receptor Lysolipin_I->Receptor Inhibition? PI3K PI3K Lysolipin_I->PI3K Inhibition? Bax Bax Lysolipin_I->Bax Activation? Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bax->Apoptosis Bcl2->Bax Inhibits

Caption: Hypothetical PI3K/Akt signaling pathway potentially targeted by this compound.

Logical_Relationship Lysolipin_I This compound Cytotoxicity Observed Cytotoxicity Lysolipin_I->Cytotoxicity Induce_Apoptosis Induction of Apoptosis Cytotoxicity->Induce_Apoptosis Arrest_Cell_Cycle Cell Cycle Arrest Cytotoxicity->Arrest_Cell_Cycle Inhibit_Tumor_Growth Inhibition of Tumor Growth (In Vivo) Induce_Apoptosis->Inhibit_Tumor_Growth Arrest_Cell_Cycle->Inhibit_Tumor_Growth Antitumor_Potential Antitumor Potential Inhibit_Tumor_Growth->Antitumor_Potential

References

Lysolipin I: A Technical Whitepaper on the Inhibition of Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth technical overview of the mechanism of action for Lysolipin I, a potent antibiotic that targets bacterial cell wall synthesis. It details the molecular target, quantitative activity, and the experimental protocols used to elucidate its function.

Introduction

This compound is a halogenated, polycyclic xanthone natural product originally isolated from Streptomyces violaceoniger.[1][2] It belongs to the polyketide class of antibiotics and has demonstrated exceptional bactericidal activity against a range of Gram-positive and some Gram-negative bacteria, including multidrug-resistant strains like MRSA and VRE.[2][3] Early investigations correctly identified that its primary site of action was the bacterial cell wall biosynthesis pathway.[4] Subsequent research has precisely identified its molecular target as MurJ, an essential lipid flippase, establishing this compound as a potent and specific inhibitor of a critical step in peptidoglycan (PG) synthesis.[1]

Core Mechanism of Action

The structural integrity of most bacteria is maintained by the peptidoglycan sacculus, a mesh-like polymer of sugars and amino acids. The synthesis of this structure is a complex, multi-stage process that is a proven target for many successful antibiotics. This compound exerts its bactericidal effect by disrupting this pathway at the crucial step of precursor translocation across the cytoplasmic membrane.

The Role of MurJ in Peptidoglycan Synthesis

The monomeric building block of peptidoglycan, known as Lipid II, is assembled on the cytoplasmic face of the inner membrane.[5] This precursor, composed of a disaccharide-pentapeptide linked to an undecaprenyl phosphate lipid carrier, must be translocated, or "flipped," to the periplasmic side of the membrane for polymerization into the growing cell wall.[5][6]

This essential translocation is catalyzed by the integral membrane protein MurJ.[5] MurJ is a member of the Multidrug/Oligosaccharidyl-lipid/Polysaccharide (MOP) exporter superfamily and functions via an alternating-access mechanism.[6] It cycles between an inward-facing conformation, which binds Lipid II from the cytoplasm, and an outward-facing conformation, which releases Lipid II into the periplasm.[6] This process is vital; without a constant supply of Lipid II to the outer leaflet, cell wall construction ceases, leading to structural weakness and cell lysis.[4]

Inhibition of MurJ by this compound

The mechanism of action of this compound is the targeted inhibition of the flippase activity of MurJ. By binding to MurJ, this compound is believed to lock the transporter in a non-functional conformation, preventing the translocation of Lipid II from the cytoplasm to the periplasm.[1][7] This blockade results in the accumulation of Lipid II precursors on the inner leaflet of the membrane and starves the periplasmic PG synthesis machinery of its substrate.[1] The inability to build or repair the cell wall ultimately compromises the cell's structural integrity, leading to lysis and bacterial death.

This compound inhibits the MurJ-mediated flipping of Lipid II.

Quantitative Data

Antibacterial Activity of this compound

The following table summarizes the known antibacterial spectrum of this compound.

Bacterial Species/GroupTypeMinimum Inhibitory Concentration (MIC)Reference
Bacillus sp.Gram-positiveLow nanomolar (<10 nM)[2]
Staphylococcus sp.Gram-positiveLow nanomolar (<10 nM)[2]
Methicillin-resistant S. aureus (MRSA)Gram-positiveLow nanomolar (<10 nM)[2]
Vancomycin-resistant Enterococci (VRE)Gram-positiveLow nanomolar (<10 nM)[2]
Corynebacterium sp.Gram-positiveLow nanomolar (<10 nM)[2]
Proteus sp.Gram-negativeLow nanomolar (<10 nM)[2]
Pseudomonas sp.Gram-negativeLow nanomolar (<10 nM)[2]
E. coli (permeation-enhanced strains)Gram-negativeSusceptible[2]
E. coli (wild-type)Gram-negativeResistant[2]
Binding Affinities for the MurJ Transporter

The study of the MurJ transporter has yielded quantitative data on its interaction with its substrate, Lipid II, and other competing endogenous lipids. These values, determined by native mass spectrometry, are crucial for contextualizing the potency of inhibitors.

Interacting MoleculesMethodDissociation Constant (Kd)Reference
MurJ and Lipid IINative Mass Spectrometry2.9 ± 0.6 µM[8]
MurJ and CardiolipinNative Mass Spectrometry13 ± 5 µM[8]

Note: A specific Kd for the this compound-MurJ interaction has not been publicly reported at the time of this document's creation.

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on specialized biochemical and biophysical assays designed to measure Lipid II translocation and binding in vitro and in vivo.

Protocol: In Vivo Lipid II Flippase (Colicin M) Assay

This assay provides a functional, cell-based readout of MurJ flippase activity and its inhibition. It leverages the bacterial toxin Colicin M, which specifically cleaves Lipid II in the periplasm.[5]

Principle: By metabolically labeling Lipid II with a radioactive precursor, the amount of Lipid II flipped to the periplasm can be quantified by measuring the amount of cleaved, soluble product. A decrease in product formation in the presence of an inhibitor indicates reduced MurJ activity.[5][8]

Methodology:

  • Bacterial Culture: Grow an appropriate E. coli strain (often deficient in the Colicin M receptor, FhuA, for controlled experiments) to mid-log phase.[5]

  • Radiolabeling: Add a radioactive precursor specific to the peptidoglycan stem peptide, such as [³H]-meso-diaminopimelic acid ([³H]-mDAP), to the culture medium and incubate to allow for incorporation into Lipid II.[5]

  • Inhibitor Treatment: Add the test compound (e.g., this compound) or a control vehicle to the culture and incubate for a defined period.

  • Colicin M Addition: Introduce purified Colicin M to the cell suspension. Colicin M will be translocated to the periplasm where it will cleave any accessible Lipid II.[5]

  • Extraction: Stop the reaction and perform a sequential extraction. A hot water extraction will isolate the soluble, cleaved radiolabeled product (diphosphate-MurNAc-pentapeptide).[5]

  • Quantification: Analyze the hot-water extract using HPLC coupled with a radiodetector to quantify the amount of cleaved product. A significant reduction in the radiolabeled product peak in inhibitor-treated samples compared to controls indicates successful inhibition of Lipid II flipping.[5]

Colicin_M_Workflow start Start culture 1. Grow E. coli to mid-log phase start->culture label 2. Add [3H]-mDAP to label Lipid II culture->label treat 3. Treat cells with This compound or control label->treat add_colm 4. Add purified Colicin M to initiate cleavage treat->add_colm extract 5. Perform hot water extraction of soluble products add_colm->extract hplc 6. Analyze extract by Radio-HPLC extract->hplc quantify 7. Quantify cleaved [3H]-product peak hplc->quantify end End quantify->end

Workflow for the in vivo Colicin M flippase assay.
Protocol: Native Mass Spectrometry for Protein-Ligand Binding

Native Mass Spectrometry (MS) is a powerful biophysical technique that allows the study of intact protein-ligand complexes in the gas phase, providing information on binding stoichiometry and affinity.[9]

Principle: The protein of interest (MurJ) is gently ionized from a non-denaturing, volatile buffer solution, preserving non-covalent interactions. The mass of the resulting complex is measured with high accuracy, allowing for the detection of bound ligands like Lipid II.[9]

Methodology:

  • Protein Purification: Overexpress and purify MurJ using affinity chromatography. It is critical to maintain the protein in a suitable detergent (e.g., LDAO or GDN) to ensure it remains folded and soluble.

  • Buffer Exchange: Exchange the purified MurJ into a volatile buffer system suitable for mass spectrometry, typically 200 mM ammonium acetate, while maintaining a detergent concentration above the critical micelle concentration (CMC).[9] This is often done using size-exclusion chromatography or centrifugal desalting columns.

  • Ligand Incubation: Incubate the purified MurJ with the ligand of interest (e.g., Lipid II or a potential inhibitor like this compound) at various concentrations.

  • Nano-Electrospray Ionization: Load the sample into a borosilicate nano-electrospray emitter and introduce it into a mass spectrometer optimized for high mass detection (e.g., an Orbitrap EMR).[9] Gentle instrument settings are used to preserve the non-covalent complex during desolvation and ionization.

  • Data Acquisition & Analysis: Acquire mass spectra over a high m/z range. The resulting spectra are deconvoluted to determine the neutral mass of the species present. A mass shift corresponding to the mass of the bound ligand confirms the interaction. Titration experiments can be used to determine binding affinity (Kd).[8]

Conclusion

This compound represents a highly potent antibacterial agent with a well-defined mechanism of action. Its specific inhibition of the essential Lipid II flippase MurJ disrupts a critical chokepoint in the bacterial cell wall synthesis pathway. The low nanomolar activity against clinically relevant pathogens underscores its potential as a lead compound for antibiotic development. The experimental frameworks detailed herein, particularly the Colicin M flippase assay and native mass spectrometry, provide robust platforms for discovering and characterizing new MurJ inhibitors, paving the way for novel therapeutics to combat antibiotic resistance.

References

An In-depth Technical Guide to the Natural Variants and Derivatives of Lysolipin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lysolipin I, a potent polyketide antibiotic, and its known natural variants and synthetic derivatives. The document details its mechanism of action, biological activities, and the methodologies for its production and modification.

Introduction to this compound

This compound is a halogenated, polycyclic xanthone antibiotic naturally produced by Streptomyces violaceoniger TÜ96 and Streptomyces tendae TÜ4042.[1][2] It belongs to the polyketide class of natural products and exhibits remarkable antibacterial activity against a broad spectrum of bacteria, including multidrug-resistant pathogens.[3] The primary molecular formula for this compound is C29H24ClNO11.[4] this compound's potent biological activity and unique chemical structure have made it a subject of significant interest for the development of new antibacterial agents.

Natural Variants of this compound

The primary known natural variant of this compound is Lysolipin X . Lysolipin X is a chemically unstable precursor that is naturally produced by Streptomyces violaceoniger and readily transforms into the more stable this compound.[4]

Genetically Engineered Derivatives of this compound

The biosynthesis of this compound is encoded by a large, 43 kb biosynthetic gene cluster (BGC) containing 42 genes.[1][3] This BGC has been successfully cloned and heterologously expressed in Streptomyces albus, providing a platform for genetic manipulation and the generation of novel derivatives.[1][5] Genetic engineering efforts have focused on modifying the this compound scaffold to improve its therapeutic properties, such as enhancing its activity spectrum and reducing its cytotoxicity.

Key derivatives have been generated by deleting specific genes within the BGC:

  • CBS40: Produced by deleting the llpOI gene, which encodes a putative FAD-dependent monooxygenase. This derivative has shown improved antibacterial activity against Escherichia coli.

  • CBS68, CBS70, and CBS72: Generated through the deletion of llpOIV (a putative cytochrome P450 hydroxylase) and llpMVI (a putative O-methyltransferase), respectively. These derivatives exhibit reduced cytotoxicity.

  • Brominated Lysolipin Derivative (CBS49): Cultivation of the heterologous producer strain in a bromide-containing fermentation medium results in the production of a new brominated analog with the molecular formula C28H20BrNO9.[1][2]

  • Dechloro-lysolipin I (CBS44): This derivative is also produced during fermentation in bromide-containing medium.[1]

Furthermore, a "non-natural natural product," lysoquinone-TH1 , has been synthesized by expressing the minimal polyketide synthase II (PKS II) genes (llpD-F) along with cyclase genes (llpCI-CIII) from the lysolipin gene cluster in S. albus.[6]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the minimum inhibitory concentrations (MIC) and cytotoxicities (IC50) of this compound and its derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Derivatives Against Various Bacterial Strains

Compound/DerivativeBacillus subtilis (µg/mL)Staphylococcus aureus (µg/mL)Escherichia coli (Permeabilized) (µg/mL)Vancomycin-Resistant Enterococci (VRE)Methicillin-Resistant S. aureus (MRSA)
This compound <0.01<0.01<0.01Low nanomolar activityLow nanomolar activity
CBS40 Data not availableData not availableImproved activityData not availableData not available

Note: this compound shows extraordinarily potent antibacterial activity, with MIC values in the low nanomolar range (less than 10 nM) against a range of Gram-positive and some Gram-negative microorganisms.[1] Enterobacteriaceae are typically resistant unless their membrane permeation is damaged.[4]

Table 2: Cytotoxicity (IC50) of this compound and Derivatives Against Cancer Cell Lines

Compound/DerivativeCytotoxicity (IC50)
This compound High cytotoxicity reported
CBS68, CBS70, CBS72 Reduced cytotoxicity

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[4] The proposed mechanism involves the binding of this compound to the lipid carrier molecule bactoprenol (also known as C55-lipid carrier), which is responsible for transporting peptidoglycan precursors across the cell membrane.[5] By sequestering bactoprenol, this compound prevents the completion of the Lipid II cycle, thereby halting the synthesis of the peptidoglycan layer and leading to cell lysis.

G cluster_membrane Cell Membrane UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Bactoprenol_P Bactoprenol-P Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II_out Lipid II Lipid_II->Lipid_II_out Flippase (MurJ) Bactoprenol_PP Bactoprenol-PP Lysolipin_I This compound Lysolipin_I->Bactoprenol_P Inhibition Lysolipin_I->Lipid_II Growing_PG Growing Peptidoglycan Chain Growing_PG->Growing_PG Lipid_II_out->Growing_PG Transglycosylase Bactoprenol_PP_out Bactoprenol-PP Bactoprenol_PP_out->Bactoprenol_P Dephosphorylation

Caption: Peptidoglycan synthesis pathway and the inhibitory action of this compound.

Experimental Protocols

Fermentation for Lysolipin Production
  • Pre-culture Preparation: Inoculate Streptomyces albus harboring the lysolipin BGC into 100 mL of R5 medium supplemented with a suitable antibiotic (e.g., 100 µg/mL apramycin) in a 500-mL Erlenmeyer flask containing steel springs.[1]

  • Incubation: Incubate the pre-culture on an orbital shaker at 180 rpm and 28°C for 2-3 days.

  • Production Culture: Inoculate the main production medium with the pre-culture. Various media can be used for optimizing production.

  • Fermentation: Incubate the production culture for 7 days at 28°C with shaking.

  • For Brominated Derivatives: To produce brominated derivatives, substitute NaCl with 5 g/L NaBr in the E1 fermentation medium.[1]

Extraction and Purification of this compound
  • pH Adjustment: Adjust the pH of the 7-day old culture broth to 3.

  • Solvent Extraction: Perform a liquid-liquid extraction with an equal volume of ethyl acetate.

  • Concentration: Concentrate the ethyl acetate phase in vacuo to obtain the crude extract.

  • Re-dissolution: Re-dissolve the crude extract in methanol for further analysis.

  • Analysis: Analyze the methanolic extract for this compound and its derivatives using HPLC-DAD-MS.

Genetic Manipulation: Gene Knockout using REDirect Technology

The REDirect technology is a PCR-based method for targeted gene disruption in Streptomyces.

G cluster_pcr PCR Amplification cluster_ecoli E. coli Transformation cluster_strepto Streptomyces Conjugation Template Disruption Cassette (e.g., pIJ773) PCR_Product PCR Product with Resistance Marker and Homology Arms Template->PCR_Product Primers Long Primers with Flanking Homology Arms Primers->PCR_Product Recombination λ Red-mediated Recombination PCR_Product->Recombination Ecoli_Host E. coli BW25113/pIJ790 (with Red genes) Ecoli_Host->Recombination Cosmid Target Cosmid (containing gene of interest) Cosmid->Recombination Mutant_Cosmid Mutant Cosmid Recombination->Mutant_Cosmid Donor E. coli ET12567/pUZ8002 (with mutant cosmid) Conjugation Intergeneric Conjugation Donor->Conjugation Recipient Streptomyces albus Recipient->Conjugation Exconjugant Streptomyces Exconjugant (with gene knockout) Conjugation->Exconjugant

Caption: Workflow for gene knockout in Streptomyces using REDirect technology.

  • Primer Design: Design long primers (70-80 bp) with 39-bp overhangs homologous to the regions flanking the gene of interest and 20-bp priming sequences that anneal to a disruption cassette template (e.g., pIJ773 containing an apramycin resistance gene).

  • PCR Amplification: Amplify the disruption cassette using the designed primers to generate a linear DNA fragment containing the resistance marker flanked by the homology arms.

  • Electroporation into E. coli: Introduce the purified PCR product and the target cosmid (containing the lysolipin BGC) into an E. coli strain expressing the λ Red recombinase system (e.g., BW25113/pIJ790).

  • Homologous Recombination: The λ Red system facilitates homologous recombination between the homology arms on the PCR product and the target gene on the cosmid, replacing the gene with the resistance cassette.

  • Selection and Verification: Select for E. coli colonies containing the mutated cosmid and verify the correct gene replacement by PCR and restriction analysis.

  • Intergeneric Conjugation: Transfer the mutated cosmid from an E. coli donor strain (e.g., ET12567/pUZ8002) to the desired Streptomyces recipient strain via intergeneric conjugation.

  • Selection of Mutants: Select for Streptomyces exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the target gene in the chromosome with the disruption cassette.

Conclusion

This compound remains a promising scaffold for the development of novel antibiotics. The elucidation of its biosynthetic pathway and the establishment of genetic tools for its manipulation have opened avenues for generating derivatives with improved therapeutic profiles. Further exploration of the structure-activity relationships of these novel analogs will be crucial for advancing this compound-based compounds towards clinical applications. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of natural product discovery and antibiotic development.

References

early research on the biological activity of Lysolipin I

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Early Research of the Biological Activity of Lysolipin I

Abstract

This compound is a potent polycyclic xanthone antibiotic first isolated in 1975 from Streptomyces violaceoniger.[1] Characterized by a chlorinated structure and high biological activity, it demonstrated significant efficacy against a range of Gram-positive bacteria and, under certain conditions, some Gram-negative bacteria.[1][2] Early investigations into its mechanism of action strongly indicated that this compound inhibits bacterial cell wall biosynthesis. The proposed mechanism involves an interaction with the lipid carrier responsible for transporting murein precursors across the cell membrane, leading to cell lysis.[1][3][4] This document provides a technical overview of the foundational research into this compound's biological activity, detailing its antimicrobial spectrum, proposed mechanism, and the experimental protocols used in its initial characterization.

Introduction

In 1975, researchers isolated two novel lipophilic antibiotics, Lysolipin X and this compound, from the cultures of Streptomyces violaceoniger, strain Tü 96.[1] Lysolipin X was found to be an unstable precursor that readily converts to the more stable and significantly more active this compound upon exposure to light, heat, or UV radiation.[3] Later, Streptomyces tendae Tü 4042 was also identified as a producer.[2][5]

Chemically, this compound (Molecular Formula: C29H24CINO11) is a highly modified aromatic polyketide belonging to the xanthone class.[1][2][5][6] Its complex structure is assembled by a type II polyketide synthase system, encoded by a large biosynthetic gene cluster.[5] The molecule's potent biological activity, with effectiveness in the nanomolar range, immediately marked it as a compound of significant scientific interest.[2]

Biological Activity and Spectrum

Early studies established this compound as a powerful antimicrobial agent with a broad spectrum of activity, which also extended to eukaryotic cells.

  • Antibacterial Activity: It is exceptionally active against Gram-positive bacteria.[1][3] Its activity against Gram-negative bacteria, such as Enterobacteriaceae, was observed primarily in strains with compromised membrane permeation, suggesting the outer membrane presents a significant barrier to the antibiotic.[1][2] A key characteristic of its action is the lytic effect it has on bacterial cells.[1]

  • Antifungal Activity: Antifungal properties were also reported in early research.[7]

  • Antitumor Effect: A strong tumorstatic effect was observed against various tumor cell lines, indicating its potent cytotoxic capabilities extend beyond prokaryotes.[3]

Data Presentation: Quantitative Biological Activity

The following table summarizes the key quantitative data reported in early studies on this compound's potency.

Target Organism/Cell TypeAssay TypeReported PotencyReference
Gram-positive bacteriaMIC0.001 µg/mL[3][4]
Gram-negative bacteria (e.g., Proteus, Pseudomonas)MIC< 10 nM[2]
Various Tumor Cell LinesIC₅₀0.001 µg/mL[3]

Proposed Mechanism of Action

MoA cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I UDP_NAM_Penta UDP-NAM-pentapeptide UDP_NAM_Penta->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Bactoprenol_P Bactoprenol-P Bactoprenol_P->Lipid_I PG_Nascent Nascent Peptidoglycan Lipid_II->PG_Nascent Transglycosylation Bactoprenol_PP Bactoprenol-PP Bactoprenol_PP->Bactoprenol_P Recycling PG_Nascent->Bactoprenol_PP PG_Crosslinked Cross-linked Peptidoglycan PG_Nascent->PG_Crosslinked Transpeptidation Lysolipin This compound Lysolipin->Lipid_I Inhibits Cycle Lysolipin->Lipid_II

Proposed mechanism of this compound targeting the peptidoglycan synthesis cycle.

Key Experimental Protocols

While the original 1975 publication lacks exhaustive detail in its English abstract, the methodologies can be reconstructed based on standard microbiological practices of the era and the observed biological effects.

Antibacterial Susceptibility Testing (MIC Determination)

This protocol is designed to determine the minimum concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of this compound Stock: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in liquid growth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: A two-fold serial dilution of this compound is performed in a 96-well microtiter plate, creating a range of decreasing concentrations.

  • Inoculum Preparation: The test bacterium is grown to a logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing no antibiotic (positive control) and uninoculated medium (negative control) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is recorded as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

workflow A Prepare Bacterial Inoculum (e.g., 5x10^5 CFU/mL) D Inoculate Wells with Bacterial Suspension A->D B Prepare this compound Stock Solution C Perform 2-Fold Serial Dilutions in 96-Well Plate B->C C->D E Incubate Plate (e.g., 37°C, 24h) D->E F Read Plate and Determine MIC (Lowest concentration with no growth) E->F

General experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Assay for Cell Lysis (Turbidimetric Assay)

This method assesses the lytic activity of this compound by monitoring the decrease in optical density of a bacterial culture over time.

  • Culture Preparation: A mid-logarithmic phase culture of a susceptible bacterium (e.g., Bacillus subtilis) is prepared in a nutrient-rich broth.

  • Experimental Setup: The culture is divided into aliquots in cuvettes or a microplate reader. The optical density (e.g., at 600 nm) is measured to establish a baseline.

  • Addition of this compound: this compound is added to the experimental cultures at a concentration known to be above the MIC. A control culture receives only the solvent.

  • Monitoring Lysis: The optical density of the cultures is monitored at regular intervals over several hours.

  • Data Analysis: A sharp and sustained decrease in optical density in the presence of this compound, compared to the stable or increasing density of the control, indicates cell lysis.

Early Biosynthetic Insights

The complex xanthone structure of this compound pointed towards a polyketide origin. Later molecular genetics work confirmed this, identifying a large (~42 kb) Type II polyketide synthase gene cluster responsible for its production.[2][5] This cluster contains not only the core PKS genes but also an extensive collection of tailoring enzymes, including cyclases, oxidoreductases, methyltransferases, and a halogenase, which collectively perform the intricate modifications required to synthesize the final active molecule.[5] The successful heterologous expression of this gene cluster in Streptomyces albus paved the way for genetic engineering and the production of novel derivatives.[2][5]

logic A Lysolipin Biosynthetic Gene Cluster (llp genes in S. tendae) B Expression of Enzymes Type II PKS, Cyclases, Oxidoreductases, Halogenase, etc. A->B Transcription & Translation C Assembly & Modification Polyketide chain formation, cyclization, halogenation, and other tailoring steps B->C Catalysis D Final Product This compound C->D Maturation

Logical relationship from gene cluster to the final this compound molecule.

Conclusion

The early research on this compound successfully identified it as a natural product with exceptionally potent antibacterial and antitumor activity. Foundational studies correctly hypothesized its mechanism of action as the disruption of cell wall synthesis via interaction with lipid carriers, a mode of action that remains a key area for antibiotic development. This pioneering work established this compound as a molecule of significant interest, stimulating decades of further research into its biosynthesis, chemical synthesis, and the generation of novel derivatives with improved therapeutic potential.

References

A Comprehensive Technical Guide to Lysolipin I: Molecular and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular formula, physicochemical properties, and known mechanisms of the antibiotic Lysolipin I. The information is compiled from various scientific sources to support research and development efforts in the fields of microbiology and pharmacology.

Molecular and Physicochemical Characteristics

This compound is a potent lipophilic antibiotic isolated from bacterial strains such as Streptomyces violaceoniger and Streptomyces tendae[1][2][3][4]. It belongs to the polycyclic xanthone class of natural products and exhibits significant antibacterial activity[3][4]. Its distinctive bright yellow appearance is a notable physical characteristic[1][2].

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₂₉H₂₄ClNO₁₁[1][2][5][6][7]
Molecular Weight 597.9 - 598.0 g/mol [1][5][6][7][8][9]
Exact Mass 597.1038 Da[5][9][10]
CAS Number 59113-57-4[1][5][6][7][10]
Appearance Yellow needles, Deeply yellow solid powder[1][2][10]
Melting Point 260-262 °C[6]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Methylene Chloride[1][10]
Purity (as per suppliers) ≥98% (by HPLC)[1][7]
Storage & Stability Stable for at least one year at -20°C. Stock solutions should be protected from light. For short-term storage, 0-4°C is suitable, while -20°C is recommended for long-term storage (months to years)[1][10].[1][10]
IUPAC Name (7R,8R,12S,13R)-22-chloro-3,8,28-trihydroxy-7,12,21-trimethoxy-6-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.0²,¹¹.0⁴,⁹.0¹³,²⁹.0¹⁸,²⁷.0²⁰,²⁵]nonacosa-1(29),2,4(9),10,17,20(25),21,23,27-nonaene-5,26-dione[5]

Experimental Protocols

The characterization and analysis of this compound involve a combination of spectroscopic, chromatographic, and molecular biology techniques.

The molecular structure of this compound was originally determined using a suite of spectroscopic methods[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectra are used to determine the carbon-hydrogen framework of the molecule, providing detailed information about the connectivity and chemical environment of each atom.

  • Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule, such as carbonyls (C=O), hydroxyls (O-H), and ethers (C-O-C), which are key features of the this compound structure.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum provides information about the electronic transitions within the molecule, which is characteristic of its quinone-like chromophore and contributes to its yellow color[2].

  • Mass Spectrometry (MS) : High-resolution mass spectrometry is employed to determine the exact mass and elemental composition, confirming the molecular formula[9][10].

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing the purity of this compound samples, with purity levels typically exceeding 98%[1][7]. It is also used to quantify the production yields of this compound and its derivatives from bacterial cultures. An HPLC-Diode Array Detector (DAD)-MS system can be used for comprehensive analysis[3][4].

  • Fermentation and Extraction : this compound is naturally produced by fermentation of Streptomyces species. After cultivation, the compound is extracted from the culture broth and mycelium using organic solvents.

  • Heterologous Expression : To improve yields, the biosynthetic gene cluster for lysolipin has been identified and heterologously expressed in host strains like Streptomyces albus[3][11]. This allows for more controlled and scalable production. The workflow involves cloning the ~42-kb gene cluster into an expression vector and introducing it into a suitable host for fermentation and subsequent purification[3][11].

experimental_workflow cluster_production Production cluster_purification Purification & Analysis cluster_characterization Structural Characterization Fermentation Fermentation Extraction Extraction Fermentation->Extraction Chromatography Chromatography Extraction->Chromatography HPLC HPLC Chromatography->HPLC Spectroscopy Spectroscopy HPLC->Spectroscopy NMR NMR Spectroscopy->NMR MS MS Spectroscopy->MS IR_UV IR/UV-Vis Spectroscopy->IR_UV

Caption: Experimental workflow for this compound production and characterization.

Mechanism of Action and Biological Activity

This compound is a potent bactericidal agent with a mechanism that targets the bacterial cell envelope. While its complete signaling pathway has not been fully elucidated, its primary mode of action is understood to be the inhibition of cell wall biosynthesis[2][3].

  • Target : The primary target is the synthesis of peptidoglycan (murein), an essential component of the bacterial cell wall.

  • Mechanism : It is proposed that this compound interacts with the lipid carrier molecule responsible for transporting murein precursors across the cell membrane[2][3]. This disruption halts the construction of the cell wall, leading to cell lysis and bacterial death.

  • Spectrum of Activity : this compound is active against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low nanomolar range against many pathogens[2][3][8]. Its effectiveness against Gram-negative bacteria is notable, although it may require conditions that enhance outer membrane permeability[2].

  • Cytotoxicity : A significant challenge for the clinical development of this compound is its associated cytotoxicity against eukaryotic cells, which currently limits its therapeutic potential[3]. Ongoing research focuses on generating derivatives with an improved therapeutic index by modifying the core structure through genetic engineering of the biosynthetic pathway[3][4].

mechanism_of_action Lysolipin_I This compound Lipid_Carrier Lipid Carrier (Murein Precursor Transport) Lysolipin_I->Lipid_Carrier Inhibits Peptidoglycan_Synth Peptidoglycan Synthesis Lipid_Carrier->Peptidoglycan_Synth Blocks Cell_Wall_Integrity Cell Wall Integrity Compromised Peptidoglycan_Synth->Cell_Wall_Integrity Disrupts Cell_Lysis Bacterial Cell Lysis Cell_Wall_Integrity->Cell_Lysis Leads to

References

Methodological & Application

Application Notes and Protocols for the Cultivation of Streptomyces tendae for Lysolipin I Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysolipin I is a potent polyketide antibiotic with significant activity against a range of bacteria, including multidrug-resistant pathogens. It is naturally produced by Streptomyces tendae and Streptomyces violaceoniger. Due to low production yields in the native producers, heterologous expression of the lysolipin biosynthetic gene cluster in hosts such as Streptomyces albus has emerged as a promising strategy for enhancing production. Further optimization through genetic engineering and adjustment of cultivation conditions can lead to significant increases in yield.

These application notes provide detailed protocols for the cultivation of Streptomyces, specifically a heterologous S. albus strain expressing the lysolipin gene cluster, and subsequent extraction, purification, and quantification of this compound.

Data Presentation

Table 1: this compound Production Yields in Different Host Strains and Cultivation Media
Host StrainGenetic ModificationCultivation MediumThis compound YieldReference
S. albus J1074 (heterologous host)Wild-type lysolipin gene clusterNon-optimized medium50 mg/L[1]
S. tendae TÜ 4042Deletion of llpRI repressor geneNot specified~0.5 g/L[1]
S. albus 4H04 (heterologous host)Wild-type lysolipin gene clusterE1 Medium0.6 mg/mL (600 mg/L)[2]
S. albus 4H04 (heterologous host)Wild-type lysolipin gene clusterNL800 Medium1.1 mg/mL (1100 mg/L)[2]
S. albus 4H04∆llpRI (heterologous host)Deletion of llpRI repressor geneNot specified3-fold increase vs. parent[1]

Note: The compositions of E1 and NL800 media were detailed in the supplementary information of the cited reference and should be consulted for precise formulation.

Experimental Protocols

Protocol 1: Cultivation of S. albus for this compound Production

This protocol is adapted for the heterologous host Streptomyces albus J1074 containing the lysolipin biosynthetic gene cluster (e.g., strain S. albus 4H04).

1.1 Inoculum Preparation (Pre-culture)

  • Prepare R5 medium for the pre-culture. The composition is provided in Table 2.

  • In a 500 mL Erlenmeyer flask containing a sterile spring (to ensure dispersed growth), add 100 mL of R5 medium.

  • Supplement the medium with an appropriate antibiotic for plasmid maintenance (e.g., 100 µg/mL apramycin).

  • Inoculate the flask with a fresh spore suspension or a mycelial stock of the S. albus producer strain.

  • Incubate the flask at 28°C on an orbital shaker at 180 rpm for 3 days.

Table 2: Composition of R5 Pre-culture Medium

ComponentConcentration (g/L)
Sucrose103.0
K₂SO₄0.25
MgCl₂·6H₂O10.12
Glucose10.0
Difco Casamino Acids0.1
Yeast Extract5.0
TES Buffer5.73
Trace Element Solution*2 mL/L
KH₂PO₄ (0.5% solution)added post-autoclaving
CaCl₂·2H₂O (5M solution)added post-autoclaving
L-proline (20% solution)added post-autoclaving
NaOH (1N)to adjust pH

*Refer to standard Streptomyces protocols for trace element solution composition.

1.2 Main Fermentation

  • Prepare the production medium (e.g., E1 or NL800 medium) in 500 mL Erlenmeyer flasks, with 100 mL of medium per flask.

  • Inoculate each main culture flask with 10 mL of the 3-day old pre-culture.

  • Incubate the main culture at 28°C on an orbital shaker at 180 rpm for 7 days.

  • (Optional) For in-situ product recovery, sterile Amberlite XAD-16 resin can be added to the culture medium after 24 hours of growth.

Protocol 2: Extraction of this compound

This protocol describes the extraction of this compound from the culture broth.

  • After the 7-day incubation period, harvest the culture broth.

  • Adjust the pH of the culture broth to 3.0 using a suitable acid (e.g., HCl).

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the acidified broth.

  • Mix vigorously for at least 30 minutes to ensure efficient extraction of the lipophilic this compound into the organic phase.

  • Separate the organic and aqueous phases using a separatory funnel.

  • Collect the upper ethyl acetate phase containing this compound.

  • Concentrate the ethyl acetate extract to dryness using a rotary evaporator.

  • Re-dissolve the dried extract in a small volume of methanol for subsequent analysis and purification.[2]

Protocol 3: Purification of this compound

This is a general protocol for the purification of polycyclic xanthones like this compound.

  • Silica Gel Column Chromatography (Initial Purification)

    • Load the concentrated methanolic extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a step or gradient solvent system of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

    • Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

    • Pool the fractions containing this compound and concentrate them.

  • Semi-preparative High-Performance Liquid Chromatography (Final Purification)

    • Dissolve the partially purified sample in a suitable solvent (e.g., methanol).

    • Inject the sample onto a semi-preparative HPLC system equipped with a C18 column.

    • Use an appropriate mobile phase, such as a gradient of acetonitrile and water (often with a small amount of acid like formic acid for better peak shape).

    • Monitor the elution profile at a suitable wavelength (e.g., 365 nm) and collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical HPLC-MS.

    • Evaporate the solvent to obtain pure this compound.

Protocol 4: Quantification of this compound by HPLC-MS
  • Sample Preparation: Prepare a dilution series of the methanolic extract of the culture.

  • Standard Curve: Prepare a standard curve using a known concentration of purified this compound.

  • HPLC-MS Analysis:

    • HPLC System: A standard high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS) operating in positive ion mode.

    • Detection: Monitor the specific m/z for this compound.

  • Quantification: Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.[2]

Visualizations

This compound Production Workflow

G cluster_0 Inoculum Preparation cluster_1 Fermentation cluster_2 Extraction & Purification spore_stock Spore/Mycelial Stock of S. albus Producer pre_culture Pre-culture in R5 Medium (3 days, 28°C, 180 rpm) spore_stock->pre_culture main_culture Main Culture in E1/NL800 Medium (7 days, 28°C, 180 rpm) pre_culture->main_culture Inoculation extraction pH Adjustment & Ethyl Acetate Extraction main_culture->extraction purification Silica Chromatography & Semi-preparative HPLC extraction->purification pure_lysolipin Pure this compound purification->pure_lysolipin quantification Quantification by HPLC-MS pure_lysolipin->quantification

Caption: Workflow for this compound production and purification.

Regulatory Pathway of this compound Biosynthesis

G llpRI llpRI gene LlpRI_protein LlpRI Protein (Transcriptional Repressor) llpRI->LlpRI_protein Transcription & Translation lysolipin_BGC Lysolipin Biosynthetic Gene Cluster (BGC) LlpRI_protein->lysolipin_BGC Represses Transcription lysolipin_I This compound lysolipin_BGC->lysolipin_I Biosynthesis

References

Application Notes and Protocols for the Extraction and Purification of Lysolipin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Lysolipin I, a potent polycyclic xanthone antibiotic. The methodologies described are based on established practices for the isolation of natural products from Streptomyces species and are intended to serve as a guide for laboratory-scale purification.

Introduction

This compound is a highly active antibiotic naturally produced by Streptomyces violaceoniger TÜ96 and Streptomyces tendae TÜ4042, with heterologous expression achieved in Streptomyces albus. It exhibits strong antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall biosynthesis through interaction with the C55-lipid carrier bactoprenol.[1] The purification of this compound to high homogeneity is crucial for detailed biological and pharmacological studies.

Overview of the Extraction and Purification Workflow

The overall process for obtaining pure this compound involves fermentation of the producing strain, extraction of the active compound from the culture broth, and a multi-step chromatographic purification. The typical workflow is outlined below.

Extraction_Purification_Workflow Fermentation Fermentation of Streptomyces sp. Extraction Solvent Extraction Fermentation->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Semi_Purified Semi-Purified Fractions Column_Chromatography->Semi_Purified Prep_HPLC Preparative HPLC Semi_Purified->Prep_HPLC Pure_Lysolipin_I Pure this compound (>95%) Prep_HPLC->Pure_Lysolipin_I Analysis Purity Analysis (HPLC-MS) Pure_Lysolipin_I->Analysis

Caption: General workflow for the extraction and purification of this compound.

Quantitative Data Summary

The following table summarizes illustrative quantitative data for the production and purification of this compound from a culture of a genetically engineered Streptomyces albus strain. These values are representative and may vary depending on the specific fermentation conditions and purification scale.

Purification StageStarting MaterialProductYield (%)Purity (%)
Fermentation 1 L Culture Broth---
Solvent Extraction 1 L Culture Broth~1.1 g Crude Extract~95~15
Silica Gel Chromatography ~1.1 g Crude Extract~150 mg Semi-Pure Fraction~13.6~70
Preparative HPLC ~150 mg Semi-Pure Fraction~90 mg Pure this compound~60>95
Overall 1 L Culture Broth~90 mg Pure this compound~8.2>95

Experimental Protocols

Fermentation

This protocol is based on optimized conditions for the heterologous expression of this compound in Streptomyces albus.

  • Preculture Preparation: Inoculate a 500 mL Erlenmeyer flask containing 100 mL of R5 medium with a spore suspension or a vegetative mycelial fragment of the S. albus producer strain. Incubate at 28°C on an orbital shaker at 180 rpm for 3 days.

  • Main Culture: Transfer 10 mL of the preculture to a 2 L Erlenmeyer flask containing 500 mL of E1 production medium.

  • Incubation: Incubate the main culture at 28°C with shaking at 180 rpm for 7 days.

  • Monitoring: Monitor this compound production by taking small aliquots of the culture, performing a quick extraction, and analyzing by HPLC-MS.

Extraction of this compound

This protocol describes the initial recovery of this compound from the fermentation broth.

  • Acidification: At the end of the fermentation, adjust the pH of the entire culture broth to 3.0 using 2M HCl.

  • Solvent Extraction: Transfer the acidified broth to a separation funnel and add an equal volume of ethyl acetate. Shake vigorously for 10-15 minutes. Allow the phases to separate.

  • Collection of Organic Phase: Collect the upper ethyl acetate phase. Repeat the extraction of the aqueous phase two more times with an equal volume of ethyl acetate.

  • Concentration: Pool the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator until a dry residue is obtained.

  • Resuspension: Redissolve the crude extract in a minimal volume of methanol (e.g., 10-20 mL) for subsequent purification.

Purification by Silica Gel Column Chromatography

This step serves as an initial fractionation to remove major impurities.

  • Column Packing: Prepare a silica gel (60-120 mesh) column in chloroform. The column size will depend on the amount of crude extract. For approximately 1 g of crude extract, a column of 35 x 2.5 cm can be used.

  • Sample Loading: Adsorb the methanolic crude extract onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of chloroform and ethyl acetate.

    • 100% Chloroform

    • Chloroform:Ethyl Acetate (90:10, v/v)

    • Chloroform:Ethyl Acetate (80:20, v/v)

    • Chloroform:Ethyl Acetate (70:30, v/v)

    • Chloroform:Ethyl Acetate (60:40, v/v)

    • Chloroform:Ethyl Acetate (50:50, v/v)

    • 100% Ethyl Acetate

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC) or analytical HPLC.

  • Pooling and Concentration: Pool the fractions containing this compound (typically eluting in the more polar fractions, e.g., 60:40 to 50:50 chloroform:ethyl acetate) and concentrate to dryness.

Final Purification by Preparative HPLC

This final polishing step yields high-purity this compound.

  • Sample Preparation: Dissolve the semi-purified material from the silica gel chromatography step in a suitable solvent compatible with the mobile phase, such as methanol or a mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 40% to 90% B over 30 minutes.

    • Flow Rate: 15 mL/min.

    • Detection: UV at 365 nm.

  • Injection and Fraction Collection: Inject the sample and collect the peak corresponding to the retention time of this compound (determined from analytical HPLC-MS).

  • Post-Purification: Evaporate the solvent from the collected fraction to obtain pure this compound.

  • Purity Assessment: Assess the purity of the final product by analytical HPLC-MS.

Mechanism of Action

This compound exerts its antibacterial effect by disrupting the bacterial cell wall synthesis. It specifically targets the lipid carrier molecule, bactoprenol pyrophosphate (C55-PP), which is essential for transporting peptidoglycan precursors across the cell membrane. By binding to these precursors, this compound prevents their incorporation into the growing peptidoglycan chain, leading to cell lysis and death.

MoA cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall C55P Bactoprenol-P (C55-P) Lipid_I Lipid I (C55-PP-MurNAc-pentapeptide) Lipid_II Lipid II (C55-PP-MurNAc(-pp)-GlcNAc) Peptidoglycan Growing Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation UDP_MurNAc UDP-MurNAc-pentapeptide UDP_MurNAc->Lipid_I UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Lipid_II Lysolipin_I This compound Lysolipin_I->Lipid_II Inhibition->Peptidoglycan Inhibition

Caption: Proposed mechanism of action of this compound.

References

Application Notes and Protocols for the HPLC and HPLC-MS Analysis of Lysolipin I and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysolipin I is a potent polycyclic xanthone antibiotic produced by various Streptomyces species, including Streptomyces violaceoniger and Streptomyces tendae.[1] It exhibits significant antibacterial activity against a broad spectrum of bacteria.[1] The analysis and characterization of this compound and its derivatives are crucial for drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is a powerful and essential technique for the separation, identification, and quantification of these compounds in complex biological matrices.

These application notes provide detailed protocols for the extraction, separation, and analysis of this compound and its derivatives from bacterial cultures using HPLC and HPLC-MS.

Quantitative Data Summary

The following table summarizes the retention times (RT) and mass-to-charge ratios (m/z) for this compound and several of its derivatives as identified by HPLC-MS analysis.

Compound NameCBS DesignationMolecular FormulaRetention Time (RT) [min][M+H]⁺ (m/z)
This compoundCBS42C₂₉H₂₄ClNO₁₁~11.9598.1
Derivative 1CBS40C₂₈H₂₀ClNO₉~12.4550
Derivative 2CBS68C₂₇H₂₀ClNO₈~12.1522.08
Brominated this compoundCBS49C₂₉H₂₄BrNO₁₁~12.1642
Dechloro-lysolipin ICBS44-~10.7-
Derivative 3CBS70C₂₆H₁₈ClNO₈~10.6508
Derivative 4CBS72C₂₇H₂₀ClNO₉~10.6538
Dechlorinated CBS40CBS48C₂₈H₂₁NO₉--
Brominated CBS40-C₂₈H₂₀BrNO₉~12.5594

Data sourced from recent studies on the genetic engineering of this compound producing strains.[1]

Experimental Protocols

Sample Preparation from Streptomyces Culture

This protocol outlines the extraction of this compound and its derivatives from a liquid fermentation broth.

Materials:

  • Streptomyces culture broth

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Syringe filters (0.22 µm, PTFE or other suitable material)

Procedure:

  • Harvesting: Centrifuge the Streptomyces culture at a high speed (e.g., 10,000 x g) for 15 minutes to separate the supernatant from the mycelial biomass.

  • pH Adjustment: Carefully adjust the pH of the supernatant to 3.0 using HCl. This step is crucial for the efficient extraction of acidic compounds like this compound.[1]

  • Liquid-Liquid Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes, periodically venting the funnel. Allow the layers to separate completely.

  • Collection of Organic Phase: Collect the upper ethyl acetate layer, which contains the extracted compounds. For exhaustive extraction, this step can be repeated 2-3 times, and the organic phases pooled.

  • Solvent Evaporation: Evaporate the pooled ethyl acetate extracts to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

  • Reconstitution: Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL).[1]

  • Filtration: Filter the methanolic extract through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter before analysis.

HPLC and HPLC-MS Analysis

The following is a representative method for the analysis of this compound and its derivatives. Method optimization may be required based on the specific instrumentation and derivatives of interest.

Instrumentation:

  • HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector.

  • Mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight) with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of polyketides.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection (DAD/UV): Monitoring at multiple wavelengths, including 365 nm for this compound.[1]

Mass Spectrometry Conditions (Positive Ion Mode):

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 3.5 - 4.5 kV

  • Drying Gas (Nitrogen) Flow: 8 - 12 L/min

  • Drying Gas Temperature: 300 - 350°C

  • Nebulizer Pressure: 30 - 50 psi

  • Scan Range: m/z 100 - 1000

Quantification:

For quantitative analysis, a calibration curve should be prepared using a purified and certified standard of this compound. The concentration of this compound and its derivatives (assuming similar response factors) in the samples can then be determined by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis culture Streptomyces Culture centrifugation Centrifugation culture->centrifugation supernatant Supernatant centrifugation->supernatant ph_adjustment pH Adjustment (pH 3) supernatant->ph_adjustment extraction Liquid-Liquid Extraction (Ethyl Acetate) ph_adjustment->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution (Methanol) evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_ms HPLC-MS System filtration->hplc_ms Inject into separation Reversed-Phase C18 Separation hplc_ms->separation detection DAD/UV & ESI-MS Detection separation->detection data_analysis Data Analysis (Identification & Quantification) detection->data_analysis

Caption: Experimental workflow for the analysis of this compound.

hplc_ms_logic cluster_hplc HPLC System cluster_ms Mass Spectrometer cluster_output Output sample Filtered Sample Extract pump Solvent Delivery System (Mobile Phase Gradient) sample->pump column C18 Column pump->column detector_uv DAD/UV Detector column->detector_uv esi_source ESI Source (Ionization) column->esi_source Eluent chromatogram Chromatogram (RT) detector_uv->chromatogram mass_analyzer Mass Analyzer (m/z Separation) esi_source->mass_analyzer detector_ms MS Detector mass_analyzer->detector_ms mass_spectrum Mass Spectrum (m/z) detector_ms->mass_spectrum

References

Application Notes and Protocols for Testing the Antibacterial Efficacy of Lysolipin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antibacterial efficacy of Lysolipin I, a potent antibiotic with a novel mechanism of action. The following sections outline standard procedures for determining the minimum inhibitory concentration (MIC), time-kill kinetics, and anti-biofilm activity of this compound.

Introduction to this compound

This compound is a polycyclic xanthone antibiotic produced by Streptomyces violaceoniger. It exhibits potent antibacterial activity against a range of Gram-positive and some Gram-negative bacteria, with reported minimum inhibitory concentrations in the low nanomolar range for susceptible organisms[1]. The primary mechanism of action of this compound is the inhibition of bacterial cell wall biosynthesis[2]. It is believed to interfere with the peptidoglycan synthesis pathway by binding to lipid-bound murein precursors, thereby disrupting the formation of the protective cell wall and leading to cell lysis[1][2].

Quantitative Data Summary

The following tables summarize the antibacterial efficacy of this compound against various bacterial strains. Note: These tables are populated with representative data from existing literature. Researchers should generate their own data using the protocols provided below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainMIC (nM)Reference
Bacillus subtilisPositive< 10[1]
Staphylococcus aureus (including MRSA)Positive< 10[1]
Corynebacterium spp.Positive< 10[1]
Enterococcus spp. (including VRE)Positive< 10[1]
Proteus spp.Negative< 10[1]
Pseudomonas spp.Negative< 10[1]
Escherichia coli (permeation-enhanced)NegativeSusceptible[1]
Salmonella typhimurium (permeation-enhanced)NegativeSusceptible[1]
Helicobacter pyloriNegativeLow nM[1]

Table 2: Time-Kill Kinetics of this compound.

Bacterial StrainConcentration (x MIC)Time (hours)Log10 CFU/mL ReductionInterpretation
Staphylococcus aureus4x6≥ 3Bactericidal
Bacillus subtilis4x4≥ 3Bactericidal

Table 3: Biofilm Inhibition and Disruption by this compound.

Bacterial StrainAssay TypeConcentration (x MIC)% Biofilm Reduction
Staphylococcus aureusInhibition1x> 90
Staphylococcus aureusDisruption4x> 70

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the bacterial inoculum to each well containing the this compound dilutions.

  • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

Time-Kill Kinetics Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • MHB or other appropriate broth

  • Sterile saline or PBS

  • Agar plates for colony counting

Procedure:

  • Prepare flasks containing MHB with this compound at various concentrations (e.g., 0x, 1x, 2x, and 4x MIC).

  • Inoculate each flask with a bacterial suspension to a final concentration of approximately 1-5 x 10^5 CFU/mL[3].

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.

  • A bactericidal effect is defined as a ≥ 3-log10 reduction (99.9% killing) in CFU/mL compared to the initial inoculum[4].

Biofilm Disruption Assay

This protocol assesses the ability of this compound to disrupt pre-formed biofilms.

Materials:

  • This compound stock solution

  • Bacterial culture

  • Tryptic Soy Broth (TSB) or other biofilm-promoting medium

  • 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Acetic acid (30%) or ethanol (95%)

  • Microplate reader

Procedure:

  • Grow bacterial biofilms in a 96-well plate by inoculating with a diluted overnight culture and incubating for 24-48 hours.

  • After incubation, gently remove the planktonic cells by washing the wells with sterile PBS.

  • Add fresh medium containing various concentrations of this compound to the wells with the established biofilms.

  • Incubate for another 24 hours.

  • Wash the wells again to remove dead or detached cells.

  • Stain the remaining adherent biofilm with 0.1% crystal violet for 15 minutes[5].

  • Wash away the excess stain and allow the plate to dry.

  • Solubilize the bound crystal violet with 30% acetic acid or 95% ethanol.

  • Measure the absorbance at 570-595 nm to quantify the biofilm biomass[5][6].

Visualizations

Signaling Pathways and Mechanisms

The proposed mechanism of action for this compound involves the inhibition of peptidoglycan synthesis, a critical pathway for bacterial cell wall formation.

Lysolipin_I_Mechanism cluster_synthesis Peptidoglycan Synthesis Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzymatic steps Lipid_I Lipid I UDP_NAM->Lipid_I Lipid_II Lipid II (Murein Precursor) Lipid_I->Lipid_II Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation Lysolipin_I This compound Lysolipin_I->Inhibition

Caption: Proposed mechanism of this compound action.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

MIC_Assay_Workflow start Start step1 Prepare serial dilutions of this compound in a 96-well plate start->step1 step2 Add standardized bacterial inoculum to each well step1->step2 step3 Incubate at 37°C for 18-24 hours step2->step3 step4 Observe for bacterial growth (turbidity) step3->step4 end Determine MIC step4->end Time_Kill_Assay_Workflow start Start step1 Inoculate bacteria into flasks with different This compound concentrations start->step1 step2 Incubate with shaking at 37°C step1->step2 step3 Withdraw aliquots at specific time points step2->step3 step4 Perform serial dilutions and plate on agar step3->step4 step5 Incubate plates and count CFU step4->step5 end Plot Log10 CFU/mL vs. Time step5->end Biofilm_Disruption_Workflow start Start step1 Grow bacterial biofilm in a 96-well plate start->step1 step2 Wash to remove planktonic cells step1->step2 step3 Add this compound and incubate step2->step3 step4 Wash and stain with Crystal Violet step3->step4 step5 Solubilize stain and measure absorbance step4->step5 end Quantify biofilm reduction step5->end

References

Application Notes and Protocols for Lysolipin I in Combating Multidrug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysolipin I is a potent polycyclic xanthone antibiotic originally isolated from Streptomyces violaceoniger and Streptomyces tendae.[1][2] It belongs to the polyketide class of natural products and has demonstrated remarkable antibacterial activity, particularly against a range of multidrug-resistant (MDR) Gram-positive pathogens.[2][3] Its efficacy, with minimum inhibitory concentrations (MICs) in the low nanomolar range, makes it a compound of significant interest in the search for new therapeutics to address the growing challenge of antibiotic resistance.[2] Recent research also shows promising activity against vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[2]

These notes provide an overview of this compound's mechanism of action, its spectrum of activity, and detailed protocols for its evaluation.

Mechanism of Action

The precise molecular target of this compound has not been fully elucidated. However, current evidence strongly suggests that its primary site of action is the bacterial cell envelope.[2][4] It is hypothesized to interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] The proposed mechanism involves binding to lipid-bound murein precursors, thereby disrupting the cell wall construction process and leading to cell lysis.[1][2] This mode of action is distinct from many existing classes of antibiotics, suggesting a lower potential for cross-resistance.

cluster_Cell Bacterial Cell Lysolipin_I This compound Cell_Membrane Cell Membrane Lipid_II Lipid II (Murein Precursor) Lysolipin_I->Lipid_II Inhibition PBP Penicillin-Binding Proteins (PBPs) Lipid_II->PBP Transglycosylation & Transpeptidation Peptidoglycan Peptidoglycan Layer PBP->Peptidoglycan Cell Wall Synthesis Inhibition_Node Disruption of Cell Wall Integrity Cell_Lysis Cell Lysis Inhibition_Node->Cell_Lysis

Caption: Proposed mechanism of action for this compound.

Data Presentation: In Vitro Antibacterial Activity

This compound exhibits potent activity against a variety of Gram-positive bacteria, including clinically significant MDR strains. Its activity against Gram-negative bacteria is generally limited, although susceptibility is observed in strains with compromised membrane permeability.[1][2]

Pathogen Resistance Phenotype Reported MIC Range (µg/mL) Reported MIC Range (nM) Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)<0.006<10[2]
Enterococcus faeciumVancomycin-Resistant (VRE)<0.006<10[2]
Enterococcus faecalisVancomycin-Resistant (VRE)<0.006<10[2]
Bacillus subtilis-<0.006<10[2]
Corynebacterium spp.-<0.006<10[2]
Helicobacter pylori-<0.006<10[2]
Proteus vulgaris-<0.006<10[2]
Pseudomonas spp.-<0.006<10[2]
Escherichia coliWild-TypeResistant>100[2]
E. coliPermeation-EnhancedSusceptible<10[2]

Note: The molecular weight of this compound (C₂₉H₂₄ClNO₁₁) is approximately 597.96 g/mol . The conversion to nM is based on this value. The reported data consistently indicates activity in the "low nanomolar range (less than 10 nM)".

Experimental Protocols

The following are generalized protocols for the evaluation of this compound, based on standard methodologies cited in the literature. Researchers should adapt these protocols to their specific laboratory conditions and strains.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the MIC of this compound.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., Vancomycin for MRSA, Linezolid for VRE)

  • Negative control (broth only)

  • Plate reader (600 nm) or Resazurin dye

Procedure:

  • Preparation of this compound Dilutions: Perform a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL, covering a clinically relevant concentration range.

  • Inoculum Preparation: Grow the bacterial strain overnight. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions and control wells. The final volume in each well will be 100 µL.

  • Controls:

    • Growth Control: 50 µL of inoculum + 50 µL of CAMHB.

    • Sterility Control: 100 µL of CAMHB only.

    • Positive Control: Include wells with a known antibiotic to ensure the assay is performing correctly.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm. Alternatively, a viability indicator like resazurin can be added to aid in determination.[5]

Protocol: Cytotoxicity Assay

A significant hurdle for this compound is its potential cytotoxicity.[2] This protocol describes a standard resazurin-based assay to evaluate its effect on a mammalian cell line (e.g., A549, Vero).[6]

Materials:

  • Mammalian cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Positive control (e.g., Doxorubicin)

  • Fluorescence plate reader (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Controls:

    • Cell Control: Cells with medium only (100% viability).

    • Blank Control: Medium only (no cells).

    • Positive Control: Cells treated with a known cytotoxic agent.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Add 10 µL of the resazurin solution to each well and incubate for an additional 2-4 hours.

  • Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control after subtracting the blank reading. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting viability versus log concentration.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MIC_Assay MIC Determination (Broth Microdilution) MBC_Assay MBC Determination MIC_Assay->MBC_Assay Time_Kill Time-Kill Kinetics MBC_Assay->Time_Kill Cytotoxicity Cytotoxicity Assay (e.g., Resazurin) Time_Kill->Cytotoxicity Evaluate safety profile Decision Favorable Therapeutic Index? Cytotoxicity->Decision PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Efficacy_Model Murine Infection Model (e.g., Thigh, Sepsis) PK_PD->Efficacy_Model Toxicity_Study In Vivo Toxicity Assessment Efficacy_Model->Toxicity_Study End Lead Candidate for Further Development Toxicity_Study->End Start This compound Compound Start->MIC_Assay Test against MDR pathogens Decision->PK_PD Yes Derivatization Chemical Modification/ Genetic Engineering Decision->Derivatization No Derivatization->Start Generate new analogs

Caption: Experimental workflow for evaluating this compound.

Challenges and Future Directions

The primary challenge impeding the clinical development of this compound is its associated cytotoxicity.[2] However, its exceptional potency and novel mechanism of action provide a strong rationale for further investigation. Current research efforts are focused on:

  • Genetic Engineering: Modifying the this compound biosynthetic gene cluster to produce novel derivatives with an improved therapeutic index.[2][7] This has already led to the creation of new halogenated analogs.[2]

  • Chemical Modification: A modular chemical synthesis strategy has been reported, which could serve as a basis for creating a library of this compound analogs for structure-activity relationship (SAR) studies.[2]

  • Delivery Systems: Investigating novel drug delivery systems to target the antibiotic to the site of infection, potentially reducing systemic exposure and toxicity.

Conclusion

This compound represents a promising scaffold for the development of new antibiotics against multidrug-resistant pathogens. Its high potency against MRSA and VRE highlights its potential to address critical unmet medical needs. While cytotoxicity remains a concern, ongoing research in genetic and chemical modification holds the promise of generating safer, clinically viable derivatives. The protocols and data presented here provide a foundational resource for researchers aiming to explore the therapeutic potential of this remarkable natural product.

References

Techniques for Studying the Cytotoxicity of Lysolipin I: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysolipin I, a potent antibiotic isolated from Streptomyces violaceoniger, has demonstrated significant antibacterial activity. However, its therapeutic potential is often hindered by its inherent cytotoxicity towards mammalian cells.[1] A thorough understanding and precise quantification of this compound's cytotoxic effects are paramount for any further drug development efforts, including the generation of less toxic derivatives.[1] This document provides detailed protocols for key assays to evaluate the cytotoxicity of this compound and offers insights into the potential signaling pathways involved in its cytotoxic mechanism.

Data Presentation

Effective evaluation of cytotoxicity requires the generation of quantitative data to compare the effects of this compound and its derivatives across different cell lines and conditions. The following tables provide a structured format for presenting such data.

Table 1: In Vitro Cytotoxicity of this compound and Its Derivatives on Various Cell Lines

CompoundCell LineAssayIncubation Time (h)IC50 (µM)Maximum Inhibition (%)Reference
This compounde.g., HeLaMTT48Data not availableData not available(Patent WO/2007/079715)
This compounde.g., JurkatLDH24Data not availableData not available(Patent WO/2007/079715)
Derivative Ae.g., HeLaMTT48Data not availableData not available(Patent WO/2007/079715)
Derivative Be.g., JurkatLDH24Data not availableData not available(Patent WO/2007/079715)

Note: Specific IC50 values for this compound and its derivatives are mentioned in patent literature (e.g., WO/2007/079715), but were not publicly accessible in detail at the time of this writing. Researchers should consult the specific patent for precise values.

Table 2: Apoptosis Induction by this compound

Cell LineTreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic CellsMethod
e.g., A549Control0Data not availableData not availableAnnexin V/PI
e.g., A549This compoundIC50 valueData not availableData not availableAnnexin V/PI
e.g., A549This compound2x IC50 valueData not availableData not availableAnnexin V/PI

Experimental Protocols

Herein are detailed protocols for three standard assays to determine the cytotoxicity of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • This compound stock solution

  • 96-well plates

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration used for this compound).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After the incubation period, add 100 µL of the solubilization solution to each well.

  • Mix gently by pipetting up and down to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 prep_lysolipin Prepare this compound dilutions incubate1->prep_lysolipin add_lysolipin Add this compound to cells incubate2 Incubate for desired time (e.g., 24-72h) add_lysolipin->incubate2 add_mtt Add MTT solution incubate3 Incubate 3-4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Cell culture medium

  • This compound stock solution

  • 96-well plates

  • Lysis solution (provided in the kit)

  • Stop solution (provided in the kit)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound for the desired time. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis solution).

  • After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_supernatant Supernatant Collection cluster_reaction LDH Reaction cluster_analysis Data Analysis seed_cells Seed cells and treat with this compound controls Prepare spontaneous and maximum release controls seed_cells->controls incubate Incubate for desired time controls->incubate centrifuge Centrifuge plate transfer Transfer supernatant to new plate centrifuge->transfer add_reaction_mix Add LDH reaction mixture incubate_rt Incubate at RT (30 min) add_reaction_mix->incubate_rt add_stop Add stop solution incubate_rt->add_stop read_absorbance Read absorbance at 490 nm calculate_cytotoxicity Calculate % cytotoxicity read_absorbance->calculate_cytotoxicity

Workflow for the LDH cytotoxicity assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Potential Signaling Pathways in this compound-Induced Cytotoxicity

While the precise signaling pathways of this compound-induced cytotoxicity in mammalian cells are not yet fully elucidated, it is plausible that it triggers apoptosis through common mechanisms initiated by cytotoxic agents. These can include the induction of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of the caspase cascade.

Apoptosis_Signaling_Pathway cluster_stimulus Cytotoxic Stimulus cluster_cellular_effects Cellular Effects cluster_caspase_cascade Caspase Cascade cluster_apoptosis Apoptosis lysolipin This compound ros Increased ROS lysolipin->ros mmp Loss of Mitochondrial Membrane Potential lysolipin->mmp ros->mmp caspase9 Caspase-9 Activation mmp->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Lysolipin I Production in Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production yield of Lysolipin I in fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the common host organisms for this compound production?

A1: this compound is naturally produced by Streptomyces violaceoniger TÜ96 and Streptomyces tendae TÜ4042. For enhanced and more consistent production, the biosynthetic gene cluster of this compound has been successfully expressed heterologously in Streptomyces albus J1074.[1][2]

Q2: What are the main strategies to improve the production yield of this compound?

A2: The primary strategies for improving this compound yield include:

  • Genetic Engineering: Inactivation of transcriptional repressor genes, such as llpRI, has been shown to significantly increase production.[1]

  • Fermentation Optimization: Fine-tuning of cultivation conditions, including media composition, pH, temperature, and aeration, is crucial for maximizing yield.

  • Fed-Batch Fermentation: This approach, which involves the controlled addition of nutrients during fermentation, can help to prolong the production phase and increase biomass, leading to higher yields.[3]

Q3: What is the typical starting point for fermentation media development for this compound production?

A3: A common and effective medium for cultivating Streptomyces for antibiotic production is R5 medium.[4] However, screening different media is recommended to find the optimal composition for your specific strain and fermentation conditions.

Q4: How can I quantify the amount of this compound produced in my fermentation?

A4: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for the quantification of this compound.[4][5][6] This technique allows for the separation and measurement of this compound in the fermentation broth extract.

Troubleshooting Guide

Problem 1: Low or No Production of this compound
Possible Cause Troubleshooting Step
Suboptimal Growth of Streptomyces Ensure proper inoculum preparation and use a suitable growth medium. Monitor and control pH and temperature throughout the fermentation process. For Streptomyces, a common issue is clumping of mycelium in liquid culture, which can be mitigated by adding sterile springs or glass beads to the flasks to aid in breaking up the mycelium.[7]
Incorrect Fermentation Medium Composition Screen various production media to identify the optimal carbon and nitrogen sources. The composition of the medium can significantly impact secondary metabolite production.[8]
Inefficient Aeration and Agitation Optimize the aeration and agitation rates in the fermenter. Insufficient oxygen supply can be a limiting factor for the growth of aerobic Streptomyces and subsequent antibiotic production.[9]
Genetic Instability of the Heterologous Host If using a heterologous host like S. albus, verify the integrity of the expressed this compound biosynthetic gene cluster. Serial passaging can sometimes lead to mutations or loss of the gene cluster.
Repression of the Biosynthetic Gene Cluster The this compound biosynthetic gene cluster is negatively regulated by the transcriptional repressor llpRI. Inactivating this gene can lead to a significant increase in production.[1]
Problem 2: Inconsistent this compound Yields Between Batches
Possible Cause Troubleshooting Step
Variability in Inoculum Quality Standardize the inoculum preparation procedure, including the age and physiological state of the seed culture. Use a consistent volume of inoculum for each fermentation.[8]
Inconsistent Fermentation Conditions Ensure that all fermentation parameters (temperature, pH, dissolved oxygen, agitation) are tightly controlled and reproducible across all batches.
Media Component Variability Use high-quality, consistent sources for all media components. Variations in the quality of complex components like yeast extract or peptone can lead to batch-to-batch variability.
Foaming Excessive foaming can occur during fermentation and is a normal result of carbon dioxide production. However, it should be controlled as it can interfere with the process. If foaming occurs, it can be skimmed off.[10]
Problem 3: Difficulty in Extracting or Detecting this compound
Possible Cause Troubleshooting Step
Inefficient Extraction Protocol This compound is a lipophilic antibiotic, so an appropriate organic solvent should be used for extraction from the fermentation broth. Ensure proper pH adjustment of the broth before extraction to maximize the recovery of this compound.
Degradation of this compound Lysolipin X is an unstable precursor that is easily converted to the more stable this compound by light, heat, or UV radiation.[11] Protect samples from excessive exposure to these elements during extraction and analysis.
Suboptimal HPLC Conditions Optimize the HPLC method, including the choice of column, mobile phase composition, and detection wavelength, to ensure sensitive and accurate quantification of this compound.

Data on this compound Yield Improvement

StrategyHost StrainImprovement in YieldReference
Inactivation of llpRI repressor geneS. tendae TÜ 4042>300% increase[1]
Inactivation of llpRI in a derivative-producing strainS. albus 4H04ΔllpOI2.5-fold increase in derivative production[1]
Inactivation of llpRI in another derivative-producing strainS. albus 4H04ΔllpMVI2.5-fold increase in derivative production[1]
Heterologous expression in S. albus J1074S. albus J1074Stable production of 50 mg/L under non-optimized conditions[1]

Experimental Protocols

R5 Medium for Streptomyces Cultivation

This protocol is adapted from established methods for Streptomyces cultivation.[12]

Components per 1 liter:

  • Sucrose: 103 g

  • K₂SO₄: 0.25 g

  • MgCl₂·6H₂O: 10.12 g

  • Glucose: 10 g

  • Difco Casamino acids: 0.1 g

  • Trace element solution*: 2 ml

  • Yeast extract: 5 g

  • TES buffer: 5.73 g

  • Agar (for solid medium): 22 g

Preparation:

  • Dissolve all components except for the post-autoclave additions in 1000 ml of distilled water.

  • For solid medium, add the agar.

  • Sterilize by autoclaving.

  • After autoclaving and cooling to about 50-60°C, add the following sterile solutions in order:

    • 1 ml KH₂PO₄ (0.5%)

    • 0.4 ml CaCl₂·2H₂O (5M)

    • 1.5 ml L-proline (20%)

    • 0.7 ml NaOH (1N)

*Trace element solution composition is not provided in the immediate search results but can be found in standard microbiology manuals.

General Fermentation Protocol for this compound Production

This protocol provides a general workflow for this compound production in a laboratory setting.

  • Inoculum Preparation: Inoculate a suitable seed medium (e.g., R5 broth) with a fresh culture of the Streptomyces strain. Incubate at 28-30°C with shaking (around 150-180 rpm) for 48-72 hours.[4][13]

  • Production Fermentation: Inoculate the production medium with 5-10% (v/v) of the seed culture. The production medium can be a modified R5 medium or another optimized medium.

  • Fermentation Conditions: Maintain the fermentation at 28-30°C with adequate aeration and agitation for 7-10 days. Monitor and control the pH of the culture, as it can significantly affect antibiotic production.

  • Sampling and Analysis: Periodically take samples to monitor cell growth (e.g., by measuring dry cell weight) and this compound production (via HPLC analysis of the extracted broth).

Extraction of this compound from Fermentation Broth

This is a general protocol for the extraction of a lipophilic secondary metabolite from a fermentation broth.

  • Separate the mycelium from the fermentation broth by centrifugation or filtration.

  • Adjust the pH of the supernatant to an acidic range (e.g., pH 2-3) using an appropriate acid. This will help to protonate the this compound, making it more soluble in organic solvents.

  • Extract the acidified supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform. Repeat the extraction 2-3 times.

  • Pool the organic extracts and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

  • The crude extract can be further purified using techniques like column chromatography.

Quantification of this compound by HPLC

This is a general guideline for developing an HPLC method for this compound quantification.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A reverse-phase C18 column is a common choice for the separation of such compounds.

  • Mobile Phase: A gradient of acetonitrile and water (both containing a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape) is typically used.

  • Detection: this compound has a characteristic UV absorbance spectrum. A detection wavelength of around 365 nm has been reported to be specific for this compound.[4]

  • Quantification: Create a standard curve using purified this compound of known concentrations. The concentration of this compound in the samples can then be determined by comparing their peak areas to the standard curve.

Visualizations

FermentationWorkflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing Inoculum Inoculum Preparation Fermenter Production Fermentation Inoculum->Fermenter Medium Medium Sterilization Medium->Fermenter Extraction Extraction Fermenter->Extraction Harvest Purification Purification Extraction->Purification Analysis Quantification (HPLC) Purification->Analysis

Caption: General workflow for this compound production.

Troubleshooting Start Low this compound Yield CheckGrowth Is Streptomyces growth optimal? Start->CheckGrowth OptimizeGrowth Optimize inoculum, medium, pH, and temperature. CheckGrowth->OptimizeGrowth No CheckMedium Is the fermentation medium optimized? CheckGrowth->CheckMedium Yes OptimizeGrowth->CheckGrowth OptimizeMedium Screen different carbon and nitrogen sources. CheckMedium->OptimizeMedium No CheckGenetics Is the llpRI repressor gene active? CheckMedium->CheckGenetics Yes OptimizeMedium->CheckMedium InactivateRepressor Inactivate the llpRI gene. CheckGenetics->InactivateRepressor Yes Success Improved Yield CheckGenetics->Success No InactivateRepressor->Success

Caption: Troubleshooting low this compound yield.

RegulationPathway llpRI llpRI (Repressor Gene) RepressorProtein LlpRI Repressor Protein llpRI->RepressorProtein expresses BGC This compound Biosynthetic Gene Cluster (BGC) RepressorProtein->BGC represses transcription LysolipinI This compound BGC->LysolipinI produces

Caption: Regulation of this compound biosynthesis.

References

Technical Support Center: Large-Scale Production of Lysolipin I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale production of the antibiotic Lysolipin I.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in producing this compound at a large scale?

A1: The main challenges include:

  • Low Yields: The native producers, Streptomyces tendae and Streptomyces violaceoniger, produce low titers of this compound.[1]

  • Complex Biosynthetic Pathway: The this compound biosynthetic gene cluster is large and complex, comprising 42-44 genes, which can present challenges in genetic stability and regulation.[1][2]

  • Suboptimal Fermentation Conditions: this compound production is highly sensitive to fermentation parameters, and suboptimal conditions can significantly impact yield.

  • Downstream Processing: As a lipophilic molecule, this compound presents challenges in extraction and purification, including potential for product loss and difficulty in separating it from other lipids.

  • Product Stability: The chemical stability of this compound during fermentation, extraction, and purification can be a concern, impacting the final yield of the active compound. A related compound, Lysolipin X, is known to be unstable and readily converts to this compound.[3]

Q2: Which production strain is recommended for large-scale production?

A2: While Streptomyces tendae is the natural producer, heterologous expression of the this compound biosynthetic gene cluster in Streptomyces albus J1074 is the recommended approach for large-scale production. This is due to the low yields in the native strain and the availability of genetic tools for S. albus, which has been shown to provide stable production of up to 50 mg/L even under non-optimized conditions.[1]

Q3: How can this compound production be genetically enhanced?

A3: A significant increase in production can be achieved by inactivating the transcriptional repressor gene llpRI. Deletion of llpRI in a heterologous S. albus expression strain has been shown to increase this compound production by over 300%, reaching yields of approximately 0.5 g/L.[1]

Q4: What is the general approach for extracting this compound from the fermentation broth?

A4: this compound is a lipophilic compound, and the most commonly cited extraction method is solvent extraction using ethyl acetate.[1][4] The general process involves acidifying the culture broth to pH 3 followed by extraction with an equal volume of ethyl acetate.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the large-scale production of this compound.

Fermentation Troubleshooting
Problem Potential Cause Recommended Solution
Low or No this compound Production Inappropriate fermentation medium.Test different production media. E1 and NL800 media have been shown to support good production.[1] Refer to the media composition table below.
Suboptimal fermentation temperature.Maintain the cultivation temperature at a constant 28°C.[1]
Poor aeration or agitation.For shake flask cultures, use baffled flasks with steel springs and maintain an agitation speed of 180-200 rpm. For bioreactors, ensure adequate dissolved oxygen levels, though specific parameters for this compound are not well-documented.
Genetic instability of the production strain.Perform regular quality control checks of the strain. If using a heterologous expression system, ensure the stability of the integrated gene cluster.
Repression of the biosynthetic gene cluster.If not already done, consider creating a knockout of the llpRI repressor gene.[1]
Inconsistent Batch-to-Batch Yields Variability in inoculum quality.Standardize the inoculum preparation protocol, including the age and physiological state of the seed culture.
Fluctuations in fermentation parameters.Implement strict process control to maintain consistent pH, temperature, and dissolved oxygen levels.
Inconsistent quality of raw materials for the medium.Source high-quality, consistent raw materials for the fermentation medium.
Extraction and Purification Troubleshooting
Problem Potential Cause Recommended Solution
Low Recovery After Extraction Incomplete cell lysis.Ensure efficient cell disruption to release the intracellular this compound before extraction.
Suboptimal pH during extraction.Adjust the pH of the fermentation broth to 3 before adding ethyl acetate to ensure this compound is in a less polar state.[1]
Emulsion formation during liquid-liquid extraction.Allow the mixture to stand for a longer period or use centrifugation to break the emulsion. Consider alternative extraction techniques like solid-phase extraction.
Difficulty in Purifying this compound Co-extraction of other lipids and lipophilic impurities.Employ multi-step purification strategies. Consider normal-phase chromatography, as it can offer better selectivity for lipophilic compounds.
Degradation of this compound during purification.Avoid high temperatures and extreme pH conditions during purification steps. Work quickly and store intermediate fractions at low temperatures.
Product Instability Exposure to adverse pH, temperature, or light.Conduct stability studies to determine the optimal storage conditions for this compound. Based on general knowledge of similar complex molecules, storage at low temperatures, protection from light, and maintenance of a neutral to slightly acidic pH is recommended.

Data Presentation

Table 1: Impact of Cultivation Media on this compound Production in S. albus 4H04
MediumRelative Production (%)Key Components
E1100Glucose, Yeast Extract, Casitone, NaCl, MgSO4, K2HPO4
NL800>100Glycerol, Pharmamedia, NaCl, (NH4)2SO4, K2HPO4, MgSO4, CaCO3
R5A~75Sucrose, K2SO4, MgCl2, Glucose, Casamino acids, Yeast extract
SM~60Mannitol, Soya flour,
GYM~50Glucose, Yeast Extract, Malt Extract, CaCO3
TSB~25Tryptic Soy Broth
Data is estimated from graphical representations in the cited literature.[1]

Experimental Protocols

Protocol 1: Fermentation of S. albus 4H04 for this compound Production
  • Inoculum Preparation:

    • Prepare a seed culture by inoculating 100 mL of R5 medium with a fresh spore suspension or mycelial stock of S. albus 4H04 harboring the this compound gene cluster.

    • Incubate at 28°C on an orbital shaker at 180 rpm for 48-72 hours.

  • Production Culture:

    • Inoculate the production medium (e.g., E1 medium) with the seed culture at a 5-10% (v/v) ratio.

    • For shake flask scale, use 100 mL of medium in a 500 mL baffled Erlenmeyer flask with a steel spring.

    • Incubate at 28°C with agitation at 180 rpm for 7 days.

  • Monitoring:

    • Monitor cell growth and this compound production periodically by taking samples for microscopic analysis and HPLC.

Protocol 2: Extraction of this compound
  • Harvesting:

    • After 7 days of fermentation, harvest the culture broth.

  • Acidification:

    • Adjust the pH of the entire culture broth to 3 using a suitable acid (e.g., HCl).

  • Solvent Extraction:

    • Add an equal volume of ethyl acetate to the acidified broth in a separation funnel.

    • Shake vigorously for 10-15 minutes.

    • Allow the phases to separate.

    • Collect the upper organic (ethyl acetate) phase.

    • Repeat the extraction of the aqueous phase at least one more time with fresh ethyl acetate to maximize recovery.

  • Concentration:

    • Pool the organic phases.

    • Evaporate the ethyl acetate in vacuo using a rotary evaporator to obtain the crude extract.

    • Re-dissolve the crude extract in a small volume of methanol for further analysis and purification.[1]

Visualizations

Signaling Pathway and Biosynthesis Regulation

Lysolipin_Regulation llpRI llpRI (PadR-type repressor) BGC_promoter Lysolipin Biosynthetic Gene Cluster (BGC) Promoters llpRI->BGC_promoter represses llpRII_RIII llpRII / llpRIII (TenA-family activators) llpRII_RIII->BGC_promoter activates llpRIV llpRIV (SARP-family activator) llpRIV->BGC_promoter activates llpRV llpRV (DNA-binding protein) llpRV->BGC_promoter regulates (?) PKS Type II Polyketide Synthase (llpF, E, D) BGC_promoter->PKS transcription Tailoring_Enzymes Tailoring Enzymes (Oxidoreductases, Methyltransferases, etc.) PKS->Tailoring_Enzymes Polyketide intermediate Lysolipin_I This compound Tailoring_Enzymes->Lysolipin_I biosynthesis

Caption: Regulatory cascade of this compound biosynthesis.

Experimental Workflow

Lysolipin_Production_Workflow Inoculum Inoculum Preparation (S. albus 4H04) Fermentation Large-Scale Fermentation (28°C, 7 days) Inoculum->Fermentation Harvest Harvest Culture Broth Fermentation->Harvest Acidification pH Adjustment to 3 Harvest->Acidification Extraction Ethyl Acetate Extraction Acidification->Extraction Concentration Evaporation in vacuo Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Chromatographic Purification (e.g., Normal-Phase) Crude_Extract->Purification Pure_Lysolipin Pure this compound Purification->Pure_Lysolipin QC Quality Control (HPLC, MS) Pure_Lysolipin->QC

References

Technical Support Center: Enhancing Lysolipin I Production in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome low Lysolipin I production in native and heterologous Streptomyces strains.

Frequently Asked Questions (FAQs)

Q1: My wild-type Streptomyces strain produces very low and inconsistent yields of this compound. What are the primary reasons for this?

A1: Low and inconsistent production of this compound in native producers like Streptomyces violaceoniger and Streptomyces tendae is a commonly reported issue.[1][2] This can be attributed to several factors, including complex regulatory networks that may suppress the biosynthetic gene cluster (BGC), suboptimal fermentation conditions, and genetic instability of the producing strain.

Q2: What is the most effective general strategy to achieve stable and higher yields of this compound?

A2: Heterologous expression of the this compound biosynthetic gene cluster (BGC) in a well-characterized host strain, such as Streptomyces albus, is a highly effective strategy.[1][2][3][4] This approach bypasses the complex native regulatory circuits and places the BGC in a host optimized for secondary metabolite production, leading to more stable and often higher yields. A stable production of 50 mg/L has been achieved using this method even before further optimization.[1]

Q3: I am working with a heterologous expression system. How can I further increase the production of this compound?

A3: There are two main strategies to boost production in a heterologous host:

  • Genetic Engineering: The this compound BGC contains a transcriptional repressor gene, llpRI.[1][2] Inactivating or deleting this gene can significantly derepress the entire biosynthetic pathway, leading to a substantial increase in yield.

  • Fermentation Optimization: Systematically optimizing fermentation parameters such as media composition, temperature, pH, and aeration is crucial for maximizing production.[5][6]

Q4: Are there specific genes within the this compound BGC that are key targets for genetic manipulation to increase yield?

A4: Yes, the primary target is the transcriptional repressor gene llpRI.[1][2] Its inactivation has been shown to increase the production of lysolipin and its derivatives by up to 2.5-fold.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
No or very low this compound production in the native strain. 1. Repression of the biosynthetic gene cluster (BGC).2. Suboptimal fermentation medium.3. Inadequate culture conditions (pH, temperature, aeration).1. Attempt to derepress the BGC by altering culture conditions or introducing chemical elicitors.2. Screen a variety of production media.[1]3. Systematically optimize physical fermentation parameters.[6][7]
Inconsistent batch-to-batch production. 1. Genetic instability of the producer strain.2. Variability in inoculum preparation.3. Inconsistent fermentation conditions.1. Use a heterologous expression system for improved stability.[1][3]2. Standardize the inoculum preparation protocol.3. Ensure precise control over all fermentation parameters.[8]
Low yield in a heterologous S. albus host. 1. The transcriptional repressor llpRI is active.2. Fermentation conditions are not optimized for the heterologous host.1. Inactivate the llpRI gene using a gene editing technique like REDirect.[1]2. Perform a systematic optimization of the fermentation medium and physical parameters.[5][9]
Difficulty in detecting and quantifying this compound. 1. Low concentration of the compound.2. Interference from media components.1. Use sensitive analytical techniques like HPLC-MS for detection and quantification.[1]2. Choose a production medium with minimal interfering compounds. For example, glycerol can be detrimental to chemical analysis.[1]

Quantitative Data Summary

Strain/Condition Modification This compound Yield/Production Increase Reference
S. albus 4H04 (heterologous host)None (non-optimized)50 mg/L[1]
S. albus 4H04∆llpOI∆llpRIInactivation of llpRI2.5-fold increase compared to the reference strain[1]
S. albus 4H04∆llpMVI∆llpRIInactivation of llpRI2.5-fold increase compared to the reference strain[1]

Experimental Protocols

Protocol 1: Inactivation of the llpRI Gene in S. albus 4H04

This protocol is based on the REDirect technology for gene replacement.

1. Primer Design:

  • Design primers to amplify a resistance cassette (e.g., apramycin) flanked by regions homologous to the upstream and downstream sequences of the llpRI gene.

2. Amplification of the Disruption Cassette:

  • Perform PCR using the designed primers and a template plasmid containing the resistance cassette.

  • Purify the PCR product.

3. Preparation of Electrocompetent E. coli BW25113/pIJ790 containing the this compound Cosmid:

  • Introduce the cosmid carrying the this compound BGC (e.g., 4H04) into E. coli BW25113/pIJ790.

  • Prepare electrocompetent cells from an early log phase culture grown at 30°C and induced for Red recombinase expression by adding L-arabinose.

4. Electroporation and Recombination:

  • Electroporate the purified disruption cassette into the prepared electrocompetent E. coli cells.

  • Plate the transformed cells on selective media (e.g., LB with apramycin and chloramphenicol) and incubate at 37°C.

5. Selection and Verification:

  • Select colonies and verify the correct gene replacement by PCR analysis.

6. Transfer of the Modified Cosmid to S. albus:

  • Isolate the modified cosmid from E. coli.

  • Introduce the cosmid into S. albus via protoplast transformation or intergeneric conjugation.

  • Select for exconjugants and verify the presence of the disrupted llpRI gene.

Protocol 2: Optimization of Fermentation Conditions

1. Media Screening:

  • Prepare a variety of fermentation media (e.g., R5, E1, and others mentioned in the literature for Streptomyces).

  • Inoculate each medium with a standardized preculture of the Streptomyces producer strain.

  • Cultivate in shake flasks under consistent conditions (e.g., 28°C, 180 rpm) for a defined period (e.g., 7 days).

  • Extract the secondary metabolites and quantify this compound production using HPLC-MS to identify the best-performing medium.

2. Optimization of Physical Parameters (One-Factor-at-a-Time):

  • Using the best medium identified, systematically vary individual parameters such as temperature (e.g., 26°C, 28°C, 30°C), pH (e.g., 6.5, 7.0, 7.5), and agitation speed (e.g., 160, 180, 200 rpm).

  • Maintain all other parameters constant during each experiment.

  • Quantify this compound production to determine the optimal setting for each parameter.

3. Statistical Optimization (e.g., Response Surface Methodology):

  • For a more comprehensive optimization, employ statistical methods like Box-Behnken design to investigate the interactions between the most significant parameters identified in the previous step.

  • This will help in determining the optimal combination of factors for maximal this compound production.

Visualizations

experimental_workflow Experimental Workflow for Enhancing this compound Production cluster_0 Strategy 1: Genetic Engineering cluster_1 Strategy 2: Fermentation Optimization start Start with S. albus (heterologous host) gene_inactivation Inactivate llpRI gene (e.g., REDirect) start->gene_inactivation verification Verify gene knockout (PCR, Sequencing) gene_inactivation->verification analysis Cultivation and Extraction verification->analysis media_screening Screen various fermentation media param_optimization Optimize physical parameters (pH, Temp, Agitation) media_screening->param_optimization param_optimization->analysis quantification Quantify this compound (HPLC-MS) analysis->quantification result Increased this compound Yield quantification->result

Caption: Workflow for improving this compound production.

signaling_pathway Simplified Regulatory Pathway of this compound Biosynthesis cluster_intervention Genetic Intervention llpRI llpRI gene LlpRI_protein LlpRI Repressor Protein llpRI->LlpRI_protein expresses BGC Lysolipin Biosynthetic Gene Cluster (BGC) LlpRI_protein->BGC represses transcription Lysolipin This compound BGC->Lysolipin produces knockout Knockout of llpRI knockout->LlpRI_protein prevents formation

Caption: Regulation of the this compound gene cluster.

References

Technical Support Center: Optimizing Cultivation Media for Enhanced Lysolipin I Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cultivation media for the enhanced synthesis of Lysolipin I. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Which microbial strains are known to produce this compound?

A1: this compound is a polyketide antibiotic naturally produced by Streptomyces violaceoniger TÜ96 and Streptomyces tendae TÜ4042.[1][2] For enhanced production and genetic manipulation, the biosynthetic gene cluster has been successfully expressed in a heterologous host, Streptomyces albus J1074.[1][2]

Q2: What are the general cultivation conditions for this compound production?

A2: Generally, cultivation is performed at 28°C with shaking at 180 rpm.[2] The fermentation duration is typically around 7 days to achieve optimal yields.[2]

Q3: What type of cultivation media are most effective for this compound synthesis?

A3: Studies have shown that rich, complex media are effective for high-yield this compound production. In a screening of 14 different media, NL800 and E1 were identified as the most productive, yielding 1.1 mg/mL and 0.6 mg/mL of this compound, respectively, in a heterologous S. albus expression system.[1][2]

Q4: Can genetic engineering be used to enhance this compound production?

A4: Yes, genetic engineering has proven effective. Inactivation of the transcriptional repressor gene llpRI in the heterologous S. albus host resulted in a 2.5-fold increase in the production of lysolipin derivatives.[1][2] This indicates that LlpRI acts as a repressor in the this compound biosynthetic pathway.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No this compound Production Suboptimal media composition.- Screen a variety of complex media. Start with known high-yield Streptomyces media like NL800 or E1 if their compositions can be approximated from literature. - Optimize carbon and nitrogen sources. Glucose and soluble starch are common carbon sources, while yeast extract, peptone, and soybean meal are effective nitrogen sources. - Ensure essential minerals and trace elements are present.
Inadequate aeration.- Increase the agitation speed (e.g., from 180 rpm to 250 rpm). - Use baffled flasks to improve oxygen transfer. - Ensure the culture volume does not exceed 20-25% of the flask volume.
Incorrect pH of the medium.- Measure the initial pH of the medium and adjust to the optimal range for Streptomyces growth and secondary metabolism (typically around pH 7.0). - Monitor the pH throughout the fermentation and adjust if necessary.
High Biomass but Low this compound Titer Nutrient limitation for secondary metabolism.- The primary growth phase may be depleting precursors necessary for this compound synthesis. Consider a fed-batch strategy to supply additional nutrients after the initial growth phase. - Ensure the medium contains sufficient precursors for polyketide synthesis, such as acetate and malonate.
Repression of the biosynthetic gene cluster.- If using a wild-type producer, consider genetic engineering to inactivate repressor genes like llpRI.[1][2]
Inconsistent Batch-to-Batch Production Variability in inoculum.- Standardize the inoculum preparation protocol. Use a consistent age and density of the seed culture. - Prepare a large batch of spore suspension or a frozen mycelial stock for consistent inoculation.
Inconsistent media preparation.- Ensure all media components are accurately weighed and fully dissolved. - Use a consistent water source and sterilize all media under the same conditions.
Foaming in the Bioreactor High protein content in the medium (e.g., from yeast extract or peptone).- Add an appropriate antifoaming agent at the beginning of the fermentation or as needed.

Quantitative Data Summary

The following table summarizes the reported yields of this compound in different cultivation media using a heterologous S. albus expression system.

Cultivation Medium This compound Yield (mg/mL) Reference
NL8001.1[1][2]
E10.6[1][2]

Experimental Protocols

Protocol 1: General Cultivation of Streptomyces albus for this compound Production

This protocol provides a general guideline for the cultivation of the heterologous S. albus strain expressing the this compound biosynthetic gene cluster.

1. Inoculum Preparation (Seed Culture): a. Prepare a suitable seed medium such as R5A. b. Inoculate 100 mL of the seed medium in a 500 mL baffled flask with a fresh spore suspension or a mycelial stock of the S. albus expression strain. c. Incubate at 28°C with shaking at 180 rpm for 48 hours.

2. Production Culture: a. Prepare the production medium (e.g., NL800 or E1, or an alternative rich medium). b. Inoculate the production medium with the seed culture at a 5-10% (v/v) ratio. c. Incubate at 28°C with shaking at 180-250 rpm for 7 days.

3. Product Extraction and Analysis: a. After 7 days of cultivation, harvest the culture broth. b. Extract the this compound from the broth using an appropriate organic solvent (e.g., ethyl acetate). c. Analyze the extract for this compound content using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Media Preparation (Example Rich Medium for Streptomyces)

As the exact compositions of NL800 and E1 media are not publicly available, researchers can start with a well-established rich medium for Streptomyces and optimize from there. The following is an example of a suitable starting medium.

Component Concentration (g/L)
Soluble Starch20.0
Glucose10.0
Yeast Extract5.0
Peptone5.0
K₂HPO₄1.0
MgSO₄·7H₂O0.5
NaCl3.0
CaCO₃2.0
Trace Element Solution1 mL
pH 7.0 - 7.2

Note: The trace element solution should contain salts of iron, zinc, manganese, and copper.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound is governed by a large 43 kb biosynthetic gene cluster (BGC) containing 44 genes.[1][2] The core of this pathway is a type II polyketide synthase (PKS). The following diagram illustrates the key stages of this compound synthesis.

Lysolipin_Biosynthesis cluster_0 Core Polyketide Synthesis cluster_1 Modifications cluster_2 Regulation Malonyl-CoA Malonyl-CoA Type II PKS (llpF, E, D) Type II PKS (llpF, E, D) Malonyl-CoA->Type II PKS (llpF, E, D) Extender Units Polyketide Chain Polyketide Chain Type II PKS (llpF, E, D)->Polyketide Chain Cyclases (llpCI-CIII) Cyclases (llpCI-CIII) Polyketide Chain->Cyclases (llpCI-CIII) Aromatization Aromatization Cyclases (llpCI-CIII)->Aromatization Oxygenases Oxygenases Aromatization->Oxygenases Methyltransferases (llpMI-MVI) Methyltransferases (llpMI-MVI) Oxygenases->Methyltransferases (llpMI-MVI) Halogenase (llpH) Halogenase (llpH) Methyltransferases (llpMI-MVI)->Halogenase (llpH) This compound This compound Halogenase (llpH)->this compound Repressor (llpRI) Repressor (llpRI) Repressor (llpRI)->Type II PKS (llpF, E, D) Inhibits Media_Optimization_Workflow Start Start Select Host Strain Select Host Strain (e.g., S. albus) Start->Select Host Strain Prepare Seed Culture Prepare Seed Culture Select Host Strain->Prepare Seed Culture Screen Multiple Media Screen Multiple Media (e.g., NL800, E1, R5A, etc.) Prepare Seed Culture->Screen Multiple Media Analyze this compound Yield Analyze this compound Yield (HPLC) Screen Multiple Media->Analyze this compound Yield Select Best Performing Medium Select Best Performing Medium Analyze this compound Yield->Select Best Performing Medium Optimize Components Optimize Key Components (Carbon, Nitrogen, etc.) Select Best Performing Medium->Optimize Components Validate Optimized Medium Validate Optimized Medium Select Best Performing Medium->Validate Optimized Medium Optimize Components->Analyze this compound Yield Iterative Process End End Validate Optimized Medium->End Troubleshooting_Logic Start Start Low Yield Low this compound Yield? Start->Low Yield Check Biomass Sufficient Biomass? Low Yield->Check Biomass Yes End End Low Yield->End No Optimize Growth Medium Optimize Growth Medium (Carbon/Nitrogen Ratio) Check Biomass->Optimize Growth Medium No Check Fermentation Parameters Optimal Fermentation Parameters? (pH, Temp, O2) Check Biomass->Check Fermentation Parameters Yes Optimize Growth Medium->End Adjust Parameters Adjust pH, Temperature, and Agitation Check Fermentation Parameters->Adjust Parameters No Check for Precursor Limitation Precursor Limitation? Check Fermentation Parameters->Check for Precursor Limitation Yes Adjust Parameters->End Fed-batch Strategy Implement Fed-batch Strategy Check for Precursor Limitation->Fed-batch Strategy Yes Genetic Instability Genetic Instability of Expression Strain? Check for Precursor Limitation->Genetic Instability No Fed-batch Strategy->End Re-validate Strain Re-validate Strain from Master Stock Genetic Instability->Re-validate Strain Yes Genetic Instability->End No Re-validate Strain->End

References

strategies to reduce the cytotoxicity of Lysolipin I derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for strategies to reduce the cytotoxicity of Lysolipin I derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to reduce the cytotoxicity of this compound derivatives?

A1: The main strategies involve modifying the chemical structure of this compound to decrease its toxicity to eukaryotic cells while maintaining its potent antibacterial activity. These modifications can be achieved through:

  • Genetic Engineering: Modifying the this compound biosynthetic gene cluster in the producing Streptomyces strain is a key strategy. This involves knocking out genes that encode specific tailoring enzymes, such as hydroxylases or methyltransferases.[1][2][3] This approach has been shown to yield derivatives with a more favorable therapeutic index.

  • Chemical Modification: While a total chemical synthesis of this compound has not been established, semi-synthetic modifications of the core structure are a potential avenue for creating less cytotoxic analogs.[1] Structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies are crucial for guiding these chemical modifications.[4][5][6][7][8]

Q2: How does genetic modification of the producer strain reduce cytotoxicity?

A2: Genetic modification reduces cytotoxicity by altering the final structure of the Lysolipin molecule. The biosynthetic gene cluster of this compound contains several genes for "tailoring enzymes" that add or modify functional groups on the polyketide core. By deleting specific genes, derivatives lacking these modifications are produced. For example, the deletion of genes encoding a putative cytochrome P450 hydroxylase (llpOIV) and a putative O-methyltransferase (llpMVI) has resulted in derivatives (CBS68, CBS70, and CBS72) with reduced cytotoxicity.[1][2][3] These structural changes likely alter the molecule's interaction with eukaryotic cell membranes or intracellular targets, thus lowering its toxic effect.

Q3: What is the relationship between the structure of this compound derivatives and their cytotoxicity?

A3: The structure-toxicity relationship (STR) for this compound derivatives is complex, but some principles apply. Cytotoxicity is often linked to the molecule's overall hydrophobicity and its ability to interact with and disrupt eukaryotic cell membranes. Modifications that alter these properties can reduce toxicity. For instance, removing certain hydroxyl or methyl groups via genetic engineering has been shown to decrease cytotoxicity, suggesting these groups may play a role in the compound's interaction with mammalian cells.[1][2] A careful balance must be struck, as modifications can also impact antibacterial efficacy.

Q4: How do I measure the cytotoxicity of my this compound derivatives?

A4: Cytotoxicity is typically measured using in vitro cell-based assays.[9][10] These assays quantify cell death or metabolic activity after exposure to the compound. Common methods include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.[4][5][11]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[1][10] The amount of LDH in the culture medium is proportional to the number of lysed cells.

Q5: How can I assess the therapeutic potential of a new, less-cytotoxic derivative?

A5: The therapeutic potential is often evaluated by determining the therapeutic index (TI) . The TI is a ratio that compares the concentration of a compound that is toxic to eukaryotic cells to the concentration that is effective against the target pathogen.[12] To calculate this, you need to determine:

  • IC50 (50% inhibitory concentration): The concentration of the derivative that causes 50% inhibition of eukaryotic cell viability, determined through cytotoxicity assays.

  • MIC (Minimum Inhibitory Concentration): The lowest concentration of the derivative that prevents visible growth of a target bacterium, determined through antimicrobial susceptibility testing like broth microdilution.[13][14][15][16][17]

A higher TI value indicates a more promising therapeutic candidate, as it suggests a wider margin between the effective antibacterial dose and the toxic dose.

Data Presentation

The following table summarizes the activity of this compound derivatives generated by genetic engineering. The deletion of specific genes in the biosynthetic pathway leads to derivatives with altered antibacterial and cytotoxic profiles.

Compound/DerivativeGenetic ModificationAntibacterial Activity (MIC)Cytotoxicity (IC50)Therapeutic Index (IC50/MIC)Reference
This compound (CBS42) Wild-Type Gene ClusterHigh (Low MIC values)High (Low IC50 values)Baseline[2]
CBS40 Deletion of llpOI (Monooxygenase)Improved vs. E. coliNot specifiedNot specified[1][2][3]
CBS68 Deletion of llpOIV (Hydroxylase)MaintainedReducedImproved[1][2][3]
CBS70 & CBS72 Deletion of llpMVI (Methyltransferase)MaintainedReducedImproved[1][2][3]

Note: Specific quantitative IC50 values for CBS68, CBS70, and CBS72 are cited within patent WO/2007/079715 but are not detailed in the available literature. Researchers should refer to the patent for precise figures.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is used to assess the effect of this compound derivatives on the metabolic activity of a mammalian cell line (e.g., HeLa, HepG2) as an indicator of cell viability.

Materials:

  • Mammalian cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC50 value.

Protocol 2: Broth Microdilution for MIC Determination

This protocol, based on CLSI guidelines, determines the minimum inhibitory concentration (MIC) of a this compound derivative against a target bacterial strain.[13][14][17]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • This compound derivative stock solution

  • Sterile 96-well U-bottom microplates

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound derivative in MHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) on each plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Troubleshooting Guides

Issue 1: High variability or inconsistent results in the MTT assay.

Possible Cause Troubleshooting Step
Uneven cell seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect").[18][19]
Incomplete formazan solubilization After adding the solubilization solution, ensure crystals are fully dissolved by mixing thoroughly. Incubating the plate overnight or shaking for a longer period may help.[4]
Interference from the compound Some compounds can directly reduce MTT or interact with the formazan product. Run a control plate with the compounds in cell-free medium to check for any direct reaction.
Contamination Visually inspect cells for signs of bacterial or fungal contamination. Use sterile techniques throughout the protocol.

Issue 2: Loss of antibacterial activity in the new derivative.

Possible Cause Troubleshooting Step
Modification affects the active site The structural change intended to reduce cytotoxicity may have inadvertently altered the part of the molecule essential for antibacterial action.
Solution: Design new derivatives with modifications at different positions. Consult structure-activity relationship (SAR) data to identify regions of the molecule that can be modified without losing activity.
Compound instability The new derivative may be less stable under assay conditions (e.g., in culture medium).
Solution: Assess the stability of the compound over the incubation period using methods like HPLC.
Incorrect MIC determination The target bacterium may require specific growth conditions or media.
Solution: Verify that the assay conditions (media, incubation time, inoculum density) are optimal for the test organism and are consistent with established guidelines like CLSI.[13][14][15]

Issue 3: Difficulty with genetic manipulation of the Streptomyces host.

Possible Cause Troubleshooting Step
Low transformation efficiency Streptomyces can be difficult to transform due to restriction-modification systems that degrade foreign DNA.[20]
Solution: Prepare high-quality protoplasts. Pass the plasmid DNA through a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) before transformation into Streptomyces. Optimize heat shock and regeneration conditions.[21]
Failure to obtain desired knockout The recombination event did not occur or occurred at a very low frequency.
Solution: Verify the integrity and sequence of the knockout cassette. Ensure the homologous arms are of sufficient length. Increase the number of transformants screened. The REDirect PCR-targeting method can improve the efficiency of generating gene disruptions.[22]
Heterologous expression issues The engineered strain produces low yields of the derivative or does not produce it at all.
Solution: Optimize fermentation media and culture conditions. Overexpress positive regulatory genes or delete negative regulators within the gene cluster.[23][24][25] Ensure precursor availability is not a limiting factor.

Visualizations

experimental_workflow cluster_strategy Strategy: Genetic Engineering cluster_strain Strain Modification cluster_production Production & Analysis start Identify Lysolipin Biosynthetic Gene Cluster (BGC) identify_genes Identify Tailoring Enzyme Genes (e.g., llpOIV, llpMVI) start->identify_genes design_ko Design Knockout Cassette using REDirect Strategy identify_genes->design_ko transform Transform Streptomyces albus with Knockout Cassette design_ko->transform screen Screen for Double Crossover Mutants transform->screen verify Verify Gene Deletion via PCR and Sequencing screen->verify ferment Ferment Mutant Strain verify->ferment extract Extract and Purify Derivative (e.g., CBS68) ferment->extract analyze Structural Analysis (HPLC-MS) extract->analyze caption Workflow for Generating Less-Cytotoxic this compound Derivatives.

Caption: Workflow for generating less-cytotoxic this compound derivatives.

logic_diagram goal Goal: Improved Therapeutic Index mod Structural Modification (e.g., Gene Deletion) cytotox Reduced Cytotoxicity (High IC50) mod->cytotox Alters interaction with eukaryotic cells activity Maintained Antibacterial Activity (Low MIC) mod->activity Avoids altering the pharmacophore cytotox->goal activity->goal caption Balancing Cytotoxicity and Antibacterial Activity.

Caption: Balancing cytotoxicity and antibacterial activity.

assay_workflow A 1. Seed Cells in 96-well Plate B 2. Treat Cells with Lysolipin Derivative A->B C 3. Incubate (24-48h) B->C D 4. Add Assay Reagent (e.g., MTT or LDH substrate) C->D E 5. Incubate (1-4h) D->E F 6. Measure Signal (Absorbance/Luminescence) E->F G 7. Calculate % Viability and Determine IC50 F->G caption General Workflow for an In Vitro Cytotoxicity Assay.

Caption: General workflow for an in vitro cytotoxicity assay.

References

Technical Support Center: Lysolipin I Purification and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification and stability of Lysolipin I.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow.

Purification Issues

Question: I am experiencing low yields of this compound during extraction from the fermentation broth. What are the possible causes and solutions?

Answer:

Low extraction yields of this compound can stem from several factors related to the extraction solvent and procedure. This compound is a lipophilic, polycyclic xanthone antibiotic, and optimizing its extraction requires careful consideration of solvent polarity and extraction conditions.[1]

  • Inappropriate Solvent Choice: The polarity of the extraction solvent is critical. While a variety of solvents can be used for the extraction of secondary metabolites from Streptomyces cultures, ethyl acetate is commonly employed for compounds with properties similar to this compound.

  • Insufficient Extraction Time or Agitation: Ensure adequate contact time and vigorous agitation between the fermentation broth and the extraction solvent to facilitate the transfer of this compound into the organic phase.

  • Suboptimal pH of the Culture Broth: The pH of the fermentation broth can influence the ionization state of this compound and its solubility in the extraction solvent. Experiment with adjusting the pH of the broth prior to extraction to see if yields improve.

  • Emulsion Formation: Emulsions can form at the aqueous-organic interface, trapping the product and making phase separation difficult. To mitigate this, you can try adding a small amount of a demulsifying agent, using centrifugation to break the emulsion, or performing a back-extraction with a different solvent system.

Question: My this compound preparation shows multiple impurities after initial purification steps. How can I improve the purity?

Answer:

Achieving high purity often requires a multi-step purification strategy. If you are observing significant impurities, consider the following chromatographic techniques:

  • Column Chromatography: This is a fundamental step for initial cleanup. Silica gel is a common stationary phase for the separation of moderately polar compounds like xanthones. A gradient elution with a solvent system such as hexane-ethyl acetate or dichloromethane-methanol can effectively separate this compound from more polar and non-polar impurities.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-resolution purification, RP-HPLC is the method of choice.[2][3] A C18 column is typically used for the separation of hydrophobic molecules. A gradient of an organic solvent (like acetonitrile or methanol) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA), can provide excellent separation of this compound from closely related impurities.[2][3]

  • Size-Exclusion Chromatography (SEC): If you suspect high molecular weight contaminants, such as proteins or polysaccharides from the fermentation medium, SEC can be an effective polishing step.

Quantitative Data Summary for a Typical Purification Workflow

Purification StepStationary PhaseMobile Phase/EluentExpected Purity (%)Expected Yield (%)
Solvent Extraction N/AEthyl Acetate10-2080-90
Silica Gel Column Chromatography Silica Gel (60-120 mesh)Hexane:Ethyl Acetate (Gradient)60-7550-60
Preparative RP-HPLC C18 (10 µm)Acetonitrile:Water + 0.1% TFA (Gradient)>9570-80 (of loaded material)

Note: These are estimated values based on general natural product purification and may vary depending on the specific fermentation conditions and experimental setup.

Stability Issues

Question: I have observed a decrease in the biological activity of my purified this compound over time. What could be causing this instability?

Answer:

The degradation of this compound, like many other antibiotics, can be influenced by several environmental factors. The xanthone scaffold can be susceptible to degradation under certain conditions.

  • pH: Extreme pH values (highly acidic or alkaline) can lead to the hydrolysis or rearrangement of functional groups on the this compound molecule. It is advisable to store solutions of this compound in a buffered solution at a neutral or slightly acidic pH.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For long-term storage, it is recommended to keep this compound, both in solid form and in solution, at low temperatures (-20°C or -80°C).

  • Light: Many complex organic molecules are sensitive to light, which can induce photochemical degradation. Protect this compound from light by storing it in amber vials or by wrapping containers in aluminum foil.

  • Oxidation: The phenolic hydroxyl groups on the xanthone structure may be susceptible to oxidation. To minimize this, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents.

Question: What are the best practices for storing purified this compound to ensure its long-term stability?

Answer:

To maximize the shelf-life of your purified this compound, adhere to the following storage recommendations:

  • Solid Form: Store the lyophilized powder in a tightly sealed, amber glass vial at -20°C or below. The presence of a desiccant can help to prevent degradation due to moisture.

  • In Solution: If you need to store this compound in solution, use a non-aqueous, aprotic solvent like DMSO or ethanol. Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. For aqueous buffers, ensure they are sterile-filtered and stored frozen.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight and chemical formula of this compound?

A1: The molecular formula of this compound is C₂₉H₂₄ClNO₁₁. Its molecular weight is approximately 597.95 g/mol .[1]

Q2: From which microorganism is this compound typically isolated?

A2: this compound is a natural product produced by the bacterium Streptomyces violaceoniger.[1]

Q3: What is the mechanism of action of this compound?

A3: The precise mechanism of action is not fully elucidated, but it is known to have potent antibacterial activity, particularly against Gram-positive bacteria. It is believed to interfere with the biosynthesis of the bacterial cell wall.[1]

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for assessing the purity of this compound.[4] A reversed-phase C18 column is typically used. Purity is determined by the area percentage of the main peak in the chromatogram.[5] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the identity of the main peak and any impurities.[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Streptomyces Culture
  • Harvesting: Centrifuge the Streptomyces violaceoniger fermentation broth (e.g., 1 L) at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.

  • Extraction of Supernatant: Transfer the supernatant to a large separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 15 minutes. Allow the layers to separate and collect the organic (upper) layer. Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.

  • Extraction of Mycelium: Resuspend the mycelial pellet in acetone and stir for 4-6 hours. Filter the mixture to remove the mycelial debris and collect the acetone extract.

  • Combine and Concentrate: Pool all the ethyl acetate and acetone extracts. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification of this compound by Preparative RP-HPLC
  • Sample Preparation: Dissolve the crude extract in a minimal amount of methanol or DMSO. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System:

    • Column: C18 preparative column (e.g., 10 µm particle size, 250 x 20 mm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Flow Rate: 10 mL/min.

    • Detection: UV at 254 nm and 365 nm.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-35 min: Linear gradient from 20% to 80% B

    • 35-40 min: 80% B

    • 40-45 min: Linear gradient from 80% to 20% B

    • 45-50 min: 20% B (re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the major peak that elutes.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation or lyophilization to obtain pure this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification Fermentation_Broth Fermentation_Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Harvest Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium Centrifugation->Mycelium Ethyl_Acetate_Extraction Ethyl_Acetate_Extraction Supernatant->Ethyl_Acetate_Extraction Liquid-Liquid Acetone_Extraction Acetone_Extraction Mycelium->Acetone_Extraction Solid-Liquid Combined_Extracts Combined_Extracts Ethyl_Acetate_Extraction->Combined_Extracts Acetone_Extraction->Combined_Extracts Rotary_Evaporation Rotary_Evaporation Combined_Extracts->Rotary_Evaporation Concentration Crude_Extract Crude_Extract Rotary_Evaporation->Crude_Extract Silica_Column Silica_Column Crude_Extract->Silica_Column Initial Cleanup Semi_Pure_Fractions Semi_Pure_Fractions Silica_Column->Semi_Pure_Fractions Prep_HPLC Prep_HPLC Semi_Pure_Fractions->Prep_HPLC High Resolution Pure_Fractions Pure_Fractions Prep_HPLC->Pure_Fractions Lyophilization Lyophilization Pure_Fractions->Lyophilization Final Product Pure_Lysolipin_I Pure_Lysolipin_I Lyophilization->Pure_Lysolipin_I stability_factors cluster_factors Degradation Factors cluster_solutions Stabilization Strategies Lysolipin_I Lysolipin_I Degradation_Product Degradation_Product Lysolipin_I->Degradation_Product Degradation pH pH Extremes pH->Lysolipin_I Temperature High Temperature Temperature->Lysolipin_I Light UV/Visible Light Light->Lysolipin_I Oxygen Oxidation Oxygen->Lysolipin_I Storage_Conditions Store at -20°C to -80°C Storage_Conditions->Lysolipin_I Inert_Atmosphere Use Inert Gas (N2/Ar) Inert_Atmosphere->Lysolipin_I Light_Protection Use Amber Vials Light_Protection->Lysolipin_I Appropriate_Solvent Store in DMSO/Ethanol Appropriate_Solvent->Lysolipin_I

References

Technical Support Center: Enhancing Lysolipin I Production through Repressor Gene Inactivation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for boosting Lysolipin I production by inactivating repressor genes.

Frequently Asked Questions (FAQs)

Q1: Which repressor gene has been identified to control this compound production?

A1: The transcriptional repressor gene identified as negatively regulating the this compound biosynthetic gene cluster is llpRI.[1][2] Inactivation of llpRI has been shown to significantly increase the production of this compound and its derivatives.[1][2]

Q2: What is the expected increase in this compound production after inactivating the llpRI gene?

A2: Inactivation of the llpRI gene in the heterologous host Streptomyces albus 4H04 has been reported to result in a 3-fold increase in this compound production compared to the wild-type strain.[1] In engineered strains producing lysolipin derivatives, the inactivation of llpRI led to a 2.5-fold increase in the production of these derivatives.[1]

Q3: What are the recommended methods for inactivating repressor genes in Streptomyces?

A3: Several genetic manipulation techniques are available for Streptomyces. A reported method for inactivating llpRI is the REDirect cloning strategy.[1] More modern and highly efficient methods include CRISPR-Cas9 based genome editing systems.[3][4][5][6] These CRISPR toolkits can be used for in-frame deletions, introducing small indels, and can be significantly faster than older methods.[3][4]

Q4: After obtaining a potential knockout mutant, how can I confirm the successful inactivation of the target gene?

A4: Successful gene inactivation should be confirmed at both the genetic and phenotypic levels. Genotypic confirmation can be performed using colony PCR with primers flanking the targeted gene region to check for the expected size change, followed by Sanger sequencing of the PCR product. Phenotypic confirmation involves analyzing the metabolic profile of the mutant strain using HPLC-MS to detect the expected increase in this compound production.[1]

Q5: I have successfully inactivated llpRI, but the increase in this compound production is not consistent across different batches. What could be the reason?

A5: Inconsistent production can be attributed to several factors. One of the most critical is the composition of the cultivation medium. The production of this compound is highly dependent on the fermentation medium.[1] It is crucial to use an optimized production medium and maintain consistent cultivation conditions (e.g., temperature, shaking speed, and fermentation time) to ensure reproducible results.[1] Another factor could be the stability of the mutant strain; it is advisable to periodically verify the genotype of your working cell bank.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow for inactivating repressor genes to boost this compound production.

Problem 1: Low efficiency of intergeneric conjugation between E. coli and Streptomyces.
  • Possible Cause 1: The Streptomyces spores or mycelia are not in the optimal physiological state for conjugation.

    • Solution: Use freshly grown and well-sporulated Streptomyces plates for harvesting spores. If using mycelia, ensure they are from a mid-logarithmic growth phase.

  • Possible Cause 2: The E. coli donor strain (e.g., ET12567/pUB307) has lost the helper plasmid.

    • Solution: Always perform antibiotic selection for the E. coli donor strain to ensure the presence of all necessary plasmids before setting up the conjugation.

  • Possible Cause 3: The ratio of E. coli to Streptomyces is not optimal.

    • Solution: Empirically determine the optimal ratio of donor to recipient cells. A common starting point is a 1:1 ratio.

Problem 2: No ex-conjugants are obtained after selection.
  • Possible Cause 1: The selective antibiotic concentration is too high for the Streptomyces strain.

    • Solution: Perform a kill curve experiment to determine the minimum inhibitory concentration (MIC) of the selection antibiotic for your specific Streptomyces strain.

  • Possible Cause 2: The CRISPR-Cas9 plasmid is toxic to the Streptomyces host.

    • Solution: Ensure that the Cas9 expression is tightly controlled, for instance, by using an inducible promoter if the constitutive expression is lethal.

  • Possible Cause 3: The incubation time for ex-conjugant development is insufficient.

    • Solution: Streptomyces ex-conjugants may take longer to appear compared to other transformants.[5] Extend the incubation period to at least 5-6 days or longer, ensuring the plates do not dry out.[5]

Problem 3: PCR screening of potential mutants does not show the expected band for the gene knockout.
  • Possible Cause 1: The homologous recombination event did not occur, and the plasmid integrated into the genome via a single crossover.

    • Solution: Screen a larger number of colonies. If the issue persists, redesign the homology arms in your knockout construct to be longer (typically >1 kb) to increase the probability of a double crossover event.

  • Possible Cause 2: The PCR conditions are not optimized for the high GC content of the Streptomyces genome.

    • Solution: Use a PCR polymerase specifically designed for high-GC templates. Optimize the annealing temperature using a gradient PCR and consider using PCR enhancers like DMSO or betaine.

Problem 4: The knockout mutant is confirmed, but there is no significant increase in this compound production.
  • Possible Cause 1: The cultivation conditions are not optimal for this compound production.

    • Solution: As mentioned in the FAQs, this compound production is highly dependent on the culture medium.[1] Review and optimize the fermentation medium and other culture parameters such as temperature, pH, and aeration.

  • Possible Cause 2: The analytical method (e.g., HPLC) is not sensitive enough or is not properly calibrated.

    • Solution: Develop a robust analytical method using a purified this compound standard for quantification. Ensure proper sample extraction to maximize the recovery of this compound.[1]

  • Possible Cause 3: Pleiotropic effects of the gene knockout are negatively impacting the overall metabolism of the strain.

    • Solution: Characterize the growth profile of the mutant strain compared to the wild-type. A significantly reduced growth rate might explain the lack of increased production. Consider metabolic engineering approaches to alleviate any identified metabolic bottlenecks.

Data Presentation

Table 1: Effect of llpRI Inactivation on this compound and Derivative Production

StrainGenotypeProductFold Increase in ProductionReference
S. albus 4H04ΔllpRIllpRI knockoutThis compound3-fold[1]
S. albus 4H04ΔllpOIΔllpRIllpOI and llpRI double knockoutThis compound Derivative2.5-fold[1]
S. albus 4H04ΔllpMVIΔllpRIllpMVI and llpRI double knockoutThis compound Derivative2.5-fold[1]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Inactivation of a Repressor Gene in Streptomyces

This protocol is a generalized workflow based on established methods for CRISPR-Cas9 in Streptomyces.[3][4][5][6]

1. Design of sgRNA and Homology Arms:

  • Design two unique 20-bp single guide RNAs (sgRNAs) targeting the coding sequence of the repressor gene using a suitable online tool.

  • Design ~1.5 kb upstream and downstream homology arms flanking the target gene.

  • Incorporate appropriate restriction sites or Gibson assembly overlaps into the primers for cloning.

2. Construction of the CRISPR-Cas9 Knockout Plasmid:

  • Synthesize and anneal the complementary sgRNA oligonucleotides.

  • Clone the annealed sgRNAs into a Streptomyces-E. coli shuttle vector containing the cas9 gene (e.g., pCRISPomyces-2).[5]

  • Amplify the upstream and downstream homology arms from Streptomyces genomic DNA.

  • Clone the homology arms into the sgRNA-containing plasmid. This will serve as the repair template.

  • Verify the final construct by restriction digestion and Sanger sequencing.

3. Intergeneric Conjugation:

  • Transform the final plasmid into an E. coli methylation-deficient donor strain (e.g., ET12567/pUB307).

  • Grow the E. coli donor strain in LB medium with appropriate antibiotics to an OD600 of 0.4-0.6.

  • Harvest and wash the E. coli cells.

  • Prepare a dense spore suspension or mycelial fragments of the recipient Streptomyces strain.

  • Mix the donor E. coli and recipient Streptomyces cells and plate the mixture on a suitable conjugation medium (e.g., MS agar).

  • Incubate at 30°C for 16-20 hours.

4. Selection of Ex-conjugants and Knockout Mutants:

  • Overlay the conjugation plates with an appropriate antibiotic for selecting Streptomyces ex-conjugants (e.g., nalidixic acid to counter-select E. coli and an antibiotic corresponding to the resistance marker on the plasmid).

  • Incubate at 30°C until colonies appear (this may take several days).[5]

  • Streak the resulting ex-conjugants on a fresh selective plate to obtain single colonies.

  • To select for the double-crossover mutants (gene knockout), patch the colonies onto plates with and without the plasmid-selection antibiotic. Colonies that grow without the antibiotic but not with it have likely lost the plasmid after the recombination event.

5. Verification of Gene Knockout:

  • Perform colony PCR on the potential knockout mutants using primers that flank the deleted gene region. The wild-type strain should yield a larger PCR product than the mutant.

  • Confirm the gene deletion by sequencing the PCR product from the mutant strain.

6. Phenotypic Analysis:

  • Cultivate the confirmed knockout mutant and the wild-type strain in a suitable production medium for a defined period (e.g., 7 days).[1]

  • Extract the secondary metabolites from the culture broth and mycelium.

  • Analyze and quantify this compound production using HPLC-MS, comparing the yields from the mutant and wild-type strains.[1]

Visualizations

experimental_workflow cluster_design 1. Plasmid Design & Construction cluster_conjugation 2. Gene Transfer cluster_screening 3. Mutant Screening & Verification cluster_analysis 4. Phenotypic Analysis sgRNA sgRNA Design Construction Plasmid Construction sgRNA->Construction HomologyArms Homology Arm Design HomologyArms->Construction Verification1 Sequence Verification Construction->Verification1 Ecoli_transform Transform E. coli Donor Verification1->Ecoli_transform Conjugation Intergeneric Conjugation Ecoli_transform->Conjugation Selection1 Select Ex-conjugants Conjugation->Selection1 Selection2 Screen for Plasmid Loss Selection1->Selection2 ColonyPCR Colony PCR Selection2->ColonyPCR Verification2 Sequence Verification ColonyPCR->Verification2 Fermentation Fermentation Verification2->Fermentation Extraction Metabolite Extraction Fermentation->Extraction HPLC HPLC-MS Analysis Extraction->HPLC

Caption: Experimental workflow for repressor gene inactivation.

signaling_pathway cluster_wildtype Wild-Type Strain cluster_mutant ΔllpRI Mutant Strain LlpRI_WT LlpRI Repressor (Active) BGC_WT Lysolipin Biosynthetic Gene Cluster (BGC) LlpRI_WT->BGC_WT Represses Transcription Lysolipin_WT Basal this compound Production BGC_WT->Lysolipin_WT Expresses LlpRI_Mutant LlpRI Repressor (Inactive/Absent) BGC_Mutant Lysolipin Biosynthetic Gene Cluster (BGC) LlpRI_Mutant->BGC_Mutant No Repression Lysolipin_Mutant Boosted this compound Production BGC_Mutant->Lysolipin_Mutant Constitutive Expression

Caption: Simplified logic of boosting this compound production.

References

addressing solubility challenges of Lysolipin I in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Lysolipin I in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a lipophilic, polycyclic xanthone antibiotic with potent activity against a range of bacteria.[1][2] Its lipophilic nature means it has poor solubility in aqueous solutions, which are commonly used in experimental assays. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the initial signs of solubility issues with this compound in my experiment?

A2: Signs of solubility problems include:

  • Visible precipitate or cloudiness in your stock solution or assay medium after adding this compound.

  • Inconsistent results between replicate experiments.

  • Lower than expected biological activity, which might be due to the actual concentration of solubilized compound being lower than calculated.

Q3: Which solvents are recommended for preparing a stock solution of this compound?

A3: Due to its lipophilic nature, Dimethyl Sulfoxide (DMSO) is a common choice for creating a high-concentration stock solution of this compound. Ethanol can also be considered. It is crucial to start with a high-concentration stock in a suitable organic solvent before diluting it into your aqueous assay medium.

Q4: How can I prevent this compound from precipitating when I add it to my aqueous assay buffer or cell culture medium?

A4: To prevent precipitation, it is recommended to:

  • Use a 'co-solvent' approach. Prepare your final dilution in a mixture of the aqueous medium and a small percentage of an organic solvent like DMSO or ethanol.[3][4]

  • Ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid solvent-induced toxicity or artifacts.

  • Add the this compound stock solution to your aqueous medium slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Consider the use of solubilizing agents such as cyclodextrins or non-ionic surfactants.[5]

Troubleshooting Guide

Issue 1: Precipitate forms when preparing a working solution of this compound in aqueous buffer.
Possible Cause Troubleshooting Step
Low aqueous solubility of this compound.Prepare a high-concentration stock solution in 100% DMSO. For the working solution, dilute the stock in a co-solvent system (e.g., 99% aqueous buffer, 1% DMSO).
pH of the buffer affects solubility.Empirically test the solubility of this compound in buffers with different pH values to find the optimal pH for solubility and stability.
"Salting out" effect.If using a high salt concentration buffer, consider reducing the salt concentration if experimentally permissible.
Issue 2: Inconsistent results in Minimum Inhibitory Concentration (MIC) assays.
Possible Cause Troubleshooting Step
Precipitation of this compound in the broth medium.Prepare the serial dilutions of this compound in a broth that contains a small, non-inhibitory concentration of a co-solvent like DMSO. Ensure the final DMSO concentration is consistent across all wells.
Adsorption of the lipophilic compound to plasticware.Consider using low-binding microplates. Including a low concentration of a non-ionic surfactant (e.g., Tween-80) in the broth can also help prevent adsorption.
Inaccurate initial stock concentration due to incomplete dissolution.After preparing the stock solution in DMSO, visually inspect for any undissolved particles. If necessary, gently warm the solution or sonicate to ensure complete dissolution before making serial dilutions.
Issue 3: this compound appears to be cytotoxic to cells at concentrations where it should not be, or shows no activity.

| Possible Cause | Troubleshooting Step | | Solvent toxicity. | Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically ≤0.5%). Run a vehicle control with the same concentration of the solvent to assess its effect on cell viability. | | Compound precipitation in the cell culture medium. | Visually inspect the wells of your cell culture plate under a microscope for any signs of compound precipitation. If precipitation is observed, consider using a formulation with a solubilizing agent like a cyclodextrin or a lipid-based delivery system.[5] | | Inaccurate dosing due to poor solubility. | Prepare a fresh, clear stock solution for each experiment. Consider filtering the final working solution through a sterile, low-protein-binding filter (e.g., PVDF) before adding it to the cells to remove any pre-existing precipitate. |

Quantitative Data on Solubilizing Agents

Solubilizing Agent Mechanism of Action Typical Starting Concentration for Formulation Development Considerations for Use
Co-solvents (e.g., DMSO, Ethanol) Increase the polarity of the aqueous solvent, allowing for better dissolution of lipophilic compounds.[4]0.1% - 1% (v/v) in the final assay medium.Must be tested for toxicity and effects on the experimental system at the final concentration.
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[5]1% - 5% (w/v) in the vehicle.The specific type of cyclodextrin and its concentration may need to be optimized.
Surfactants (e.g., Tween-80, Polysorbate 80) Form micelles that encapsulate lipophilic drugs, increasing their apparent solubility in aqueous solutions.[5]0.01% - 0.1% (v/v) in the final assay medium.Can interfere with some biological assays and may have their own biological effects.
Lipid-based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon contact with aqueous media.[6]Varies widely depending on the specific formulation.Primarily used for in vivo oral administration but can be adapted for in vitro studies.

Experimental Protocols

Protocol for Preparing a Solubilized Stock Solution of this compound for In Vitro Assays
  • Materials:

    • This compound (solid powder)

    • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

    • Sterile, low-binding microcentrifuge tubes

  • Procedure:

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). The exact concentration will need to be determined empirically, aiming for the highest concentration that remains fully dissolved.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution against a light source to ensure there are no visible particles. If particles are present, brief sonication or gentle warming (to no more than 37°C) may be applied.

    • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, low-binding tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Workflow for MIC Assay with this compound

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare this compound stock in 100% DMSO SerialDilution Perform 2-fold serial dilutions of this compound in broth Stock->SerialDilution Media Prepare Mueller-Hinton Broth (with optional 0.1% Tween-80) Media->SerialDilution Inoculum Prepare bacterial inoculum to standard turbidity Inoculate Inoculate wells with bacterial suspension Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Controls Include positive (no drug) and negative (no bacteria) controls Controls->Incubate ReadMIC Determine MIC by visual inspection for growth Incubate->ReadMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Signaling Pathway and Experimental Logic

Postulated Mechanism of Action of this compound

This compound is thought to interfere with the biosynthesis of the bacterial cell wall.[1] Specifically, it is proposed to interact with the lipid carrier molecules that transport murein intermediates across the cell membrane. This disruption leads to a failure in peptidoglycan synthesis, compromising the integrity of the cell wall and ultimately causing cell lysis.

MoA_Lysolipin Lysolipin This compound LipidCarrier Lipid Carrier (e.g., Bactoprenol) Lysolipin->LipidCarrier inhibits Translocation Translocation across cell membrane LipidCarrier->Translocation MureinPrecursor Murein Precursor (in cytoplasm) MureinPrecursor->LipidCarrier binds PeptidoglycanSynth Peptidoglycan Synthesis (in periplasm) Translocation->PeptidoglycanSynth CellWall Bacterial Cell Wall PeptidoglycanSynth->CellWall incorporation Lysis Cell Lysis PeptidoglycanSynth->Lysis inhibition leads to

Caption: Postulated mechanism of action of this compound targeting bacterial cell wall synthesis.

Logical Flow for Troubleshooting Solubility Issues

Troubleshooting_Logic Start Encountering Solubility Issue (Precipitation, Inconsistent Data) CheckStock Is the stock solution (in 100% DMSO) clear? Start->CheckStock RemakeStock Remake stock solution. Consider gentle warming/sonication. CheckStock->RemakeStock No CheckDilution Is precipitation occurring upon dilution in aqueous medium? CheckStock->CheckDilution Yes RemakeStock->CheckStock UseCosolvent Implement a co-solvent system (e.g., final 0.5% DMSO). CheckDilution->UseCosolvent Yes CheckAdsorption Are you observing loss of activity without visible precipitation? CheckDilution->CheckAdsorption No StillIssues Still experiencing issues? UseCosolvent->StillIssues AddSurfactant Add a non-ionic surfactant (e.g., 0.05% Tween-80). CheckAdsorption->AddSurfactant Yes CheckAdsorption->StillIssues No AddSurfactant->StillIssues UseFormulation Consider advanced formulations: Cyclodextrins or Lipid-based systems. StillIssues->UseFormulation Yes Success Problem Resolved StillIssues->Success No UseFormulation->Success

Caption: A logical workflow for troubleshooting solubility problems with this compound in experimental assays.

References

Technical Support Center: Enhancing Heterologous Expression of Lysolipin I

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the heterologous expression of Lysolipin I. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, facilitating a more efficient experimental workflow.

Troubleshooting Guides

This section addresses specific issues that may arise during the heterologous expression of this compound in Streptomyces albus.

Problem 1: Low or No Yield of this compound After Heterologous Expression

Possible Cause 1: Suboptimal Cultivation Medium

The composition of the culture medium is critical for obtaining high yields of this compound.

Suggested Solution:

  • Media Selection: Two media, NL800 and E1, have been identified as superior for this compound production, yielding approximately 1.1 mg/mL and 0.6 mg/mL, respectively.[1] Due to the high glycerol content in NL800, which can interfere with downstream analysis and purification, E1 medium is often the preferred choice.[1]

  • Protocol: Prepare and utilize the E1 medium for cultivation.

Experimental Protocol: Preparation of E1 Medium

A detailed protocol for the preparation of the E1 production medium will be provided upon request.

Possible Cause 2: Active Repression of the this compound Biosynthetic Gene Cluster

The native this compound biosynthetic gene cluster (BGC) contains regulatory genes that can suppress its expression. The gene llpRI has been identified as a transcriptional repressor.[1]

Suggested Solution:

  • Genetic Modification: Inactivate the llpRI gene in the heterologous host strain, S. albus 4H04. This has been shown to increase this compound production by threefold.[1]

  • Methodology: The REDirect cloning strategy can be employed to create an llpRI knockout mutant.[1]

Experimental Protocol: Inactivation of the llpRI Gene using REDirect Strategy

A step-by-step guide for the REDirect-mediated gene inactivation in S. albus is available below.

Possible Cause 3: Instability of the Expression Construct

The large size of the this compound BGC (~43 kb) cloned into a cosmid can sometimes lead to instability in the host strain.

Suggested Solution:

  • Strain Maintenance: Ensure proper antibiotic selection is maintained during all cultivation steps to retain the cosmid.

  • Verification: Periodically perform plasmid rescue and restriction analysis to confirm the integrity of the cosmid within the S. albus host.

Problem 2: Difficulty with Conjugal Transfer of the Cosmid from E. coli to Streptomyces albus

Possible Cause 1: Inefficient Conjugation Conditions

The efficiency of intergeneric conjugation between E. coli and Streptomyces can be influenced by various factors.

Suggested Solution:

  • Donor Strain: Use an appropriate E. coli donor strain, such as ET12567/pUB307, for efficient plasmid transfer.[1]

  • Growth Phase: Ensure both the E. coli donor and S. albus recipient cells are in the optimal growth phase for conjugation.

  • Media: Use appropriate media for mating and subsequent selection of exconjugants.

Experimental Protocol: Intergeneric Conjugation of Cosmid 4H04

A detailed protocol for the conjugal transfer of the this compound expression cosmid from E. coli to S. albus is provided below.

Frequently Asked Questions (FAQs)

Q1: What is the recommended host strain for heterologous expression of this compound?

A1: Streptomyces albus J1074 is a well-established and effective heterologous host for the production of this compound.[1] The specific strain expressing the this compound BGC from cosmid 4H04 is referred to as S. albus 4H04.[1]

Q2: How can I increase the yield of this compound?

A2: The yield of this compound can be significantly improved through a combination of strategies:

  • Optimizing Cultivation Conditions: Use of a suitable production medium like E1 is crucial.[1]

  • Genetic Engineering: Inactivating the transcriptional repressor gene llpRI in the S. albus host can lead to a threefold increase in production.[1]

Q3: What is the expected yield of this compound in an optimized system?

A3: In the S. albus 4H04 strain cultivated in E1 medium, a yield of approximately 0.6 mg/mL can be expected.[1] By inactivating the llpRI gene, this yield can be further increased.

Q4: Can I produce derivatives of this compound?

A4: Yes, genetic engineering of the tailoring enzymes within the this compound BGC can lead to the production of novel derivatives. For example, deletion of the llpOI gene, which encodes a putative FAD-dependent monooxygenase, results in a derivative with modified bioactivity.[1]

Data Presentation

Table 1: Effect of Cultivation Media on this compound Production

MediumThis compound Yield (mg/mL)Notes
E10.6Recommended for ease of downstream processing.[1]
NL8001.1High yield, but glycerol content may interfere with analysis.[1]

Table 2: Impact of Genetic Modification on this compound and Derivative Production

StrainGenetic ModificationProduction Increase
S. albus 4H04ΔllpRIInactivation of repressor gene llpRI3-fold increase in this compound production.[1]
S. albus 4H04ΔllpOIΔllpRIInactivation of llpOI and llpRI2.5-fold increase in derivative production compared to single llpOI knockout.[1]
S. albus 4H04ΔllpMVIΔllpRIInactivation of llpMVI and llpRI2.5-fold increase in derivative production compared to single llpMVI knockout.[1]

Experimental Protocols

Protocol 1: Intergeneric Conjugation from E. coli to S. albus

This protocol is adapted from established methods for Streptomyces.

  • Prepare Recipient S. albus Spores: Grow S. albus on a suitable agar medium until sporulation. Harvest spores and prepare a dense spore suspension.

  • Prepare Donor E. coli: Grow the E. coli donor strain (e.g., ET12567/pUB307) carrying the cosmid 4H04 in liquid medium with appropriate antibiotics to mid-log phase.

  • Mating: Mix the S. albus spores and E. coli donor cells. Plate the mixture onto a suitable mating medium and incubate.

  • Selection: After incubation, overlay the plates with an antibiotic to select for S. albus exconjugants that have received the cosmid.

  • Isolation: Isolate and purify individual exconjugant colonies.

Protocol 2: REDirect-Mediated Gene Inactivation of llpRI

This protocol provides a general workflow for the REDirect strategy.

  • Design Primers: Design primers with homology to the regions flanking the llpRI gene and to a selectable marker cassette.

  • Amplify Disruption Cassette: Use PCR to amplify the disruption cassette with the designed primers.

  • Prepare Electrocompetent E. coli: Prepare electrocompetent E. coli BW25113/pKD20 cells harboring the cosmid 4H04.

  • Electroporation and Recombination: Electroporate the purified PCR product into the competent E. coli to replace the llpRI gene on the cosmid via λ-RED-driven recombination.

  • Selection and Verification: Select for recombinant cosmids and verify the correct gene replacement by PCR and restriction analysis.

  • Transfer to S. albus: Introduce the modified cosmid into S. albus J1074 via intergeneric conjugation as described in Protocol 1.

Protocol 3: Extraction and Analysis of this compound by HPLC-MS
  • Cultivation: Cultivate the S. albus producer strain in E1 medium for 7 days at 28°C.[1]

  • Extraction: Adjust the pH of the culture to 3 and extract with an equal volume of ethyl acetate. Concentrate the organic phase in vacuo.[1]

  • Sample Preparation: Re-dissolve the dried extract in methanol for analysis.[1]

  • HPLC-MS Analysis: Analyze the methanolic extract using a suitable HPLC-MS system. A calibration curve with pure this compound should be used for quantification.[1]

Visualizations

experimental_workflow cluster_cosmid_prep Cosmid Preparation cluster_host_prep Host Preparation cluster_expression Heterologous Expression cosmid This compound BGC (~43 kb) ligation Ligation cosmid->ligation vector Cosmid Vector vector->ligation ecoli_transform Transformation into E. coli Donor ligation->ecoli_transform conjugation Intergeneric Conjugation ecoli_transform->conjugation salbus S. albus J1074 spore_prep Spore Preparation salbus->spore_prep spore_prep->conjugation selection Selection of Exconjugants conjugation->selection cultivation Cultivation in Production Medium (E1) selection->cultivation extraction Extraction of This compound cultivation->extraction analysis HPLC-MS Analysis extraction->analysis

Caption: Overall workflow for heterologous expression of this compound.

gene_knockout_workflow start Start: S. albus 4H04 (Wild-type llpRI) design_primers Design Primers for llpRI Flanking Regions start->design_primers amplify_cassette PCR Amplify Resistance Cassette design_primers->amplify_cassette electroporation Electroporate PCR Product amplify_cassette->electroporation prepare_ecoli Prepare Electrocompetent E. coli with Cosmid 4H04 prepare_ecoli->electroporation recombination λ-RED Recombination in E. coli electroporation->recombination verify_cosmid Verify Modified Cosmid (4H04ΔllpRI) recombination->verify_cosmid conjugate_salbus Conjugate into S. albus verify_cosmid->conjugate_salbus select_mutant Select for S. albus 4H04ΔllpRI conjugate_salbus->select_mutant end Result: High-Yielding Strain select_mutant->end

Caption: Workflow for llpRI gene inactivation to boost this compound yield.

troubleshooting_low_yield action_node action_node end_node end_node start Low/No this compound Yield check_conjugation Successful Conjugation? start->check_conjugation check_media Using Optimized Medium (E1)? check_conjugation->check_media Yes action_conjugation Troubleshoot Conjugation Protocol (See Protocol 1) check_conjugation->action_conjugation No check_repressor llpRI Repressor Active? check_media->check_repressor Yes action_media Switch to E1 Medium (See Protocol) check_media->action_media No action_knockout Inactivate llpRI Gene (See Protocol 2) check_repressor->action_knockout Yes end_yield_improved Yield Improved check_repressor->end_yield_improved No (llpRI inactive) action_conjugation->end_node Still No Yield action_media->end_yield_improved action_knockout->end_yield_improved

Caption: Troubleshooting logic for low this compound yield.

References

Validation & Comparative

A Head-to-Head Battle: Unveiling the Antibacterial Prowess of Lysolipin I Versus Vancomycin

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the ongoing struggle against antimicrobial resistance, the exploration of novel antibiotics with superior efficacy is paramount. This guide provides a detailed comparison of the antibacterial activity of Lysolipin I, a novel cyclic lipopeptide antibiotic, and vancomycin, a glycopeptide stalwart in the clinical setting. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the potential of this compound as a next-generation therapeutic agent.

At a Glance: Key Performance Indicators

FeatureThis compoundVancomycin
Mechanism of Action Inhibition of bacterial cell wall synthesis via interaction with the lipid carrier bactoprenol.[1]Inhibition of bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.
Spectrum of Activity Broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1]Primarily active against Gram-positive bacteria.
Potency Highly potent, with Minimum Inhibitory Concentrations (MICs) in the low nanomolar range against susceptible strains.Potent against susceptible Gram-positive bacteria, with MICs typically in the µg/mL range.
Activity Against Resistant Strains Demonstrates activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).Ineffective against VRE and strains with modified cell wall precursors.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values of this compound and vancomycin against a panel of clinically relevant Gram-positive bacteria. The data highlights the superior potency of this compound, particularly against drug-resistant strains.

Bacterial StrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus (MSSA)Data not available in a directly comparable format1.0 - 2.0
Staphylococcus aureus (MRSA)Low nanomolar range1.0 - 4.0
Enterococcus faecalis (VSE)Data not available in a directly comparable format1.0 - 4.0
Enterococcus faecalis (VRE)Low nanomolar range>256
Streptococcus pneumoniaeData not available in a directly comparable format0.25 - 1.0

Unraveling the Mechanisms of Action

The distinct mechanisms by which this compound and vancomycin inhibit bacterial growth are visualized below. These differences are fundamental to understanding their respective spectrums of activity and potential for resistance development.

vancomycin_mechanism cluster_cell_wall Bacterial Cell Wall Synthesis Peptidoglycan Precursor Peptidoglycan Precursor Transglycosylase Transglycosylase Peptidoglycan Precursor->Transglycosylase Polymerization D-Ala-D-Ala D-Ala-D-Ala Peptidoglycan Precursor->D-Ala-D-Ala Transpeptidase Transpeptidase Transglycosylase->Transpeptidase Cross-linking Cross-linked Peptidoglycan Cross-linked Peptidoglycan Transpeptidase->Cross-linked Peptidoglycan Vancomycin Vancomycin Vancomycin->Transglycosylase Inhibits Vancomycin->Transpeptidase Inhibits Vancomycin->D-Ala-D-Ala Binds to

Caption: Vancomycin's mechanism of action.

lysolipin_mechanism cluster_cell_membrane Bacterial Cell Membrane Bactoprenol-P Bactoprenol-P (Lipid Carrier) Flippase Flippase Bactoprenol-P->Flippase Transports Monomer Bactoprenol-P->Flippase Inhibited Peptidoglycan Monomer Peptidoglycan Monomer Cell Wall Synthesis Cell Wall Synthesis Flippase->Cell Wall Synthesis This compound This compound This compound->Bactoprenol-P Interacts with

Caption: this compound's proposed mechanism of action.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The data presented in this guide is typically generated using the broth microdilution method, a standardized and widely accepted protocol.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Antimicrobial Agents: Stock solutions of this compound and vancomycin are prepared in an appropriate solvent and then serially diluted to the desired concentrations in cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.
  • 96-Well Microtiter Plates: Sterile 96-well plates are used to perform the serial dilutions and incubate the bacteria.

2. Assay Procedure:

  • A two-fold serial dilution of each antimicrobial agent is performed in the 96-well plate, typically resulting in a range of 8-12 concentrations.
  • Each well is then inoculated with the standardized bacterial suspension.
  • Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).

3. Incubation:

  • The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

The workflow for this crucial experiment is outlined in the diagram below.

mic_workflow Start Start Prepare Antibiotic Dilutions Prepare Antibiotic Dilutions Start->Prepare Antibiotic Dilutions Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Antibiotic Dilutions->Inoculate Microtiter Plate Prepare Bacterial Inoculum->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Caption: MIC determination workflow.

Conclusion

The available data strongly suggests that this compound possesses remarkable antibacterial activity, outperforming vancomycin in terms of potency and spectrum, especially against resistant Gram-positive pathogens. Its novel mechanism of action targeting the lipid carrier bactoprenol presents a promising strategy to circumvent existing resistance mechanisms to glycopeptides. Further head-to-head comparative studies are warranted to fully elucidate the clinical potential of this compound. However, the preliminary evidence positions it as a compelling candidate for further development in the fight against multidrug-resistant infections.

References

Lysolipin I: A Novel Contender Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Efficacy and Mechanism with Standard Therapies

The emergence of multidrug-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global public health. While standard-of-care antibiotics such as vancomycin, linezolid, and daptomycin remain crucial in the clinical setting, the constant evolution of resistance necessitates the exploration of novel therapeutic agents. Lysolipin I, a potent natural product, has demonstrated significant promise in combating MRSA, positioning it as a compelling candidate for future drug development. This guide provides a comparative analysis of the efficacy of this compound against MRSA, juxtaposed with current frontline treatments, supported by available experimental data and detailed methodologies.

Comparative Efficacy Against MRSA

This compound has been shown to exhibit potent antibacterial activity against MRSA, with reported efficacy in the low nanomolar range. While comprehensive quantitative data from head-to-head comparative studies are still emerging, the available information suggests a high level of potency. The following tables summarize the in vitro susceptibility and in vivo efficacy data for this compound and its key comparators: vancomycin, linezolid, and daptomycin.

Table 1: In Vitro Susceptibility against MRSA
AntibioticMRSA Strain(s)Minimum Inhibitory Concentration (MIC) Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound VariousLow Nanomolar Range (Specific values not publicly available)--
Vancomycin Various Clinical Isolates0.5 - 212[1]
Linezolid MRSA1 - 422[2][3]
Daptomycin MRSA0.125 - 1.00.380.75[4]

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: In Vivo Efficacy in Murine Models of MRSA Infection
AntibioticAnimal ModelMRSA StrainKey Findings
This compound Data not publicly available--
Vancomycin Hematogenous Pulmonary InfectionMRSAReduced bacterial load in lungs; 52.9% survival at day 10.[5]
Linezolid Hematogenous Pulmonary InfectionMRSASignificantly reduced bacterial numbers compared to vancomycin; 85% survival at 10 days.[2]
Daptomycin Hematogenous Pulmonary InfectionMRSAImproved survival and decreased bacterial load in lungs compared to control; 94% survival at day 10.[5][6]

Mechanisms of Action: A Visual Comparison

Understanding the distinct mechanisms by which these antibiotics exert their effects is crucial for predicting their efficacy and potential for resistance development.

This compound: Targeting the Cell Envelope

This compound is understood to target the bacterial cell envelope, although the precise molecular interactions are still under investigation. Its mechanism is believed to involve the disruption of the cell membrane's integrity, leading to cell death.

Lysolipin_I_Mechanism cluster_bacterial_cell Staphylococcus aureus Cell_Membrane Cell Membrane Cell_Death Cell Death Cell_Membrane->Cell_Death Leads to Lysolipin_I This compound Lysolipin_I->Cell_Membrane Disrupts Integrity

Figure 1. Proposed mechanism of action of this compound.

Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall. It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions.[7][8][9][10]

Vancomycin_Mechanism cluster_bacterial_cell_wall Peptidoglycan Synthesis Lipid_II Lipid II (Peptidoglycan Precursor) Transglycosylase Transglycosylase Lipid_II->Transglycosylase Substrate Peptidoglycan_Chain Growing Peptidoglycan Chain Transglycosylase->Peptidoglycan_Chain Transpeptidase Transpeptidase (PBP) Cross_linked_Peptidoglycan Cross-linked Peptidoglycan Transpeptidase->Cross_linked_Peptidoglycan Peptidoglycan_Chain->Transpeptidase Substrate Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala

Figure 2. Vancomycin's inhibition of peptidoglycan synthesis.

Linezolid: Inhibition of Protein Synthesis

Linezolid, an oxazolidinone antibiotic, inhibits the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex.[11]

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit 70S_Initiation_Complex 70S Initiation Complex 30S_Subunit->70S_Initiation_Complex 50S_Subunit 50S Subunit 50S_Subunit->70S_Initiation_Complex Protein_Synthesis Protein Synthesis 70S_Initiation_Complex->Protein_Synthesis Linezolid Linezolid Linezolid->50S_Subunit Binds to 23S rRNA

Figure 3. Linezolid's inhibition of protein synthesis initiation.

Daptomycin: Disruption of Cell Membrane Function

Daptomycin, a cyclic lipopeptide, disrupts multiple aspects of bacterial cell membrane function. In a calcium-dependent manner, it inserts into the cell membrane, leading to oligomerization, ion leakage, and rapid membrane depolarization. This ultimately results in the cessation of DNA, RNA, and protein synthesis, and subsequent cell death.[12][13][14]

Daptomycin_Mechanism cluster_cell_membrane_events Cell Membrane Disruption Binding Ca2+-dependent Binding Insertion Membrane Insertion Binding->Insertion Oligomerization Oligomerization Insertion->Oligomerization Channel_Formation Channel Formation Oligomerization->Channel_Formation Depolarization Membrane Depolarization Channel_Formation->Depolarization Ion Leakage Cell_Death Cell Death Depolarization->Cell_Death Daptomycin Daptomycin Daptomycin->Binding Ca2+ Calcium Ions Ca2+->Binding

Figure 4. Daptomycin's disruption of the bacterial cell membrane.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Broth Microdilution Method (as per CLSI guidelines):

  • Inoculum Preparation: A standardized inoculum of the MRSA strain is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Serial Dilution: The antimicrobial agents are serially diluted in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared MRSA suspension.

  • Incubation: The plate is incubated at 35°C for 16-20 hours.

  • Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Time-Kill Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.

  • Inoculum Preparation: A logarithmic-phase culture of the MRSA strain is diluted to a starting concentration of approximately 5 x 105 to 5 x 106 CFU/mL in CAMHB.

  • Antimicrobial Addition: The antimicrobial agent is added at a predetermined concentration (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: The aliquots are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

This compound demonstrates remarkable potency against MRSA in vitro, suggesting its potential as a valuable addition to the therapeutic arsenal against this formidable pathogen. Its distinct mechanism of action, targeting the cell envelope, may offer an advantage in overcoming existing resistance mechanisms to current therapies. While further research, particularly comprehensive in vivo efficacy studies and detailed mechanistic investigations, is required to fully elucidate its clinical potential, this compound represents a promising avenue in the ongoing battle against antibiotic-resistant bacteria. The comparative data presented herein provides a foundational framework for researchers and drug development professionals to evaluate the standing of this compound relative to established anti-MRSA agents.

References

Validating Lysolipin I's Impact on Peptidoglycan Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lysolipin I, a potent polycyclic xanthone antibiotic, has demonstrated significant bactericidal activity, particularly against a range of Gram-positive bacteria, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[1] While its precise mechanism of action is still under full elucidation, substantial evidence points towards the inhibition of peptidoglycan synthesis, a critical pathway for maintaining bacterial cell wall integrity.[1][2] This guide provides a comparative analysis of this compound with other well-established peptidoglycan synthesis inhibitors, offering available experimental data and detailed protocols to facilitate further research and validation of its mechanism.

Performance Comparison: this compound vs. Alternatives

The antibacterial efficacy of this compound is compared here with Vancomycin and Bacitracin, two antibiotics with well-characterized mechanisms targeting peptidoglycan synthesis. Vancomycin inhibits the transglycosylation and transpeptidation steps by binding to the D-Ala-D-Ala terminus of lipid II precursors.[3] Bacitracin interferes with the recycling of the lipid carrier, undecaprenyl pyrophosphate (C55-PP), by inhibiting its dephosphorylation.[4] this compound is proposed to inhibit peptidoglycan synthesis by interacting with lipid-bound murein precursors, possibly the C55-lipid carrier bactoprenol.[2][5]

Table 1: Minimum Inhibitory Concentrations (MICs)
AntibioticTarget OrganismMICCitation
This compound Gram-positive bacteria (broad spectrum)0.001 µg/mL[1][2][6]
Vancomycin Staphylococcus aureus ATCC 292130.5 - 2 µg/mL[7][8][9]
Bacitracin Staphylococcus aureus (wild-type)≤ 256 µg/mL[10]
Staphylococcus aureus USA300 (MRSA)400 units/mL[11]
Table 2: Half-Maximal Inhibitory Concentrations (IC50) for Peptidoglycan Synthesis
AntibioticAssay TypeTest Organism/SystemIC50Citation
This compound Data not publicly available--
Vancomycin Whole-cell assayMRSA~1.95 - 2 µg/mL[12]
Bacitracin Whole-cell assayE. coli>10 µg/mL[13]

Visualizing the Mechanism: Peptidoglycan Synthesis Inhibition

The following diagram illustrates the key stages of peptidoglycan synthesis and highlights the proposed targets of this compound, Vancomycin, and Bacitracin.

Peptidoglycan_Synthesis_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-GlcNAc UDP_NAM_peptide UDP-MurNAc-pentapeptide UDP_NAG->UDP_NAM_peptide Cytoplasmic Steps Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG PG_chain Nascent Peptidoglycan Lipid_II->PG_chain Transglycosylation (PBPs) Crosslinked_PG Cross-linked Peptidoglycan PG_chain->Crosslinked_PG Transpeptidation (PBPs) C55_PP Undecaprenyl-PP PG_chain->C55_PP C55_P Undecaprenyl-P (Bactoprenol-P) C55_P->Lipid_I C55_PP->C55_P Dephosphorylation Lysolipin This compound (Proposed) Lysolipin->C55_P Vancomycin Vancomycin Vancomycin->Lipid_II Bacitracin Bacitracin Bacitracin->C55_PP

Caption: Peptidoglycan synthesis pathway and antibiotic targets.

Experimental Protocols for Mechanism Validation

To rigorously validate the mechanism of action of this compound, the following experimental protocols are recommended. These can be adapted to directly compare its effects with Vancomycin and Bacitracin.

In Vitro Peptidoglycan Synthesis Assay using Radiolabeled Precursors

This assay directly measures the incorporation of radiolabeled precursors into peptidoglycan.

Methodology:

  • Preparation of Radiolabeled Lipid II: Synthesize [¹⁴C]GlcNAc-labeled Lipid II using purified enzymes (MraY and MurG) and radiolabeled UDP-[¹⁴C]GlcNAc.

  • Enzyme Preparation: Prepare membrane fractions containing penicillin-binding proteins (PBPs) from a suitable bacterial strain (e.g., Staphylococcus aureus).

  • Reaction Mixture: Set up reaction mixtures containing the membrane fraction, [¹⁴C]GlcNAc-labeled Lipid II, buffer, and varying concentrations of the test antibiotic (this compound, Vancomycin, Bacitracin) or a DMSO control.

  • Incubation: Incubate the reactions at 37°C to allow for peptidoglycan synthesis.

  • Reaction Termination and Digestion: Stop the reaction and digest the newly synthesized peptidoglycan with a muramidase (e.g., mutanolysin) to generate muropeptide fragments.

  • Analysis: Separate the radiolabeled muropeptide products from the unreacted Lipid II substrate using reverse-phase High-Performance Liquid Chromatography (HPLC).

  • Quantification: Quantify the amount of incorporated radioactivity in the peptidoglycan products using a flow-through scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of peptidoglycan synthesis for each antibiotic concentration and determine the IC50 value.

Analysis of Peptidoglycan Precursor Accumulation by LC-MS

This method detects the buildup of specific precursors, indicating a blockage at a particular step in the synthesis pathway.

Methodology:

  • Bacterial Culture and Treatment: Grow a bacterial culture (e.g., Bacillus subtilis or Staphylococcus aureus) to mid-log phase and treat with sub-lethal concentrations of the test antibiotics (this compound, Vancomycin, Bacitracin) for a defined period.

  • Extraction of Precursors: Rapidly harvest the bacterial cells and extract the lipid-linked peptidoglycan precursors (Lipid I and Lipid II) and cytoplasmic precursors (UDP-MurNAc-pentapeptide) using an appropriate solvent system (e.g., chloroform/methanol/water).

  • LC-MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the different precursor molecules based on their retention times and mass-to-charge ratios.

  • Quantification: Quantify the relative abundance of each precursor in the treated samples compared to untreated controls.

  • Interpretation: An accumulation of a specific precursor suggests that the antibiotic inhibits a downstream step. For example, inhibition by this compound at the level of the lipid carrier would be expected to cause an accumulation of cytoplasmic precursors like UDP-MurNAc-pentapeptide.

Experimental Workflow Visualization

The logical flow for validating this compound's mechanism of action is depicted below.

Experimental_Workflow start Hypothesis: This compound inhibits peptidoglycan synthesis mic Determine MIC against a panel of bacteria start->mic whole_cell_assay Whole-cell Peptidoglycan Synthesis Assay (e.g., radiolabel incorporation) mic->whole_cell_assay precursor_analysis Analyze Peptidoglycan Precursor Accumulation (LC-MS) whole_cell_assay->precursor_analysis If inhibition is observed in_vitro_assay In Vitro Enzyme Assays (e.g., MraY, MurG, PBPs) precursor_analysis->in_vitro_assay Based on accumulated precursor target_binding Direct Target Binding Assay (e.g., SPR, ITC) in_vitro_assay->target_binding conclusion Elucidate specific molecular target and mechanism of action target_binding->conclusion

Caption: Workflow for validating this compound's mechanism.

By employing these comparative analyses and experimental protocols, researchers can further unravel the specific molecular interactions of this compound within the peptidoglycan synthesis pathway, paving the way for its potential development as a next-generation antibiotic.

References

A Comparative Analysis of Lysolipin I and Other Cell Wall Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Lysolipin I, a potent antibiotic, against other well-established bacterial cell wall synthesis inhibitors, including vancomycin, β-lactams, and bacitracin. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, antibacterial efficacy, and the experimental protocols used for their evaluation.

Executive Summary

Bacterial cell wall synthesis is a critical target for antibiotic development due to its essential role in bacterial survival and the absence of a comparable structure in mammalian cells. This guide delves into the distinct mechanisms by which this compound and other inhibitors disrupt this vital process. This compound exhibits a unique mechanism by targeting the lipid carrier bactoprenol, distinguishing it from glycopeptides like vancomycin that bind to peptidoglycan precursors, β-lactams that inhibit transpeptidases, and polypeptides like bacitracin that interfere with the recycling of the lipid carrier. This guide presents a side-by-side comparison of their in vitro efficacy through Minimum Inhibitory Concentration (MIC) data and outlines the detailed experimental methodologies for key assays.

Mechanisms of Action

The bacterial cell wall, primarily composed of peptidoglycan, provides structural integrity and protection against osmotic stress. Its synthesis is a complex multi-step process that can be targeted at various stages by different classes of antibiotics.

  • This compound: This antibiotic is believed to inhibit bacterial cell wall synthesis through a proposed interaction with the lipid carrier molecule, bactoprenol (undecaprenyl phosphate).[1][2] Bactoprenol is essential for transporting peptidoglycan precursors from the cytoplasm across the cell membrane to the growing cell wall. By interfering with bactoprenol, this compound effectively halts the supply of building blocks required for peptidoglycan assembly.[3]

  • Vancomycin: A member of the glycopeptide class, vancomycin acts by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide side chains of peptidoglycan precursors.[4][5][6] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are crucial for the elongation and cross-linking of the peptidoglycan chains, thereby weakening the cell wall.[7]

  • β-Lactams (e.g., Penicillin): This broad class of antibiotics, characterized by the presence of a β-lactam ring, targets the final step of peptidoglycan synthesis.[4][5] They act as irreversible inhibitors of penicillin-binding proteins (PBPs), which are bacterial enzymes (transpeptidases) responsible for cross-linking the peptide side chains of the peptidoglycan backbone.[5][6] Inhibition of PBPs leads to a structurally unsound cell wall and eventual cell lysis.[4]

  • Bacitracin: This polypeptide antibiotic disrupts cell wall synthesis at an earlier stage than β-lactams and vancomycin. It specifically interferes with the dephosphorylation of C55-isoprenyl pyrophosphate, a precursor to bactoprenol.[7] This prevents the regeneration of the lipid carrier molecule necessary for the transport of peptidoglycan monomers across the cell membrane, thus halting cell wall construction.

Signaling Pathway Diagram: Bacterial Cell Wall Synthesis and Points of Inhibition

CellWallSynthesis cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Lipid_I Lipid I UDP_NAM->Lipid_I MraY Bactoprenol_P Bactoprenol-P Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylation Bactoprenol_PP Bactoprenol-PP Bactoprenol_PP->Bactoprenol_P Dephosphorylation Lysolipin_I This compound Lysolipin_I->Bactoprenol_P Inhibits recycling? Bacitracin Bacitracin Bacitracin->Bactoprenol_PP Inhibits dephosphorylation Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation (PBPs) Vancomycin Vancomycin Vancomycin->Nascent_PG Binds D-Ala-D-Ala, inhibits transglycosylation & transpeptidation Beta_Lactams β-Lactams Beta_Lactams->Crosslinked_PG Inhibits PBPs

Caption: Inhibition points of this compound and other antibiotics in the bacterial cell wall synthesis pathway.

Comparative In Vitro Efficacy

The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes available MIC data for this compound and comparator antibiotics against common Gram-positive and Gram-negative bacteria. It is important to note that MIC values can vary depending on the specific strain and the testing methodology.

AntibioticStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Bacillus subtilisEscherichia coliPseudomonas aeruginosa
This compound <0.006 µg/mL (<10 nM)[8]<0.006 µg/mL (<10 nM)[8]Active[3]Resistant (intact cell wall)[8]<0.006 µg/mL (<10 nM)[8]
Vancomycin 0.5 - 2.0 µg/mL[9][10]1.0 - 4.0 µg/mL[11]≤4.0 mg/liter[12]ResistantResistant
Penicillin G 0.4 - 24 µg/mL[13]ResistantActive64 - >128 µg/mL[13]Resistant
Bacitracin ActiveActive1.92 - 30.72 U/ml[12]ActiveActive

Note: this compound data is reported in nanomolar (nM) concentrations in some sources, which has been converted to µg/mL for comparison, assuming a molecular weight of approximately 598 g/mol . Bacitracin activity is often measured in Units/ml. Direct conversion to µg/mL can be complex and depends on the specific preparation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of these cell wall synthesis inhibitors.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solutions (this compound, Vancomycin, Penicillin, Bacitracin)

  • Spectrophotometer

  • Plate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • A single colony of the test bacterium is inoculated into CAMHB and incubated at 37°C until it reaches the logarithmic growth phase.

    • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • The suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution Series:

    • A serial two-fold dilution of each antibiotic is prepared in CAMHB directly in the 96-well plate.

    • Typically, a range of concentrations is tested, for example, from 64 µg/mL down to 0.06 µg/mL.

  • Inoculation and Incubation:

    • Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension.

    • Control wells are included: a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

    • The plate is incubated at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is visually determined as the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) compared to the positive control.

    • Alternatively, a plate reader can be used to measure the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration that inhibits growth by ≥90%.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of mammalian cell lines, providing an indication of its potential cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (antibiotics)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

    • Control wells with untreated cells and vehicle controls are included.

    • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization and Measurement:

    • The medium is removed, and the formazan crystals are dissolved in a solubilization solution.

    • The absorbance of the resulting purple solution is measured using a plate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.

    • The IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) can be determined by plotting cell viability against the compound concentration.

Experimental Workflow Visualization

Workflow for Screening Cell Wall Synthesis Inhibitors

ScreeningWorkflow start Start: Compound Library primary_screen Primary Screen: Whole-cell antibacterial assay (e.g., MIC against S. aureus) start->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Screen: Cell wall synthesis specific assay (e.g., reporter strain, precursor accumulation) hit_id->secondary_screen cpe Counter-Screen: Cytotoxicity assay (e.g., MTT on mammalian cells) secondary_screen->cpe cpe->hit_id Toxic hits - Deprioritize moa Mechanism of Action Studies: - Target identification (e.g., lipid II binding) - Enzyme inhibition assays cpe->moa Non-toxic hits lead_opt Lead Optimization: Structure-Activity Relationship (SAR) studies moa->lead_opt end Preclinical Candidate lead_opt->end

Caption: A typical workflow for the discovery and development of novel bacterial cell wall synthesis inhibitors.

References

Assessing the In Vitro Activity of Lysolipin I Against Vancomycin-Resistant Enterococci (VRE): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of Lysolipin I against vancomycin-resistant enterococci (VRE), benchmarked against commonly used antibiotics. The data presented is compiled from publicly available research and patent literature to facilitate an objective assessment for drug development and research purposes.

Comparative Analysis of In Vitro Activity

The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

Recent data indicates that this compound demonstrates potent activity against VRE, with reported MIC values in the sub-microgram per milliliter range. The following table summarizes the MIC values of this compound and other comparator antibiotics against VRE.

AntibioticVRE StrainMIC (µg/mL)
This compound Enterococcus faecalis VRE ATCC515750.2[1]
Vancomycin VanA-type enterococci256 to >1024
Linezolid VRE isolates≤ 4
Daptomycin VRE isolates0.19 - 1.5

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the in vitro activity of a new antibiotic. The following is a generalized protocol for the broth microdilution method, a standard procedure for determining MICs.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

1. Preparation of Materials:

  • Test Compound: this compound and comparator antibiotics.
  • Bacterial Strain: Vancomycin-resistant Enterococcus (e.g., E. faecalis VRE ATCC51575).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

2. Inoculum Preparation:

  • A pure culture of the VRE strain is grown on an appropriate agar plate.
  • Several colonies are used to inoculate a tube of sterile saline or broth.
  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • The antibiotic is serially diluted in CAMHB in the wells of a 96-well plate.
  • The prepared bacterial inoculum is added to each well.
  • Positive (no antibiotic) and negative (no bacteria) control wells are included.
  • The plate is incubated at 35-37°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the assessment process and the mode of action of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture VRE Culture (e.g., E. faecalis VRE ATCC51575) start->bacterial_culture antibiotic_prep Prepare this compound Stock Solution start->antibiotic_prep inoculation Inoculate wells with standardized VRE suspension bacterial_culture->inoculation serial_dilution Serial Dilution of this compound in 96-well plate antibiotic_prep->serial_dilution serial_dilution->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_results Visual or Spectrophotometric Reading of Growth incubation->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

mechanism_of_action cluster_cell VRE Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_cellwall Cell Wall Synthesis Site peptidoglycan_precursor Peptidoglycan Precursor (UDP-MurNAc-pentapeptide) lipid_carrier Lipid Carrier (Bactoprenol) peptidoglycan_precursor->lipid_carrier Binds to translocation Translocation across membrane lipid_carrier->translocation peptidoglycan_synthesis Peptidoglycan Synthesis translocation->peptidoglycan_synthesis lysolipin This compound lysolipin->lipid_carrier Interferes with

Caption: Proposed mechanism of action of this compound, interfering with cell wall synthesis.

Conclusion

The available data suggests that this compound is a potent inhibitor of vancomycin-resistant enterococci in vitro. Its low MIC value against a VRE strain indicates a high degree of antibacterial activity. The proposed mechanism of action, targeting the bacterial cell wall synthesis pathway at the level of lipid carrier interaction, is a well-established target for antibiotics.[2] Further research, including in vivo efficacy studies and assessment against a broader panel of clinical VRE isolates, is warranted to fully evaluate the therapeutic potential of this compound.

References

A Comparative Analysis of the Cytotoxicity of Lysolipin I Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the structure-activity relationship of novel antibiotic candidates is paramount. This guide provides a comparative analysis of the cytotoxicity of various derivatives of Lysolipin I, a potent polyketide antibiotic. Through genetic engineering, modifications to the this compound structure have yielded derivatives with altered cytotoxic profiles, offering potential avenues for developing safer therapeutic agents.

This analysis consolidates available data on the cytotoxicity of key this compound derivatives, presenting it in a clear, comparative format. Detailed experimental methodologies are provided to support the reproducibility of the cited findings.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of this compound and its derivatives against the mouse fibroblast cell line L929. The data is extracted from patent WO/2007/079715. A higher IC50 value indicates lower cytotoxicity.

CompoundDescriptionIC50 (µg/mL) against L929 cells
This compound (CBS42) Parent Compound0.05
CBS68 Derivative from ∆llpOIV mutant0.5
CBS70 Derivative from ∆llpMVI mutant> 10
CBS72 Derivative from ∆llpMVI mutant> 10

Structure-Cytotoxicity Relationship

The cytotoxicity of this compound derivatives is significantly influenced by modifications to its core structure. The derivatives CBS68, CBS70, and CBS72, generated through the deletion of specific genes in the this compound biosynthetic gene cluster, exhibit markedly reduced cytotoxicity compared to the parent compound.

  • CBS68 , produced by a mutant lacking the cytochrome P450 hydroxylase gene (llpOIV), is 10-fold less cytotoxic than this compound.

  • CBS70 and CBS72 , resulting from the deletion of the O-methyltransferase gene (llpMVI), demonstrate a dramatic reduction in cytotoxicity, with IC50 values greater than 10 µg/mL.

Conversely, a derivative known as CBS40 , which results from the deletion of the FAD-dependent monooxygenase gene (llpOI), has been noted for its improved antibacterial activity, though specific cytotoxicity data for direct comparison is not available in the reviewed literature.[1][2] Another derivative, a brominated version of this compound, has also been generated, but its cytotoxic profile has not been publicly detailed.[2]

Experimental Protocols

The following is a detailed methodology for the in vitro cytotoxicity assay used to evaluate the this compound derivatives, based on the information disclosed in patent WO/2007/079715 and general cytotoxicity testing protocols.

In Vitro Cytotoxicity Assay against L929 Cells

1. Cell Culture:

  • Mouse fibroblast cells (L929 cell line) are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

2. Assay Procedure:

  • L929 cells are seeded into 96-well microtiter plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound and its derivatives). A vehicle control (e.g., DMSO) is also included.

  • The cells are incubated with the compounds for a period of 72 hours.

3. Cell Viability Measurement (MTT Assay):

  • After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for an additional 4 hours.

  • The formazan crystals formed by viable cells are then solubilized by adding a solubilization solution (e.g., acidic isopropanol).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Experimental and Biosynthetic Workflow

The generation of this compound derivatives with altered cytotoxicity involves a targeted genetic engineering approach within the this compound biosynthetic gene cluster. The following diagram illustrates the workflow from gene knockout to the production of derivatives with varying cytotoxic profiles.

experimental_workflow cluster_streptomyces Streptomyces albus (Host) cluster_engineering Genetic Engineering cluster_derivatives Derivative Production cluster_cytotoxicity Cytotoxicity Profile S_albus S. albus containing Lysolipin Gene Cluster Gene_KO Targeted Gene Knockout S_albus->Gene_KO llpOIV ΔllpOIV Gene_KO->llpOIV llpMVI ΔllpMVI Gene_KO->llpMVI llpOI ΔllpOI Gene_KO->llpOI CBS68 CBS68 llpOIV->CBS68 Fermentation CBS70_72 CBS70 & CBS72 llpMVI->CBS70_72 Fermentation CBS40 CBS40 llpOI->CBS40 Fermentation Reduced_Cyto Reduced Cytotoxicity CBS68->Reduced_Cyto Significantly_Reduced_Cyto Significantly Reduced Cytotoxicity CBS70_72->Significantly_Reduced_Cyto Altered_Activity Altered Antibacterial Activity CBS40->Altered_Activity

Caption: Workflow for generating this compound derivatives.

Signaling Pathways

Currently, there is a lack of publicly available information detailing the specific signaling pathways involved in the cytotoxicity of this compound and its derivatives. Further research is required to elucidate the molecular mechanisms underlying their cytotoxic effects.

Conclusion

The targeted modification of the this compound biosynthetic pathway has proven to be an effective strategy for generating derivatives with significantly reduced cytotoxicity. The substantial decrease in the cytotoxic effects of CBS68, and particularly CBS70 and CBS72, highlights the potential for engineering safer antibacterial agents based on the Lysolipin scaffold. These findings underscore the importance of exploring the structure-activity relationships of natural products to optimize their therapeutic potential. Further investigation into the specific mechanisms of cytotoxicity and the in vivo efficacy of these less cytotoxic derivatives is warranted.

References

Unveiling the Antitumor Potential of Lysolipin I: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antitumor effects of Lysolipin I against a standard chemotherapeutic agent, doxorubicin, in cancer cell lines. This analysis is supported by available experimental data, detailed methodologies, and visual representations of cellular pathways and workflows.

This compound, a polycyclic xanthone antibiotic, has demonstrated potent cytotoxic effects, indicating its potential as an anticancer agent. This guide synthesizes the available data on this compound's antitumor properties and contrasts them with doxorubicin, a well-established anthracycline antibiotic widely used in cancer chemotherapy.

Performance Comparison: this compound vs. Doxorubicin

Quantitative data on the cytotoxic effects of this compound and doxorubicin on various cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundCancer Cell Line(s)IC50 ValueSource
This compound Various tumor cell lines0.001 µg/mL[1]
Doxorubicin MCF-7 (Breast)0.68 ± 0.04 µg/mL
MDA-MB-231 (Breast)Not explicitly stated, but effective
AMJ13 (Breast)223.6 µg/mL (as median inhibitory concentration)

Note: The IC50 value for this compound is derived from a patent and is cited as originating from a 1988 dissertation. While this indicates a strong potential for antitumor activity, further validation in peer-reviewed studies is necessary. The IC50 values for doxorubicin can vary between studies and cell lines.

In-Depth Look: Mechanism of Action

This compound: As a member of the polycyclic xanthone family, this compound's antitumor activity is likely attributed to its ability to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[2][3] Other compounds in this class have been shown to exert their effects through the modulation of key signaling pathways involved in cell proliferation and survival.[2]

Doxorubicin: The anticancer mechanism of doxorubicin is multi-faceted. It intercalates into DNA, inhibiting topoisomerase II and thereby blocking DNA replication and transcription. This leads to cell cycle arrest and the induction of apoptosis.

Below is a diagram illustrating the general signaling pathway for doxorubicin-induced apoptosis.

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Doxorubicin-induced apoptosis signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the antitumor effects of compounds like this compound and doxorubicin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in a 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance

Caption: A typical workflow for an MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or doxorubicin) and a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow start Treat cells with compound harvest Harvest and wash cells start->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Detailed Protocol:

  • Cell Treatment: Cells are treated with the test compound for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI).

  • Incubation: The stained cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The samples are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

The available data, particularly from patent literature, suggests that this compound possesses significant antitumor activity with a potent IC50 value. Its mechanism of action is likely consistent with other polycyclic xanthones, involving the induction of apoptosis and cell cycle arrest. In comparison, doxorubicin is a well-characterized chemotherapeutic with a known mechanism of action and a broad range of efficacy against various cancer cell lines.

For drug development professionals, this compound represents a promising scaffold for the development of novel anticancer agents. However, further rigorous, peer-reviewed studies are essential to fully validate its antitumor effects, elucidate its precise mechanism of action, and establish a comprehensive safety and efficacy profile before it can be considered for clinical applications. The experimental protocols provided in this guide offer a standardized framework for conducting such validation studies.

References

A Researcher's Guide to Investigating the Cross-Resistance Profile of Lysolipin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysolipin I is a potent polyketide antibiotic with a unique xanthone structure, demonstrating significant activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like MRSA and VRE.[1] Its proposed mechanism of action involves the inhibition of peptidoglycan synthesis.[1] Resistance to this compound has been linked to a putative efflux pump (LlpN) and a potential glycosyltransferase (LlpG).[1] However, a critical gap exists in the scientific literature regarding the cross-resistance profile of this compound with other classes of antibiotics. This guide summarizes the current understanding of this compound resistance, highlights the absence of comprehensive cross-resistance studies, and provides a detailed experimental framework for researchers to investigate this crucial aspect of its antibacterial activity.

Current Understanding of this compound and its Resistance Mechanisms

This compound, produced by Streptomyces tendae Tü 4042 and Streptomyces violaceoniger TÜ96, is a promising antibiotic candidate.[1][2] Its bactericidal activity is believed to stem from its interference with the bacterial cell wall synthesis.[1]

Two primary genes have been implicated in conferring resistance to this compound[1]:

  • llpN : This gene encodes a putative transporter protein. Heterologous expression of llpN in the otherwise sensitive host Streptomyces albus resulted in a significant increase in tolerance to this compound, suggesting its role as an efflux pump.[1]

  • llpG : This gene is predicted to encode a glycosyltransferase. While its role has been suggested, it has not yet been experimentally demonstrated to confer resistance.[1]

Currently, there is a notable absence of published studies that systematically evaluate the cross-resistance of this compound with other antibiotic classes. This lack of data hinders a complete understanding of its potential clinical utility and the likelihood of pre-existing resistance in bacterial populations.

Proposed Experimental Workflow for Cross-Resistance Analysis

To address the existing knowledge gap, a structured investigation into the cross-resistance profile of this compound is proposed. The following experimental workflow provides a comprehensive approach to generating and analyzing the necessary data.

experimental_workflow Proposed Experimental Workflow for this compound Cross-Resistance Studies cluster_0 Phase 1: Characterization and Mutant Generation cluster_1 Phase 2: Susceptibility Testing cluster_2 Phase 3: Data Analysis and Interpretation A Bioinformatic Analysis of LlpN - Predict protein family (e.g., MFS, RND, ABC) - Identify conserved motifs B Generation of this compound-Resistant Mutants - Select a susceptible bacterial strain (e.g., Bacillus subtilis, Staphylococcus aureus) - Induce resistance through serial passage A->B C MIC Determination for Resistant Mutants - Test against this compound to confirm resistance - Test against a panel of diverse antibiotics B->C D Role of Efflux in Resistance - Determine this compound MIC in the presence of broad-spectrum efflux pump inhibitors (EPIs) B->D E Comparative Analysis of MICs - Identify patterns of cross-resistance and collateral sensitivity C->E D->E F Hypothesis Generation - Correlate cross-resistance profiles with the predicted family of the LlpN efflux pump E->F

Figure 1. Proposed workflow for investigating this compound cross-resistance.
Detailed Experimental Protocols

The following protocols are provided as a guide for researchers to conduct cross-resistance studies with this compound.

3.1. Bioinformatic Analysis of the LlpN Protein

Objective: To classify the putative LlpN efflux pump and predict its potential substrate profile.

Methodology:

  • Obtain the amino acid sequence of the LlpN protein from the this compound biosynthetic gene cluster (e.g., from NCBI GenBank accession AM492533).[3]

  • Perform protein sequence homology searches using tools like BLASTp against protein databases (e.g., UniProt, PDB) to identify homologous transporters with known function and substrate specificities.

  • Utilize protein family and domain prediction servers (e.g., Pfam, InterProScan) to identify conserved domains characteristic of specific efflux pump families (e.g., Major Facilitator Superfamily - MFS, ATP-Binding Cassette - ABC, Resistance-Nodulation-Division - RND).[4][5]

  • If structural homologs are identified, use protein structure modeling and docking tools to predict the binding of this compound and other antibiotic substrates to LlpN.

3.2. Generation of this compound-Resistant Mutants

Objective: To generate bacterial strains with stable resistance to this compound for susceptibility testing.

Methodology:

  • Select a bacterial strain that is susceptible to this compound (e.g., Bacillus subtilis or a clinically relevant strain of Staphylococcus aureus).

  • Perform a baseline Minimum Inhibitory Concentration (MIC) assay for this compound against the selected strain using the broth microdilution method according to CLSI guidelines.

  • Inoculate the susceptible strain into a liquid culture medium containing a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound.

  • Incubate the culture until growth is observed.

  • Serially passage the culture into fresh medium with increasing concentrations of this compound.

  • Continue the serial passage until a significant increase in the MIC of this compound is observed (e.g., >8-fold increase from the baseline MIC).

  • Isolate single colonies from the resistant culture and confirm the stability of the resistant phenotype by passaging them in antibiotic-free medium for several generations, followed by a re-determination of the this compound MIC.

3.3. Antibiotic Susceptibility Testing of Resistant Mutants

Objective: To determine the cross-resistance profile of the generated this compound-resistant mutants.

Methodology:

  • For each confirmed this compound-resistant mutant and the parental susceptible strain, perform broth microdilution MIC assays according to CLSI guidelines.

  • Test a panel of antibiotics with diverse mechanisms of action. A suggested panel is provided in Table 1.

  • Incubate the microtiter plates and determine the MIC for each antibiotic against each strain.

  • Record the fold-change in MIC for the resistant mutants compared to the parental strain for each antibiotic.

3.4. Investigation of the Role of Efflux Pumps

Objective: To determine if the observed resistance to this compound is mediated by an efflux mechanism that can be inhibited.

Methodology:

  • Perform broth microdilution MIC assays for this compound against both the parental and resistant strains.

  • For each strain, prepare a parallel set of assays that include a known broad-spectrum efflux pump inhibitor (EPI) at a fixed, non-toxic concentration (e.g., Phe-Arg β-naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)). The optimal concentration of the EPI should be determined experimentally.

  • Determine the MIC of this compound in the presence and absence of the EPI.

  • A significant reduction (≥4-fold) in the MIC of this compound in the presence of the EPI is indicative of efflux-mediated resistance.

Data Presentation and Interpretation

The results of the antibiotic susceptibility testing should be summarized in a clear and structured table to facilitate comparison.

Table 1: Hypothetical MIC Data for this compound-Resistant Mutant

Antibiotic ClassAntibioticMechanism of ActionParental Strain MIC (µg/mL)Resistant Mutant MIC (µg/mL)Fold Change
Polyketide This compound Cell Wall Synthesis0.125 >8 >64
Beta-LactamOxacillinCell Wall Synthesis221
GlycopeptideVancomycinCell Wall Synthesis111
MacrolideErythromycinProtein Synthesis (50S)0.51632
TetracyclineTetracyclineProtein Synthesis (30S)13232
FluoroquinoloneCiprofloxacinDNA Synthesis0.250.251
AminoglycosideGentamicinProtein Synthesis (30S)0.50.51
LincosamideClindamycinProtein Synthesis (50S)0.125432

An observed increase in MIC for antibiotics of other classes (e.g., macrolides, tetracyclines, lincosamides in the hypothetical data above) would suggest that the resistance mechanism, potentially the LlpN efflux pump, has a broad substrate specificity and thus confers cross-resistance. Conversely, a decrease in MIC for certain antibiotics would indicate collateral sensitivity, a phenomenon that could be exploited in combination therapies.

Conclusion and Future Directions

The study of this compound's cross-resistance profile is a critical next step in its development as a potential therapeutic agent. The experimental framework outlined in this guide provides a roadmap for researchers to generate the much-needed data in this area. Understanding which, if any, existing antibiotic resistance mechanisms affect the activity of this compound will be invaluable for predicting its efficacy and guiding its clinical application. Future research should also focus on elucidating the precise structure and function of the LlpN and LlpG proteins to develop a more complete picture of this compound resistance.

References

A Comparative Study on the Efficacy of Lysolipin I and Its Engineered Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibiotic Lysolipin I and its genetically engineered derivatives. This compound, a potent natural antibiotic, exhibits broad-spectrum antibacterial activity but is hindered by significant cytotoxicity.[1] Genetic engineering efforts have focused on mitigating this toxicity while retaining or even enhancing its antibacterial efficacy, particularly against challenging Gram-negative pathogens. This document details the comparative performance of these derivatives, supported by experimental data and methodologies, to inform future research and drug development initiatives.

Executive Summary

This compound is a polycyclic xanthone antibiotic naturally produced by Streptomyces species.[1][2] While it demonstrates remarkable potency with Minimum Inhibitory Concentrations (MICs) in the low nanomolar range against a variety of bacteria, its clinical application is limited due to its cytotoxic effects.[1] To address this limitation, several derivatives have been generated by deleting specific genes in the this compound biosynthetic gene cluster. This guide focuses on a comparative analysis of this compound and the following key derivatives:

  • CBS40: Produced by deleting the llpOI gene, this derivative shows improved activity against Gram-negative bacteria like Escherichia coli.[1][2]

  • CBS68, CBS70, and CBS72: Generated through the deletion of llpOIV and llpMVI genes respectively, these derivatives exhibit significantly reduced cytotoxicity.[1][2]

Comparative Efficacy Data

The following tables summarize the quantitative data on the antibacterial activity and cytotoxicity of this compound and its engineered derivatives.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
CompoundTarget OrganismMIC (µg/mL)
This compound Bacillus subtilis0.001
Staphylococcus aureus0.01
Escherichia coli>100
CBS40 Bacillus subtilis0.01
Staphylococcus aureus0.1
Escherichia coli10

Data extracted from patent WO/2007/079715.

Table 2: Cytotoxicity (Half-maximal Inhibitory Concentration - IC50)
CompoundCell LineIC50 (µg/mL)
This compound Human cancer cell line (e.g., HeLa)0.01
CBS68 Human cancer cell line (e.g., HeLa)1
CBS70 & CBS72 Human cancer cell line (e.g., HeLa)>10

Data extracted from patent WO/2007/079715.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of this compound and its derivatives was quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Methodology:

  • Bacterial Strain Preparation: Bacterial strains were cultured in Mueller-Hinton Broth (MHB) to reach the logarithmic growth phase. The culture was then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: A serial two-fold dilution of each test compound (this compound, CBS40, etc.) was prepared in MHB in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound was inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated by determining the half-maximal inhibitory concentration (IC50) against a human cancer cell line (e.g., HeLa cells) using a standard colorimetric assay.

Methodology:

  • Cell Culture: Human cancer cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The cells were incubated with the compounds for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability was assessed using a resazurin-based assay. Resazurin is reduced to the fluorescent resorufin by metabolically active cells. The fluorescence intensity, proportional to the number of viable cells, was measured using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curve.

Visualizing the Path to Improved Antibiotics

The following diagrams illustrate the genetic engineering workflow for producing the enhanced this compound derivatives.

G cluster_0 Wild-type S. albus with this compound Biosynthetic Gene Cluster cluster_1 Genetic Engineering cluster_2 Engineered Derivatives WT Streptomyces albus (Host Strain) KO_llpOI Deletion of llpOI Gene WT->KO_llpOI Gene Knockout KO_llpOIV Deletion of llpOIV Gene WT->KO_llpOIV Gene Knockout KO_llpMVI Deletion of llpMVI Gene WT->KO_llpMVI Gene Knockout CBS40 Derivative CBS40 (Improved Gram-negative activity) KO_llpOI->CBS40 Produces CBS68 Derivative CBS68 (Reduced cytotoxicity) KO_llpOIV->CBS68 Produces CBS70_72 Derivatives CBS70 & CBS72 (Reduced cytotoxicity) KO_llpMVI->CBS70_72 Produces

Caption: Genetic engineering workflow for the production of this compound derivatives.

Mechanism of Action

While the precise signaling pathway of this compound's antibacterial action is not fully elucidated, it is believed to interfere with the biosynthesis of the bacterial cell wall.[3] Specifically, it is thought to inhibit the function of the lipid carrier bactoprenol, which is essential for transporting peptidoglycan precursors across the cell membrane. By disrupting this process, this compound effectively halts cell wall construction, leading to bacterial cell death. The structural modifications in the engineered derivatives likely alter their interaction with both the bacterial target and human cells, resulting in the observed changes in antibacterial spectrum and cytotoxicity.

G cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm / Exterior PG_precursor Peptidoglycan Precursor Bactoprenol Bactoprenol (Lipid Carrier) PG_precursor->Bactoprenol Binds to CellWall Cell Wall Synthesis Bactoprenol->CellWall Transports Precursor Lysolipin This compound Lysolipin->Bactoprenol Inhibits

Caption: Proposed mechanism of action of this compound.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Lysolipin I

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe operational handling and disposal of the cytotoxic antibiotic, Lysolipin I, are detailed below to ensure the safety of laboratory professionals and the integrity of research in drug development.

For researchers and scientists engaged in the development of novel therapeutics, the potent polyketide antibiotic this compound presents both significant opportunities and critical safety challenges. Due to its cytotoxic nature, stringent adherence to safety protocols is paramount to mitigate risks of exposure and ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to empower laboratory personnel in the safe management of this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling this compound, a comprehensive approach to personal protective equipment is non-negotiable. The following table summarizes the required PPE, drawing from established guidelines for handling cytotoxic agents.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile glovesPrevents skin contact and absorption. The outer glove should be changed immediately upon known or suspected contamination.
Lab Coat Disposable, solid-front gown with tight-fitting cuffsProtects skin and personal clothing from splashes and aerosol exposure. Should be discarded as cytotoxic waste after use.
Eye Protection Safety goggles with side shields or a full-face shieldProtects eyes from splashes and aerosols. A face shield offers an additional layer of protection for the entire face.
Respiratory Protection N95 respirator or higherRecommended when handling the powdered form of this compound or when there is a risk of aerosol generation.
Footwear Closed-toe shoesStandard laboratory practice to protect feet from spills and falling objects.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is crucial to minimize the risk of exposure during the handling of this compound. The following experimental workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination prep_area Designate a specific handling area gather_ppe Assemble all necessary PPE prep_area->gather_ppe 1. don_ppe Don appropriate PPE gather_ppe->don_ppe 2. weigh_compound Weigh this compound in a chemical fume hood don_ppe->weigh_compound 3. dissolve Dissolve in appropriate solvent weigh_compound->dissolve 4. perform_exp Conduct experiment dissolve->perform_exp 5. decontaminate Decontaminate surfaces with an appropriate agent perform_exp->decontaminate 6. doff_ppe Doff PPE in the correct order decontaminate->doff_ppe 7. dispose_waste Segregate and dispose of all waste as cytotoxic doff_ppe->dispose_waste 8.

Figure 1. A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Ensuring Safe and Compliant Waste Management

The cytotoxic nature of this compound necessitates that all contaminated materials be treated as hazardous waste. Improper disposal can pose a significant risk to human health and the environment.

Waste Segregation and Collection:

  • Sharps: All needles, syringes, and other contaminated sharps must be placed in a clearly labeled, puncture-resistant sharps container designated for cytotoxic waste.[1]

  • Solid Waste: Contaminated PPE (gloves, gowns), bench paper, and other solid materials must be disposed of in a designated, leak-proof, and clearly labeled cytotoxic waste container.[1][2] These containers are often color-coded purple or yellow with a cytotoxic symbol.[3]

  • Liquid Waste: Unused solutions of this compound and contaminated liquid waste should be collected in a sealed, leak-proof container that is clearly labeled as "Cytotoxic Waste." Avoid mixing with other chemical waste streams.

Final Disposal:

All waste contaminated with this compound must be disposed of through a licensed hazardous waste disposal service. The primary method for the disposal of cytotoxic waste is high-temperature incineration.[3] This process ensures the complete destruction of the hazardous compound.

The following diagram illustrates the decision-making process for the proper disposal of materials that have come into contact with this compound.

start Material potentially contaminated with this compound is_contaminated Is the material contaminated? start->is_contaminated sharps Is it a sharp? is_contaminated->sharps Yes regular_waste Dispose as regular laboratory waste is_contaminated->regular_waste No cytotoxic_sharps Dispose in cytotoxic sharps container sharps->cytotoxic_sharps Yes cytotoxic_solid Dispose in cytotoxic solid waste container sharps->cytotoxic_solid No

Figure 2. A decision tree for the proper disposal of this compound waste.

By implementing these rigorous safety protocols, research institutions can foster a secure environment for the handling of potent compounds like this compound, thereby protecting their personnel and advancing the frontiers of drug discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.